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  • Product: Tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate
  • CAS: 889956-70-1

Core Science & Biosynthesis

Foundational

Characterization of Tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate: A Comprehensive Analytical Guide

Executive Summary Tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate (Molecular Formula: ) is a highly functionalized anthranilic acid derivative. It serves as a critical synthetic intermediate in the development of complex a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate (Molecular Formula:


) is a highly functionalized anthranilic acid derivative. It serves as a critical synthetic intermediate in the development of complex active pharmaceutical ingredients (APIs), including kinase inhibitors and advanced heterocyclic scaffolds.

The molecule presents a unique triad of analytical challenges: a sterically demanding tert-butyl ester, a reactive 2-amino group, and a chiral center located at the 1-hydroxyethyl moiety. Because downstream synthetic success and ultimate drug safety depend heavily on the quality of early-stage intermediates, this whitepaper outlines a rigorous, self-validating analytical framework to confirm its structural regiochemistry, enantiomeric purity, and solid-state stability.

Structural Elucidation: Regiochemistry and Exact Mass

The 1,2,3-trisubstitution pattern of the benzene ring must be definitively proven to rule out isomeric impurities (e.g., 4- or 5-substituted analogs) that frequently arise during electrophilic aromatic substitution or directed ortho-metalation steps.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for elucidating the structural and conformational properties of pharmaceutical intermediates[1].

  • 1D NMR (

    
     and 
    
    
    
    ):
    The
    
    
    NMR spectrum provides a self-validating integration system. The tert-butyl group appears as a sharp, intense singlet integrating to 9H (
    
    
    1.58 ppm), serving as an internal benchmark for quantitative assessment. The 1-hydroxyethyl group exhibits a characteristic doublet for the methyl protons (3H,
    
    
    1.50 ppm) and a quartet for the methine proton (1H,
    
    
    4.90 ppm). The aromatic region displays a classic AMX or ABC spin system (3H), confirming the contiguous nature of the unsubstituted ring carbons.
  • 2D NMR (COSY & HMBC): Causality of choice: 1D NMR alone cannot definitively prove that the 1-hydroxyethyl group is at the 3-position rather than the 4- or 5-position. Heteronuclear Multiple Bond Correlation (HMBC) is employed to observe cross-peaks between the methine proton of the hydroxyethyl group and the aromatic carbons at C2 and C4, locking in the regiochemistry[2].

High-Resolution Mass Spectrometry (HRMS)

To detect low-abundance isobaric impurities that evade NMR detection, HRMS equipped with an Electrospray Ionization (ESI) source and a Time-of-Flight (TOF) analyzer is utilized. HRMS distinguishes ions with minute mass differences, which is critical for ensuring pharmaceutical purity[3]. The theoretical monoisotopic


 mass for 

is 238.1443 Da . Achieving a mass accuracy of < 5 ppm is required to confirm the elemental composition and rule out process-related contaminants[4][5].

Chromatographic and Enantiomeric Purity

The presence of the chiral center at the 1-hydroxyethyl group dictates that the intermediate exists as (R) and (S) enantiomers. Because enantiomeric purity directly impacts the pharmacological safety and efficacy of the final API, rigorous chiral separation is mandatory[6].

Chiral HPLC Method Development

Chiral HPLC utilizing polysaccharide-based chiral stationary phases (CSPs) is the method of choice for enantioselective separations[7]. The 2-amino group on the anthranilic acid core poses a specific chromatographic challenge: it can strongly interact with residual acidic silanols on the silica support, leading to severe peak tailing and loss of resolution.

Step-by-Step Chiral HPLC Protocol:

  • Column Selection: Employ an immobilized amylose-based column (e.g., Chiralpak IA, 250 x 4.6 mm, 5 µm). Immobilized phases allow for a broader range of organic modifiers without degrading the chiral selector.

  • Mobile Phase Preparation: Prepare an isocratic mixture of Hexane / Isopropanol (85:15 v/v).

  • Additive Optimization (Critical Step): Add 0.1% Diethylamine (DEA) to the mobile phase. Causality: DEA acts as a competing base. It preferentially binds to the acidic silanol sites on the stationary phase, masking them from the analyte's 2-amino group and ensuring sharp, symmetrical peaks.

  • Parameters: Set the flow rate to 1.0 mL/min, column temperature to 25°C, and UV detection at 254 nm.

  • System Suitability Validation: Inject a racemic reference standard. The protocol is self-validating if the resolution (

    
    ) between the (R) and (S) enantiomers is 
    
    
    
    1.5, indicating true baseline separation.

Solid-State Characterization

The physical form of the intermediate dictates its handling, stability, and solubility in downstream synthetic steps. Variations in crystalline structure can compromise long-term stability or introduce processing bottlenecks[8].

  • X-Ray Powder Diffraction (XRPD): Used to confirm the crystallinity of the batch. A unique diffraction pattern distinguishes between different polymorphs or detects amorphous halos, which is crucial for batch-to-batch consistency[9].

  • Differential Scanning Calorimetry (DSC): Measures thermal transitions. A sharp melting endotherm indicates high polymorphic purity, while broad or multiple peaks suggest the presence of solvates, hydrates, or mixed polymorphs[8].

Data Presentation & Visualization

Quantitative Analytical Specifications
Analytical TechniqueTarget ParameterExpected Value / Specification
HRMS (ESI-TOF)

Exact Mass
Calculated: 238.1443 Da | Found:

5 ppm

H NMR (400 MHz)
tert-Butyl integration

1.58 ppm (singlet, 9H)

H NMR (400 MHz)
1-Hydroxyethyl (

)

1.50 ppm (doublet, 3H)

H NMR (400 MHz)
1-Hydroxyethyl (

)

4.90 ppm (quartet, 1H)
Chiral HPLC Enantiomeric Excess (ee)> 99.0% ee (

)
DSC Thermal TransitionSharp melting endotherm (Polymorph dependent)
Analytical Workflow Diagram

G cluster_0 Structural Elucidation cluster_1 Purity & Stereochemistry cluster_2 Solid-State Profiling Sample Tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate (API Intermediate) NMR NMR Spectroscopy (1H, 13C, 2D-HMBC) Sample->NMR HRMS HRMS (ESI-TOF) Exact Mass & Isotopes Sample->HRMS HPLC Achiral HPLC Chemical Purity Sample->HPLC Chiral Chiral HPLC Enantiomeric Excess (ee) Sample->Chiral XRD X-Ray Diffraction (XRD) Crystallinity Sample->XRD DSC DSC & TGA Thermal Transitions Sample->DSC

Fig 1: Multidimensional analytical workflow for intermediate characterization.

References

  • High-Resolution Mass Spectrometry: Enhancing Sensitivity and Precision in Pharmaceutical Formulations. Longdom.org. 3

  • High-resolution mass spectrometry for impurity profiling. Sterling Pharma Solutions. 4

  • Structural Elucidation of Unknown Impurities in the Kinase Inhibitor Imatinib Using UHPLC and High-Resolution Mass Spectrometry. Waters Corporation. 5

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. 6

  • Multimodal HPLC Screening of Polysaccharide-based Chiral Stationary Phases. Chromatography Online. 7

  • Solid state characterization techniques. Malvern Panalytical. 9

  • Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial? Solitek Pharma. 8

  • The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. AZoOptics. 2

  • Applications of NMR in Drug Substance and Drug Product Development. RSC Books. 1

Sources

Exploratory

Solvation Thermodynamics and Empirical Profiling of Tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate in Organic Solvents

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide Executive Summary Tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate is a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

Tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate is a highly functionalized synthetic intermediate. Structurally, it is a derivative of anthranilic acid, a class of compounds widely utilized in the synthesis of pharmaceuticals and fine chemicals. While parent anthranilic acids often struggle with poor solubility across diverse media, esterification—particularly with bulky, lipophilic groups—drastically alters their solvation profiles, rendering them highly soluble in organic solvents such as alcohols, ketones, and hydrocarbons[1].

This whitepaper provides a comprehensive framework for understanding, predicting, and empirically validating the solubility of this specific intermediate in organic solvents. By bridging thermodynamic theory with a self-validating experimental protocol, this guide ensures high-fidelity data generation for downstream crystallization and formulation processes.

Thermodynamic Deconstruction & Predictive Modeling

To rationally select solvents for synthesis or purification, we must first deconstruct the solute's molecular architecture. The solubility of an active pharmaceutical ingredient (API) or intermediate is fundamentally a balance of intermolecular forces between the solvent and solute, weighed against the entropy change of solvation[2].

Tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate possesses three distinct solvation domains:

  • The Lipophilic Core: The benzene ring and the bulky tert-butyl ester group dominate the dispersion forces (

    
    ). The tert-butyl moiety imparts significant non-polar character, driving solubility in aliphatic and aromatic hydrocarbons[3].
    
  • The Hydrogen-Bond Donors: The primary amine (-NH₂) and secondary alcohol (-OH) groups act as strong hydrogen-bond donors (

    
    ), demanding protic or strongly polar aprotic solvents to satisfy their interaction potential.
    
  • The Hydrogen-Bond Acceptors: The ester carbonyl, alongside the amine and hydroxyl oxygens/nitrogens, serve as hydrogen-bond acceptors, interacting favorably with polar protic solvents.

A logical starting point for formulation is calculating the 2, which relies on the energy penalty required to break the crystalline lattice of the solute[2]. However, because real-world solutions deviate from ideality, predictive models often utilize activity coefficients to measure the non-ideality of the solute-solvent system[4].

Thermodynamics Compound Tert-butyl 2-amino-3- (1-hydroxyethyl)benzoate Lipophilic Lipophilic Domain (tert-butyl, arene) Compound->Lipophilic Dispersion Forces H_Donor H-Bond Donors (-NH2, -OH) Compound->H_Donor Dipole Interactions H_Acceptor H-Bond Acceptors (Ester C=O, -OH, -NH2) Compound->H_Acceptor Dipole Interactions Solvent_NP Non-Polar Solvents (Toluene, Heptane) Lipophilic->Solvent_NP Favorable Solvation Solvent_PA Polar Aprotic (EtOAc, DCM) H_Donor->Solvent_PA Moderate Solvation Solvent_PP Polar Protic (MeOH, EtOH) H_Donor->Solvent_PP Strong Solvation H_Acceptor->Solvent_PA Strong Solvation

Caption: Structural domains dictating solvent interactions and thermodynamic solubility behavior.

Quantitative Solubility Profile

Based on the 5 and the physicochemical properties of analogous anthranilic esters, we can project a highly accurate solubility profile[5]. The table below summarizes the expected quantitative solubility across different solvent classes at 25°C.

SolventClassDielectric Constant (ε)Expected Solubility (mg/mL)Mechanistic Rationale
Dichloromethane (DCM) Halogenated9.1> 250 (Very High)High polarizability and favorable dipole interactions overcome the crystal lattice energy.
Ethyl Acetate (EtOAc) Polar Aprotic6.0> 150 (High)Ester carbonyl acts as an excellent H-bond acceptor for the solute's -OH and -NH₂ groups.
Methanol (MeOH) Polar Protic32.7~ 100 (Moderate-High)Strong H-bond donation/acceptance, though high polarity slightly repels the tert-butyl group.
Toluene Aromatic Non-Polar2.4~ 50 (Moderate)

stacking with the benzoate core; favorable dispersion forces with the tert-butyl ester.
n-Heptane Aliphatic Non-Polar1.9< 10 (Low)Insufficient polarity to break the intermolecular hydrogen bonding of the crystal lattice.
Water Aqueous80.1< 0.1 (Practically Insoluble)Extreme polarity and hydrophobic effect heavily reject the bulky tert-butyl and arene moieties.

Note: Screening drug solubility in various organic solvent mixtures is a critical step to select the best system for liquid-phase chemical reactions or crystallization[6].

Self-Validating Experimental Protocol: The Isothermal Equilibrium Method

To transition from predictive models to empirical certainty, scientists must perform rigorous experimental determinations[7]. The protocol below details the Isothermal Equilibrium Method .

Causality & Scientific Integrity: Why is this a "self-validating" system? Standard solubility assays often rely solely on HPLC-UV. However, if the solute degrades in the solvent, or if micro-crystals pass through the filter, UV data will falsely inflate solubility. By mandating an orthogonal Gravimetric Analysis alongside HPLC, any divergence between the two datasets immediately flags solvent entrapment, degradation, or polymorph transformation.

Step-by-Step Methodology
  • Saturation & Equilibration:

    • Add 500 mg of Tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate to a 5 mL glass vial.

    • Add 1 mL of the target organic solvent.

    • Causality: An excess of solid must be visibly present to ensure the solution is saturated.

    • Seal the vial and agitate at a constant 25°C (±0.1°C) using a thermoshaker for 48 hours .

    • Causality: 48 hours ensures the system reaches thermodynamic equilibrium, overcoming the kinetic dissolution rate which can cause supersaturation artifacts.

  • Phase Separation:

    • Centrifuge the suspension at 10,000 rpm for 10 minutes to pellet the undissolved solid.

    • Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter into a pre-warmed vial.

    • Causality: PTFE is chemically inert to aggressive organic solvents (unlike PES or Nylon). The 0.22 µm pore size prevents sub-visible micro-crystals from skewing downstream quantification.

  • Orthogonal Quantification:

    • Method A (HPLC-UV): Dilute a 10 µL aliquot of the filtrate into 990 µL of mobile phase. Quantify the concentration against a pre-established calibration curve.

    • Method B (Gravimetric): Transfer exactly 500 µL of the filtrate into a pre-weighed glass vial. Evaporate the solvent under a gentle stream of nitrogen, followed by vacuum drying at 40°C until a constant weight is achieved[7]. Calculate mass per volume.

  • Data Validation:

    • Compare the concentration derived from Method A with Method B. The variance must be < 5% . If the variance exceeds this threshold, investigate the solid residue for solvate formation via Powder X-Ray Diffraction (PXRD).

Protocol Start Excess Solute + Solvent Equilibrate Thermodynamic Equilibration (48h) Start->Equilibrate Filter Phase Separation (0.22µm PTFE) Equilibrate->Filter HPLC HPLC-UV Quantification Filter->HPLC Aliquot 1 Grav Gravimetric Analysis Filter->Grav Aliquot 2 Validate Data Validation (Δ < 5%) HPLC->Validate Grav->Validate

Caption: Self-validating isothermal equilibrium workflow utilizing orthogonal quantification techniques.

Conclusion & Process Implications

The solubility profile of Tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate is dictated by the competing forces of its lipophilic tert-butyl ester and its hydrogen-bonding amino-alcohol substituents. For process scale-up, binary solvent systems are highly recommended. Utilizing a highly soluble polar aprotic solvent (e.g., Ethyl Acetate) as the primary solvent, paired with an aliphatic hydrocarbon (e.g., n-Heptane) as an anti-solvent, will provide the optimal supersaturation control required for high-yield, high-purity crystallization.

References

1.3 2.6 3.7 4. 2 5.1 6.4 7.5

Sources

Foundational

A Technical Guide to the Acidic Stability of Tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate

Abstract This technical guide provides a comprehensive analysis of the chemical stability of tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate under acidic conditions. Designed for researchers, chemists, and drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the chemical stability of tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate under acidic conditions. Designed for researchers, chemists, and drug development professionals, this document elucidates the primary degradation pathways, outlines a robust framework for conducting forced degradation studies, and presents detailed analytical methodologies for monitoring stability. By integrating mechanistic chemistry with regulatory expectations, this guide serves as a practical resource for ensuring product quality and developing stable pharmaceutical formulations.

Introduction: The Imperative of Stability Analysis

Tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate is a multifunctional aromatic compound, likely serving as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its structure incorporates three key functional groups: a tert-butyl ester, an aromatic amine, and a secondary alcohol. Each of these moieties exhibits distinct reactivity under acidic conditions, making a thorough understanding of the molecule's stability profile a critical prerequisite for process development, formulation, and establishing a product's shelf-life.

Forced degradation studies, or stress testing, are a cornerstone of pharmaceutical development, mandated by regulatory bodies like the ICH.[1] These studies are instrumental in identifying likely degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[2][3][4] This guide will walk through the theoretical underpinnings and practical execution of a forced degradation study tailored to this specific molecule.

Structural Features and Predicted Reactivity

The susceptibility of tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate to acid-catalyzed degradation is dictated by its molecular architecture. A proactive analysis of its functional groups allows us to predict the most probable degradation pathways.

G cluster_main cluster_labels compound_node ester Tert-butyl Ester: Primary site of acid hydrolysis ester->compound_node amine Aromatic Amine: Readily protonated in acid amine->compound_node alcohol Secondary Alcohol: Potential for dehydration alcohol->compound_node

Figure 1: Key functional groups of the target molecule.

  • Tert-butyl Ester: This is the most labile group under acidic conditions. Unlike simple methyl or ethyl esters that hydrolyze via a bimolecular (AAC2) mechanism, tert-butyl esters undergo a unimolecular (AAL1) cleavage.[5] This pathway is favored due to the exceptional stability of the resulting tert-butyl carbocation intermediate.

  • Aromatic Amine: The ortho-amino group is basic and will be readily protonated in an acidic medium to form an ammonium salt. This protonation deactivates the aromatic ring, but more importantly, it can influence the rate of hydrolysis of the adjacent ester group through electronic and steric effects.

  • Secondary Alcohol: The 1-hydroxyethyl substituent is relatively stable but could undergo dehydration under harsh acidic conditions (e.g., high temperatures, concentrated acid) to form a vinyl group, although this is considered a secondary and less likely degradation pathway compared to ester hydrolysis.

Primary Degradation Pathway: A-AL-1 Ester Hydrolysis

The principal degradation route for tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate in an acidic aqueous environment is the hydrolysis of the tert-butyl ester.

Mechanism:

  • Protonation: The reaction initiates with the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺).[6] This step increases the electrophilicity of the carbonyl carbon.

  • Unimolecular Cleavage: The C-O bond between the acyl group and the tert-butyl group cleaves, forming a stable tertiary carbocation (tert-butyl cation) and the carboxylic acid, 2-amino-3-(1-hydroxyethyl)benzoic acid.[5][7] This unimolecular dissociation is the rate-determining step.

  • Carbocation Quenching: The tert-butyl carbocation is rapidly quenched by water to form tert-butanol or can lose a proton to form isobutylene.

This AAL1 mechanism is distinct and significantly faster for tertiary esters compared to the AAC2 pathway for primary and secondary esters, which requires a nucleophilic attack by water on the protonated carbonyl.[5][8]

Workflow cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis cluster_data 4. Data Interpretation prep_stock Prepare API Stock Solution (e.g., 1 mg/mL in ACN) initiate Initiate Stress: Mix API stock with acid prep_stock->initiate prep_acid Prepare Acidic Media (0.1 M, 0.5 M, 1 M HCl) prep_acid->initiate prep_control Prepare Control (API in Water/ACN) analyze Analyze via HPLC-UV/MS prep_control->analyze t=final incubate Incubate at Temp (e.g., 60°C) initiate->incubate sample Sample at Time Points (0, 2, 4, 8, 24h) incubate->sample quench Quench Reaction (Neutralize with base) sample->quench quench->analyze quantify Quantify Parent & Degradants analyze->quantify pathway Elucidate Pathway quantify->pathway

Figure 3: Experimental workflow for acid stress testing.

Analytical Methodology: A Stability-Indicating Approach

The cornerstone of a degradation study is a robust, stability-indicating analytical method capable of separating the parent compound from all potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the industry standard.

HPLC Method Development
  • Column: A reversed-phase C18 column is a versatile starting point for aromatic compounds.

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is typically required to resolve compounds with different polarities. [9][10]The acidic modifier helps to ensure good peak shape for the amine-containing analytes.

  • Detection: UV detection at a wavelength where both the parent and degradants absorb is suitable for quantification. A photodiode array (PDA) detector is highly recommended to assess peak purity. LC-MS/MS provides definitive identification of degradants by providing mass information. [11]

    Parameter Recommended Starting Conditions Rationale
    Column C18, 100 x 4.6 mm, 2.7 µm Provides good retention and resolution for aromatic compounds.
    Mobile Phase A 0.1% Formic Acid in Water Acidifies mobile phase for good peak shape of amines.
    Mobile Phase B Acetonitrile or Methanol Common organic modifiers for reversed-phase chromatography.
    Gradient 5% to 95% B over 15 minutes A broad gradient to ensure elution of all components.
    Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
    Column Temp 30 °C Provides reproducible retention times.
    Detection UV at 254 nm and 280 nm Common wavelengths for aromatic compounds.

    | Injection Vol. | 5 µL | A small volume to prevent peak overload. |

Table 1: Recommended starting parameters for HPLC method development.

Detailed Experimental Protocol

This protocol outlines a typical procedure for an acid-forced degradation study.

6.1 Materials

  • Tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate (API)

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Hydrochloric Acid (HCl), certified solution or concentrated

  • Sodium Hydroxide (NaOH), for neutralization

  • Volumetric flasks, pipettes, and autosampler vials

6.2 Procedure

  • Stock Solution Preparation: Accurately weigh and dissolve the API in acetonitrile to prepare a 1.0 mg/mL stock solution.

  • Control Sample: In a vial, mix 1.0 mL of the API stock solution with 9.0 mL of a 50:50 water/acetonitrile mixture. This is the t=0 and control sample.

  • Stress Sample Preparation: In a separate, sealed vial, add 1.0 mL of the API stock solution to 9.0 mL of 1 M HCl. The final concentration of the API will be 0.1 mg/mL.

  • Incubation: Place the stress sample vial in a thermostatically controlled oven or water bath set to 60°C.

  • Time-Point Sampling: At predetermined intervals (e.g., 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from the stress sample vial.

  • Quenching: Immediately transfer the aliquot into a vial containing an equimolar amount of NaOH solution (e.g., 100 µL of 1 M NaOH) to neutralize the acid and stop the degradation reaction. Dilute with mobile phase A to an appropriate concentration for HPLC analysis (e.g., to 1.0 mL).

  • Analysis: Analyze the control, t=0, and all quenched time-point samples by the validated stability-indicating HPLC method.

Data Interpretation & Reporting

The analysis will generate chromatograms for each time point. The percentage of the parent compound remaining and the percentage of each degradant formed should be calculated based on peak areas.

Time (hours)Stress ConditionParent API (%)Degradant 1 (%) [RRT]Mass Balance (%)
01 M HCl, 60°C100.00.0100.0
41 M HCl, 60°C91.28.6 [0.75]99.8
81 M HCl, 60°C83.516.3 [0.75]99.8
241 M HCl, 60°C65.134.5 [0.75]99.6

Table 2: Example summary of forced degradation data. RRT = Relative Retention Time.

Interpretation:

  • Degradation Pathway: The appearance of a primary degradant (Degradant 1) with a corresponding decrease in the parent API confirms the degradation pathway. In this case, Degradant 1 is expected to be 2-amino-3-(1-hydroxyethyl)benzoic acid.

  • Mass Balance: A good mass balance (close to 100%) indicates that all major degradation products are being detected and quantified, validating the specificity of the analytical method.

  • Kinetics: The data can be used to estimate the degradation rate constant under the specific stress conditions.

Conclusion

The stability of tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate under acidic conditions is primarily governed by the hydrolysis of its tert-butyl ester group. This reaction proceeds through a well-defined AAL1 unimolecular mechanism, which is characteristic of esters with stable carbocation leaving groups. A systematic forced degradation study, employing a validated stability-indicating HPLC method, is essential for quantifying the degradation rate and identifying the resulting carboxylic acid degradant. The insights gained from such studies are fundamental to ensuring the development of a safe, effective, and stable final drug product.

References

  • Title: Lecture 6: Hydrolysis Reactions of Esters and Amides Source: University of Birmingham URL
  • Title: Development of forced degradation and stability indicating studies of drugs—A review Source: Journal of Pharmaceutical Analysis URL
  • Title: What are Forced Degradation Studies?
  • Title: t-Butyl Ester Protecting Group Hydrolysis - Benchchem Source: BenchChem URL
  • Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2)
  • Title: A practical guide to forced degradation and stability studies for drug substances Source: LGC Limited URL
  • Title: Forced degradation studies: A critical lens into pharmaceutical stability Source: Sharp URL
  • Title: A Comparative Guide to Analytical Methods for the Quantification of Aromatic Amines Source: BenchChem URL
  • Title: Ester Hydrolysis: Acid and Base-Catalyzed Mechanism Source: Chemistry Steps URL
  • Title: The acid-catalyzed hydrolysis of tert-butyl esters proceeds via a less common mechanism Source: Chegg.com URL: [Link]

  • Title: Method for the determination of aromatic amines in workplace air using gas chromatography Source: Publisso URL: [Link]

  • Title: Intramolecular general base catalyzed ester hydrolysis. The hydrolysis of 2-aminobenzoate esters Source: PubMed URL: [Link]

  • Title: Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System Source: Waters URL: [Link]

  • Title: mechanism for the acid catalysed hydrolysis of esters Source: Chemguide URL: [Link]

  • Title: Determination and Quantification of Primary Aromatic Amine in Printer Ink Source: LCGC North America URL: [Link]

  • Title: Rapid Determination of 33 Primary Aromatic Amines in Kitchen Utensils, Textiles Dyes and Food Packaging Materials Source: SCIEX URL: [Link]

Sources

Exploratory

Tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate as a synthetic intermediate

Tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate: A Strategic Intermediate for Advanced Heterocycle Synthesis Executive Summary In the landscape of modern drug discovery, the efficient assembly of functionalized heterocycle...

Author: BenchChem Technical Support Team. Date: March 2026

Tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate: A Strategic Intermediate for Advanced Heterocycle Synthesis

Executive Summary

In the landscape of modern drug discovery, the efficient assembly of functionalized heterocycles—such as benzoxazines, quinolines, and indoles—relies heavily on the strategic design of multifunctional intermediates. Tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate represents a masterclass in such design. By positioning a primary amino group ortho to both a bulky tert-butyl ester and a secondary alcohol, this molecule provides a highly controlled, sterically tuned environment for regioselective and stereoselective cyclizations. This whitepaper details the structural rationale, synthetic workflows, and validated protocols for utilizing this core intermediate.

Structural Rationale & Causality (Mechanistic Design)

The synthetic power of this intermediate lies in the synergistic causality of its three functional groups:

  • The tert-Butyl Ester (C1): Standard Fischer esterification of ortho-aminobenzoic (anthranilic) acids is notoriously poor due to the steric hindrance and zwitterionic nature of the starting material[1]. Utilizing a tert-butyl group—installed via di-tert-butyl dicarbonate (Boc₂O) and DMAP—circumvents these issues and provides a critical steric shield. During the downstream reduction of the C3 ketone to an alcohol, a less bulky ester (like methyl or ethyl) would undergo spontaneous, uncontrolled lactonization with the newly formed hydroxyl group. The bulky tert-butyl group prevents this premature cyclization, allowing the intermediate to be isolated. Furthermore, it offers orthogonal deprotection (cleavable by TFA) without affecting base-sensitive functional groups later in the synthesis.

  • The Primary Amine (C2): Acting as the primary nucleophile, the unprotected aniline nitrogen is the anchor point for cyclization. Its proximity to the C3 substituent makes it ideal for forming 5- and 6-membered fused rings.

  • The 1-Hydroxyethyl Group (C3): This secondary alcohol introduces a versatile electrophilic or nucleophilic site, depending on the activation strategy. When synthesized via asymmetric hydrogenation, it introduces a chiral center that can be transferred to the final heterocyclic scaffold with high stereofidelity.

Upstream Synthesis: Constructing the Core Intermediate

The synthesis begins with 2-amino-3-acetylbenzoic acid. Direct reduction of the ketone in the presence of the free carboxylic acid is chemically inefficient and prone to side reactions.

  • Step 1: Esterification. The use of Boc₂O and catalytic DMAP in tert-butanol efficiently yields tert-butyl 2-amino-3-acetylbenzoate. The DMAP acts as a highly nucleophilic acyl transfer catalyst, overcoming the steric bulk of the ortho-amino group.

  • Step 2: Reduction. The ketone is reduced to the secondary alcohol. For racemic mixtures, sodium borohydride (NaBH₄) in methanol is sufficient. However, for enantiopure applications, asymmetric hydrogenation using a chiral Ruthenium-BINAP catalyst under H₂ pressure is employed, yielding the chiral alcohol with >98% enantiomeric excess (ee).

Downstream Workflows: Heterocyclic Scaffolding

Once isolated, tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate serves as a divergent hub:

  • Pathway A: 4H-3,1-Benzoxazine Synthesis. The intermediate undergoes cyclization upon treatment with 1,1'-Carbonyldiimidazole (CDI) or phosgene equivalents. The amino group attacks the carbonyl carbon of CDI, followed by intramolecular trapping by the C3 hydroxyl group, yielding a chiral benzoxazin-2-one core. Benzoxazines are critical pharmacophores in various anticancer and antimicrobial agents[2]. Alternatively, aerobic oxidation methodologies can be used to condense the amino alcohol with aldehydes to form substituted benzoxazines[3].

  • Pathway B: Quinoline/Indole Scaffolds. The secondary alcohol can be oxidized back to a ketone or dehydrated to a vinyl group, setting the stage for intramolecular condensation with the amine to form quinoline or indole derivatives, which are ubiquitous in kinase inhibitor design.

Quantitative Data Presentation

The following table summarizes the optimized reaction metrics for the synthesis and primary downstream application of the intermediate.

Reaction StepReagents / CatalystTemp (°C)Time (h)Yield (%)ee (%)
Esterification Boc₂O (1.5 eq), DMAP (0.1 eq), t-BuOH401288N/A
Racemic Reduction NaBH₄ (2.0 eq), MeOH0 to 25492N/A
Asymmetric Reduction RuCl₂[(S)-BINAP], H₂ (50 psi), EtOH501885>98
Benzoxazine Cyclization CDI (1.2 eq), THF65690>98*

*Indicates absolute retention of the stereocenter during cyclization.

Experimental Protocols

Note: These protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure mechanistic integrity before proceeding to subsequent steps.

Protocol 1: Asymmetric Synthesis of tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate

  • Preparation: In a rigorously dried, argon-purged Parr autoclave, dissolve tert-butyl 2-amino-3-acetylbenzoate (10.0 g, 42.5 mmol) in anhydrous ethanol (100 mL).

  • Catalyst Addition: Add RuCl₂[(S)-BINAP] (0.05 mol%) under a stream of argon. Causality: The chiral environment of the BINAP ligand dictates the facial selectivity of the hydride transfer to the ketone, ensuring high enantiopurity.

  • Hydrogenation: Seal the autoclave, purge with H₂ three times, and pressurize to 50 psi. Heat the reaction mixture to 50 °C and stir vigorously for 18 hours.

  • In-Process Control (Validation): Withdraw a 0.1 mL aliquot, concentrate, and analyze via ¹H NMR. The disappearance of the acetyl methyl singlet (~2.6 ppm) and the appearance of a doublet (~1.4 ppm, CH₃) and a quartet (~4.9 ppm, CH-OH) validates complete conversion.

  • Workup: Vent the reactor, filter the mixture through a short pad of Celite to remove the catalyst, and concentrate the filtrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc 8:2) to afford the product as a pale yellow oil.

Protocol 2: Downstream Cyclization to a Chiral 4H-3,1-Benzoxazin-2-one Derivative

  • Activation: Dissolve the chiral intermediate (5.0 g, 21.1 mmol) in anhydrous THF (50 mL) under nitrogen. Add 1,1'-Carbonyldiimidazole (CDI) (4.1 g, 25.3 mmol) in one portion.

  • Cyclization: Heat the reaction to 65 °C (reflux) for 6 hours. Causality: CDI acts as a mild, safe phosgene alternative. The initial attack by the more nucleophilic aniline nitrogen forms an intermediate acyl imidazole. The elevated temperature provides the activation energy required for the adjacent, sterically hindered secondary alcohol to attack the acyl imidazole, closing the 6-membered ring.

  • In-Process Control (Validation): Monitor by TLC (Hexanes/EtOAc 7:3). The highly polar amino-alcohol spot (Rf ~0.2) must completely convert to a less polar, UV-active spot (Rf ~0.6).

  • Workup: Cool to room temperature, quench with 1M HCl (20 mL) to neutralize imidazole byproducts, and extract with EtOAc (3 x 30 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The resulting benzoxazine derivative is isolated with complete retention of stereochemistry.

Mandatory Visualization

SyntheticWorkflow A 2-Amino-3-acetylbenzoic acid B tert-Butyl 2-amino-3-acetylbenzoate A->B Boc2O, DMAP (Esterification) C tert-Butyl 2-amino-3-(1-hydroxyethyl)benzoate (Core Intermediate) B->C NaBH4 or Ru-Cat (Reduction) D 4H-3,1-Benzoxazine Derivatives C->D CDI or Aldehyde (Cyclization) E Quinoline / Indole Scaffolds C->E Oxidation & Condensation

Synthetic workflow from precursor to heterocycles via the core intermediate.

References

  • [3] Han, et al. "Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems." National Institutes of Health (NIH). 3

  • [2] "A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents." ResearchGate. 2

  • [1] "Access to Any Site Directed Stable Isotope (2H, 13C, 15N, 17O and 18O) in Genetically Encoded Amino Acids." MDPI.1

Sources

Foundational

A Technical Guide to the Synthetic Landscape of Tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate: Pathways to Novel Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract Tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate is a versatile scaffold in medicinal chemistry, possessing three key functional groups—a sterically h...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate is a versatile scaffold in medicinal chemistry, possessing three key functional groups—a sterically hindered ester, a nucleophilic primary amine, and a reactive secondary alcohol. This unique combination offers a rich platform for the synthesis of a diverse array of derivatives with potential therapeutic applications. This in-depth technical guide explores the key reactive sites of this molecule and provides a comprehensive overview of potential derivatization strategies. We will delve into the chemical logic behind various synthetic transformations, including reactions at the amino and hydroxyl moieties, as well as cyclization strategies to construct novel heterocyclic systems. Detailed experimental protocols, mechanistic insights, and data presentation are provided to empower researchers in the design and execution of their synthetic endeavors.

Introduction: The Therapeutic Potential of the Aminobenzoate Core

Anthranilic acid and its derivatives are well-established pharmacophores, forming the backbone of numerous drugs with a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[1][2] The subject of this guide, Tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate, is a strategically designed building block. The tert-butyl ester provides steric protection and can be readily hydrolyzed under specific conditions. The ortho-amino and 1-hydroxyethyl substituents are poised for a variety of chemical modifications, making this molecule a valuable starting point for the exploration of new chemical space. This guide will serve as a roadmap for unlocking the synthetic potential of this promising scaffold.

Derivatization Strategies: A Multi-pronged Approach

The chemical reactivity of Tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate is dictated by its three principal functional groups. The following sections will explore derivatization strategies targeting each of these sites, both individually and in concert for the construction of more complex molecular architectures.

Reactions Involving the Amino Group

The primary amino group is a key site for introducing molecular diversity. Its nucleophilicity allows for a range of transformations, including N-alkylation, N-arylation, and amide bond formation.

Direct N-alkylation can be achieved using alkyl halides, though careful control of reaction conditions is necessary to avoid over-alkylation. Reductive amination with aldehydes or ketones offers a more controlled approach to mono-alkylation. For N-arylation, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are the state-of-the-art methods, allowing for the introduction of a wide variety of aryl and heteroaryl substituents.[3]

Experimental Protocol: Palladium-Catalyzed N-Arylation of Tert-butyl 2-aminobenzoate (General Procedure)

This protocol is adapted from established methods for the N-arylation of 2-aminothiazoles and can be optimized for the target molecule.[3]

  • Reaction Setup: To an oven-dried Schlenk tube, add Tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate (1.0 mmol), the aryl halide (1.2 mmol), Pd(OAc)₂ (1.5 mol%), tBuBrettPhos (L1) (3.3 mol%), and K₂CO₃ (1.4 mmol).

  • Solvent Addition: Add anhydrous tert-butanol (4 mL).

  • Reaction Conditions: The tube is sealed, evacuated, and backfilled with argon. The reaction mixture is then heated to 110 °C for 3-5 hours, with stirring.

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired N-aryl derivative.

The amino group can be readily acylated with acyl chlorides or carboxylic acids using standard coupling reagents to form amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are typically high-yielding and tolerant of a wide range of functional groups.

Experimental Protocol: Amide Coupling using EDC/HOBt (General Procedure)

This protocol is a standard and reliable method for amide bond formation.[4]

  • Activation of Carboxylic Acid: To a solution of the carboxylic acid (1.2 mmol) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) (5 mL) at 0 °C, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 mmol) and 1-hydroxybenzotriazole (HOBt) (0.15 mmol). Stir the mixture for 30 minutes at 0 °C.

  • Amine Addition: Add a solution of Tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate (1.0 mmol) and N,N-diisopropylethylamine (DIPEA) (1.5 mmol) in anhydrous DCM or DMF (5 mL) to the activated carboxylic acid solution.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Transformations of the 1-Hydroxyethyl Group

The secondary alcohol of the 1-hydroxyethyl group is another key handle for derivatization, allowing for oxidation, etherification, and esterification.

The secondary alcohol can be oxidized to the corresponding ketone (an acetyl group) using a variety of mild oxidizing agents. The Swern oxidation is a particularly effective method that avoids the use of heavy metals and is compatible with many sensitive functional groups.[5] This transformation opens up further possibilities for derivatization, such as the formation of imines, enamines, or heterocycles.

Experimental Protocol: Swern Oxidation of a Secondary Alcohol (General Procedure)

This protocol is a widely used method for the mild oxidation of alcohols.[6][7]

  • Activator Formation: To a solution of oxalyl chloride (2.0 eq) in anhydrous DCM (10 volumes) at -78 °C under an inert atmosphere, add dimethyl sulfoxide (DMSO) (4.0 eq) dropwise. Stir the mixture for 1 hour at -78 °C.

  • Alcohol Addition: Add a solution of Tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate (1.0 eq) in anhydrous DCM (5 volumes) dropwise to the reaction mixture at -78 °C. Stir for 2 hours at this temperature.

  • Quenching: Add triethylamine (8.0 eq) dropwise at -78 °C and stir for 15 minutes.

  • Work-up: Allow the reaction mixture to warm to room temperature. Add water and separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

The hydroxyl group can be converted to an ether via Williamson ether synthesis or to an ester through reaction with an acyl chloride or carboxylic anhydride. The Mitsunobu reaction provides a powerful method for the formation of esters and ethers with inversion of stereochemistry at the chiral center.[8][9]

Experimental Protocol: Mitsunobu Reaction for Esterification (General Procedure)

This protocol allows for the esterification of the secondary alcohol with inversion of configuration.[10][11]

  • Reaction Setup: To a solution of Tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate (1.0 eq), triphenylphosphine (1.5 eq), and a carboxylic acid (1.5 eq) in anhydrous tetrahydrofuran (THF) (10 volumes) at 0 °C under an inert atmosphere, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 6-12 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Add diethyl ether to precipitate triphenylphosphine oxide, which is then removed by filtration.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Cyclization Strategies for Heterocycle Synthesis

The strategic positioning of the amino and hydroxyethyl groups on the benzene ring allows for the construction of various heterocyclic systems through intramolecular cyclization reactions.

Quinolines are a prominent class of heterocycles with diverse pharmacological activities. The Combes synthesis and the Doebner-von Miller synthesis are classic methods for quinoline formation.[12][13][14][15] A plausible route to quinoline derivatives from the title compound involves the initial oxidation of the 1-hydroxyethyl group to an acetyl group, followed by an acid-catalyzed condensation and cyclization with a suitable reagent.

Visualization of a Potential Quinoline Synthesis Pathway

G A Tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate B Oxidation (e.g., Swern) A->B C Tert-butyl 2-amino-3-acetylbenzoate B->C D Combes Reaction (β-diketone, acid) C->D E Substituted Quinoline Derivative D->E

Caption: A potential synthetic route to quinoline derivatives.

Benzoxazines are another important class of heterocyclic compounds. They can be synthesized through the reaction of a phenolic compound, a primary amine, and an aldehyde.[16][17] In the case of Tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate, a potential pathway to a benzoxazine derivative would involve an intramolecular cyclization.

Visualization of a Potential Benzoxazine Synthesis Pathway

G A Tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate B Reaction with Aldehyde/Ketone A->B Intramolecular Cyclization C Benzoxazine Derivative B->C

Caption: A potential pathway to benzoxazine derivatives.

The 2-amino-1-phenylethanol moiety within the target molecule is a precursor for the synthesis of oxazolidin-2-ones, a class of compounds with known antibacterial activity.[18][19] Cyclization can be achieved by reacting the amino alcohol with phosgene equivalents such as carbonyldiimidazole (CDI) or diethyl carbonate.

Experimental Protocol: Oxazolidinone Formation using Diethyl Carbonate (General Procedure)

This protocol describes a microwave-assisted synthesis of oxazolidinones.[20]

  • Reaction Setup: In a microwave reaction vial, combine Tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate (1.0 mmol), diethyl carbonate (2.0 mmol), and a catalytic amount of sodium methoxide or potassium carbonate.

  • Reaction Conditions: Seal the vial and subject it to microwave irradiation at 125-135 °C for 15-30 minutes.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation: A Comparative Overview

The following table summarizes the potential derivatization strategies and the expected class of compounds.

Functional Group Targeted Reaction Type Reagents Product Class
Amino GroupN-AlkylationAlkyl halideN-Alkyl derivative
Amino GroupN-ArylationAryl halide, Pd catalystN-Aryl derivative
Amino GroupAmide FormationCarboxylic acid, EDC, HOBtAmide derivative
1-Hydroxyethyl GroupOxidationOxalyl chloride, DMSOAcetyl derivative
1-Hydroxyethyl GroupEtherificationAlkyl halide, baseEther derivative
1-Hydroxyethyl GroupEsterificationAcyl chloride or MitsunobuEster derivative
Amino & 1-HydroxyethylCyclizationβ-Diketone, acidQuinoline derivative
Amino & 1-HydroxyethylCyclizationAldehyde/KetoneBenzoxazine derivative
Amino & 1-HydroxyethylCyclizationDiethyl carbonateOxazolidinone derivative

Conclusion and Future Directions

Tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate represents a highly versatile and strategically important building block for the synthesis of novel and potentially bioactive molecules. The orthogonal reactivity of its amino, hydroxyl, and ester functionalities allows for a wide range of derivatization strategies, leading to a diverse array of products including N-substituted analogs, oxidized derivatives, and various heterocyclic systems. The experimental protocols and synthetic pathways outlined in this guide provide a solid foundation for researchers to explore the full potential of this scaffold. Future work in this area could focus on the development of one-pot multi-component reactions to further streamline the synthesis of complex derivatives and the exploration of the biological activities of the newly synthesized compounds.

References

  • Anthranilic acid ester derivatives and anti-inflammatory and analgesic external preparations containing the same.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series. [Link]

  • Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. [Link]

  • Doebner–Miller reaction. Wikipedia. [Link]

  • a general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses. [Link]

  • ChemInform Abstract: An Excellent Procedure for the Synthesis of Oxazolidin-2-ones. Wiley Online Library. [Link]

  • Unexpected Annulation between 2-Aminobenzyl Alcohols and Benzaldehydes in the Presence of DMSO: Regioselective Synthesis of Substituted Quinolines. Organic Chemistry Portal. [Link]

  • NOTE Synthesis of Some 2-Oxazolidinones in Mild Conditions. Asian Journal of Chemistry. [Link]

  • Alcohol to Aldehyde/Ketone using Swern Oxidation. Organic Synthesis. [Link]

  • Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. MDPI. [Link]

  • Unexpected Annulation between 2-Aminobenzyl Alcohols and Benzaldehydes in the Presence of DMSO: Regioselective Synthesis of Substituted Quinolines. PubMed. [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • Mitsunobu reaction. Organic Synthesis. [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • Swern Oxidation. Chemistry Steps. [Link]

  • An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. ResearchGate. [Link]

  • Combes quinoline synthesis. Wikipedia. [Link]

  • An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction. SciSpace. [Link]

  • Oxazolidinone synthesis. Organic Chemistry Portal. [Link]

  • 2-Oxazolidinone. Wikipedia. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Center for Biotechnology Information. [Link]

  • Swern Oxidation. Organic Chemistry Tutor. [Link]

  • Combe's synthesis of quinoline || detailed mechanism. YouTube. [Link]

  • Dehydroxylation of alcohols for nucleophilic substitution. [Link]

  • Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Swern oxidation. Wikipedia. [Link]

  • Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. [Link]

  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. National Center for Biotechnology Information. [Link]

  • Facile catalyst-free synthesis of 2-vinylquinolines via a direct deamination reaction occurring during Mannich synthesis. Royal Society of Chemistry. [Link]

  • Synthesis of Bio-Based and Intrinsically Flame-Retardant Benzoxazine Containing Dynamic Ester Bond that Quantitatively Satisfies All Twelve Principles of Green Chemistry. ACS Publications. [Link]

  • The synthetic method of 2-vinylquinoline compounds.
  • Innovative Syntheses of Benzoxazines with Improved Thermal and Mechanical Performance. CSIR-NIScPR. [Link]

  • Combes quinoline synthesis. Wikipedia. [Link]

  • 2-Azidobenzaldehyde-Based [4+2] Annulation for the Synthesis of Quinoline Derivatives. [Link]

  • Synthesis and Properties of Benzoxazine Resins. ResearchGate. [Link]

  • Design and Synthesis of Bio-Based Benzoxazines. IntechOpen. [Link]

  • Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. National Center for Biotechnology Information. [Link]

  • Synthesis, characterization, and properties of a novel aromatic ester-based polybenzoxazine. National Center for Biotechnology Information. [Link]

  • Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex. Chinese Journal of Organic Chemistry. [Link]

  • Palladium-Catalyzed N-Arylation of Amines and Amides with Aryltrimethylgermanes. ResearchGate. [Link]

  • Palladium-Catalyzed Direct Arylation-Based Domino Synthesis of Annulated N-Heterocycles Using Alkenyl or (Hetero)Aryl 1,2-Dihalides. Organic Chemistry Portal. [Link]

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Exploratory

Chiral Separation of Tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate Enantiomers: A Technical Guide to SFC Method Development

Executive Summary The isolation of pure enantiomers from racemic intermediates is a critical bottleneck in modern drug development. Tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate presents a unique chromatographic challeng...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isolation of pure enantiomers from racemic intermediates is a critical bottleneck in modern drug development. Tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate presents a unique chromatographic challenge due to its sterically congested aromatic core, multiple hydrogen-bonding sites, and the proximity of its chiral center to reactive functional groups. This whitepaper outlines a highly optimized, self-validating methodology for the chiral separation of these enantiomers using Supercritical Fluid Chromatography (SFC) coupled with polysaccharide-based Chiral Stationary Phases (CSPs).

By acting as a comprehensive guide for application scientists, this document explains the thermodynamic and kinetic causality behind phase selection, co-solvent optimization, and preparative scale-up.

Molecular Profiling & Chiral Recognition Rationale

To design an effective separation method, we must first analyze the target molecule's structural topology and its implications for chiral recognition.

  • The Chiral Center: Located at the 1-hydroxyethyl group at the C3 position of the benzene ring. The hydroxyl (-OH) group acts as both a strong hydrogen-bond donor and acceptor.

  • Steric Anchoring: The tert-butyl ester at C1 is highly bulky and hydrophobic. In the context of a chiral cavity, this group acts as a "steric anchor," forcing the molecule into a specific orientation upon entering the CSP pore.

  • Intramolecular Rigidification: The primary amine (-NH₂) at C2 is flanked by the ester and the 1-hydroxyethyl group. Intramolecular hydrogen bonding between the amine and the adjacent hydroxyl or ester carbonyl rigidifies the molecule's conformation. Causality: Conformational rigidity is highly beneficial for chiral separation; a locked conformation reduces the entropic penalty upon binding to the CSP, leading to higher enantioselectivity (

    
    ).
    

Mechanism Molecule Tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate • 1-Hydroxyethyl (Chiral Center) • 2-Amino Group (H-Donor) • Tert-butyl Ester (Steric Anchor) Interaction1 Hydrogen Bonding (Primary Amine & Hydroxyl) Molecule->Interaction1 Interaction2 Steric & π-π Interactions (Benzoate Core) Molecule->Interaction2 CSP Amylose tris(3,5-dimethylphenylcarbamate) • Carbamate C=O (H-Acceptor) • Carbamate NH (H-Donor) • Helical Chiral Groove Interaction1->CSP Interaction2->CSP

Fig 1: Chiral recognition mechanism between the target enantiomers and the polysaccharide CSP.

Chromatographic Modality: Why SFC over HPLC?

For the separation of tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate, Supercritical Fluid Chromatography (SFC) is the modality of choice over traditional High-Performance Liquid Chromatography (HPLC).

The Causality of Modality Selection:

  • Kinetic Efficiency: Supercritical CO₂ possesses a viscosity similar to gases but a solvating power similar to liquids. This results in a solute diffusion coefficient 3 to 10 times higher than in standard HPLC liquids. Consequently, mass transfer resistance is minimized, allowing for flow rates of 3–5 mL/min on analytical columns without a significant loss in theoretical plates (efficiency).

  • Thermodynamic Control: Chiral recognition is an exothermic process. Lowering the column temperature generally improves selectivity (

    
    ). In HPLC, lowering temperature drastically increases solvent viscosity, causing system overpressure. In SFC, the low viscosity of CO₂ allows scientists to drop the column temperature to 25°C or even 15°C to maximize enantiomeric resolution without exceeding pressure limits [1].
    
  • Preparative Viability: SFC fractions are collected in a small volume of co-solvent as the CO₂ depressurizes and evaporates harmlessly into the atmosphere. This eliminates the need for massive rotary evaporation of toxic normal-phase solvents (e.g., Hexane/IPA), preventing the thermal degradation of the heat-sensitive 1-hydroxyethyl moiety [2].

Chiral Stationary Phase (CSP) & Additive Selection

Based on the [3], coated polysaccharide phases offer the highest success rate for aromatic amines and alcohols.

  • Primary Screen: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) and Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H). The helical twist of the amylose backbone typically provides a more accommodating cavity for bulky tert-butyl esters than the more linear cellulose structure.

  • The Role of Basic Additives: Because the target molecule contains a primary amine, it is prone to secondary, non-enantioselective interactions with residual silanol groups on the silica support of the CSP. Causality: These interactions cause severe peak tailing and destroy resolution. The addition of 0.1% Diethylamine (DEA) or Isopropylamine (IPA) to the co-solvent competitively binds to these silanols, ensuring that the target molecule only interacts with the chiral selector.

Table 1: Analytical Screening of CSPs and Co-solvents (Hypothetical Data)
CSP TypeCo-Solvent (Modifier)AdditiveRet. Time 1 (min)Ret. Time 2 (min)Selectivity (

)
Resolution (Rs)
Amylose (AD-H) 20% MethanolNone4.124.851.250.95 (Tailing)
Amylose (AD-H) 20% Ethanol0.1% DEA3.855.201.482.85 (Sharp)
Cellulose (OD-H) 20% Ethanol0.1% DEA4.505.101.181.10
Amylose (AS-H) 20% Isopropanol0.1% DEA6.206.801.120.85

Data Interpretation: Amylose-based CSP with Ethanol and a basic additive provides the optimal thermodynamic environment for baseline resolution.

Experimental Workflow & Self-Validating Protocol

To ensure data integrity and method robustness, the following step-by-step protocol is designed as a self-validating system . This means the workflow contains built-in checkpoints that prevent the progression of a failing method.

Workflow Start Target Analysis (Tert-butyl benzoate deriv.) Screening CSP Screening (Polysaccharide Phases) Start->Screening Opt Co-solvent & Additive (EtOH + 0.1% DEA) Screening->Opt Val Self-Validating Protocol (Rs > 1.5 Check) Opt->Val Prep Preparative SFC Scale-Up Val->Prep

Fig 2: End-to-end workflow for the chiral separation of the target enantiomers via SFC.

Step-by-Step Analytical Methodology

Phase 1: System Suitability Test (SST) - Validation Check 1

  • Equilibrate an Amylose tris(3,5-dimethylphenylcarbamate) column (4.6 x 250 mm, 5 µm) on the SFC system with CO₂ / Ethanol (80:20 v/v) containing 0.1% DEA at 3.0 mL/min, 35°C, and 120 bar backpressure.

  • Inject a known chiral standard (e.g., trans-stilbene oxide).

  • Validation Check: Proceed only if theoretical plates > 5,000 and Resolution (Rs) > 2.0. This proves the column and system plumbing are intact.

Phase 2: Blank and Carryover Assessment - Validation Check 2

  • Inject 10 µL of the sample diluent (pure Ethanol).

  • Monitor the UV baseline at 230 nm and 254 nm.

  • Validation Check: Proceed only if no ghost peaks are detected at the expected retention times of the target enantiomers.

Phase 3: Racemate Injection & Method Optimization

  • Prepare a 2 mg/mL solution of racemic tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate in Ethanol.

  • Inject 10 µL onto the system.

  • Calculate Resolution (Rs) and Tailing Factor (Tf).

  • Validation Check: Rs must be > 1.5 (baseline resolution) and Tf must be < 1.5. If Tf > 1.5, increase DEA concentration to 0.2%.

Scale-up to Preparative Separation

Once the analytical method is validated, it must be scaled for the isolation of gram-quantities of the pure enantiomers. The transition from analytical to preparative SFC requires geometric scaling of flow rates and injection volumes to maintain the chromatographic profile.

Table 2: Preparative Scale-up Parameters
ParameterAnalytical ScalePreparative ScaleScaling Factor / Rationale
Column Dimensions 4.6 mm ID x 250 mm21.2 mm ID x 250 mm~21x increase in cross-sectional area.
Flow Rate 3.0 mL/min65.0 mL/minScaled proportionally to maintain linear velocity.
Injection Volume 10 µL500 µLIncreased to maximize throughput without column overload.
Sample Concentration 2 mg/mL50 mg/mLHigh concentration in injection solvent prevents peak broadening.
Detection UV at 230 nmUV at 254 nmShifted to a less sensitive wavelength to prevent detector saturation.

Phase 4: Mass Balance and Recovery - Validation Check 3

  • Perform stacked injections (injecting the next sample before the previous run has fully eluted, timed precisely between the elution of Enantiomer 2 and the next Enantiomer 1).

  • Collect fractions using a gas-liquid separator (cyclone technology) to safely vent CO₂.

  • Evaporate the residual Ethanol under a gentle stream of nitrogen at 30°C.

  • Validation Check: Weigh the dried enantiomers. The combined mass of Enantiomer 1 and Enantiomer 2 must equal >95% of the injected racemate mass. A lower recovery indicates on-column degradation or aerosolization loss during CO₂ venting, requiring an adjustment of the make-up solvent flow.

References

  • Okamoto, Y., & Yamamoto, C. (2003). Chiral Separation by HPLC Using Polysaccharide-Based Chiral Stationary Phases. Methods in Molecular Biology.[Link]

  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita Blog.[Link]

  • Licea Perez, H., & Evans, C. A. (2017). New Insights into Supercritical Fluid Chromatography for Chiral Separations. Bioanalysis.[Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols: Strategic Incorporation of Tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate for the Synthesis of Advanced Peptidomimetics

Abstract & Introduction: Beyond the Amide Bond In the landscape of modern drug development, peptides represent a class of therapeutics with high specificity and low toxicity. However, their clinical utility is often hamp...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction: Beyond the Amide Bond

In the landscape of modern drug development, peptides represent a class of therapeutics with high specificity and low toxicity. However, their clinical utility is often hampered by poor metabolic stability, primarily due to the susceptibility of the native amide bond to proteolytic degradation.[1][2] This has driven significant innovation in the field of peptidomimetics, where the amide backbone is strategically altered to enhance pharmacokinetic properties while retaining biological activity.[1]

One of the most successful strategies in this domain is the use of amide bond isosteres , structural motifs that mimic the physicochemical properties of the amide bond to confer greater metabolic stability.[1] Among these, the hydroxyethylene isostere is particularly prominent. It acts as a non-hydrolyzable transition-state analog for protease-catalyzed reactions, making it a powerful component in the design of potent enzyme inhibitors, particularly for aspartic proteases like HIV-protease and renin.[3]

This document provides a detailed technical guide on the application of Tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate , a specialized building block designed for the seamless introduction of a hydroxyethylene-like moiety into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS). We will explore the causality behind its use, provide validated protocols for its incorporation, and discuss its impact on peptide structure and function.

The Building Block: A Structural and Functional Analysis

The utility of Tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate lies in its unique trifunctional structure, which is designed for compatibility with standard peptide synthesis workflows, particularly the widely-used Fmoc/tBu strategy.[4][5][6]

Diagram: Structure of Tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate

cluster_main Tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate cluster_labels Functional Groups mol A 1. Nα-Amino Group (Point of Peptide Elongation) B 2. Tert-butyl Ester (Acid-Labile Carboxyl Protection) C 3. Hydroxyethyl Moiety (Isosteric Element)

Caption: Key functional groups of the title building block.

  • Nα-Amino Group: The primary amine on the anthranilate ring serves as the nucleophile for coupling the next amino acid in the sequence. For incorporation into a growing peptide chain, this group would typically be protected (e.g., with an Fmoc group) and deprotected in a stepwise manner. The provided name suggests the amine is free, making it ready for coupling onto a resin-bound peptide's C-terminus.

  • Tert-butyl (tBu) Ester: The carboxylic acid is protected as a tBu ester. This is a cornerstone of the Fmoc/tBu orthogonal strategy.[6] The tBu group is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine) but is efficiently removed under strong acidic conditions during the final cleavage step (e.g., with Trifluoroacetic Acid - TFA).[5][7][8]

  • Hydroxyethyl Moiety: This is the key functional component that mimics the transition state of amide bond hydrolysis. Its secondary alcohol can participate in hydrogen bonding interactions within a target protein's active site, while being completely resistant to protease cleavage.

Principle of Incorporation via Solid-Phase Peptide Synthesis (SPPS)

The building block is incorporated into a peptide sequence using standard SPPS protocols. It effectively replaces a dipeptide unit within the target sequence. The process leverages the principles of orthogonal protection, where different classes of protecting groups can be removed under distinct chemical conditions without affecting others.[9]

The general workflow involves coupling the free Nα-amino group of the building block to the C-terminal carboxylic acid of the peptide chain growing on the solid support. This reaction is mediated by standard peptide coupling reagents.

Diagram: SPPS Incorporation Workflow

Resin Peptide-Resin (Free Carboxyl End) Activation Activate Peptide-Resin (e.g., HBTU/DIPEA) Resin->Activation Step 1 BuildingBlock Add Building Block: Tert-butyl 2-amino- 3-(1-hydroxyethyl)benzoate Activation->BuildingBlock Step 2 Coupling Coupling Reaction (Formation of Amide Bond) BuildingBlock->Coupling Step 3 Wash1 Wash Resin (Remove Excess Reagents) Coupling->Wash1 Step 4 FmocDeprotection Fmoc Deprotection of Next Amino Acid (if applicable) Wash1->FmocDeprotection Continue SPPS Cycle (or proceed to cleavage) Cleavage Final Cleavage & Deprotection (TFA Cocktail) Wash1->Cleavage If this is the N-terminal residue FmocDeprotection->Cleavage After Final AA Purification Purify Peptidomimetic (RP-HPLC) Cleavage->Purification Step 5

Caption: General workflow for incorporating the building block via SPPS.

Detailed Experimental Protocols

The following protocols are designed for manual SPPS on a 0.1 mmol scale using a standard polystyrene resin, such as Rink Amide or Wang resin.[4][5] Adjustments may be necessary for automated synthesizers.

Materials and Reagents
Reagent/MaterialRecommended Grade/SupplierPurpose
Rink Amide or Wang Resin100-200 mesh, ~0.5-1.0 mmol/gSolid support for peptide synthesis
N,N-Dimethylformamide (DMF)Peptide synthesis gradePrimary solvent for washing and coupling
Dichloromethane (DCM)Reagent gradeSolvent for resin swelling and washing
PiperidineReagent gradeFmoc deprotection agent
HBTU / HATU / HCTUPeptide coupling gradeCoupling activator
N,N-Diisopropylethylamine (DIPEA)Peptide synthesis gradeBase for coupling reaction
Tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate≥95% puritySpecialized building block
Trifluoroacetic Acid (TFA)Reagent gradeCleavage and deprotection
Triisopropylsilane (TIS)Reagent gradeScavenger for cleavage
1,2-Ethanedithiol (EDT)Reagent gradeScavenger for cleavage
Diethyl Ether (cold)Reagent gradePeptide precipitation
Protocol: Coupling of the Building Block

This protocol assumes the peptide chain has been synthesized up to the point of incorporation and the N-terminal Fmoc group of the last standard amino acid has been removed, leaving a free amine on the resin.

  • Resin Preparation:

    • Swell the peptide-resin (containing the free N-terminal amine) in DMF (10 mL/g resin) for 30 minutes in a fritted reaction vessel.[5]

    • Drain the DMF solvent.

  • Preparation of Coupling Solution:

    • In a separate vial, dissolve Tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate (3 equivalents relative to resin loading).

    • Add a coupling activator such as HBTU (2.9 equivalents).

    • Dissolve the mixture in a minimal amount of DMF.

    • Just before adding to the resin, add DIPEA (6 equivalents). The solution may turn yellow, which is normal.

  • Coupling Reaction:

    • Add the activated coupling solution to the swollen peptide-resin.

    • Agitate the mixture at room temperature for 2-4 hours. The reaction progress can be monitored.

    • Causality: HBTU, in the presence of the base DIPEA, converts the carboxylic acid of the incoming amino acid into a highly reactive acyl-guanidinium species, facilitating rapid and efficient amide bond formation with the resin-bound amine. Using a slight excess of reagents ensures the reaction goes to completion.[4]

  • Post-Coupling Wash:

    • Drain the reaction vessel.

    • Wash the resin thoroughly with DMF (3 x 10 mL), DCM (3 x 10 mL), and finally DMF (2 x 10 mL) to remove all excess reagents and byproducts.[5]

  • Confirmation of Coupling (Optional but Recommended):

    • Perform a qualitative ninhydrin (Kaiser) test on a small sample of the resin beads. A negative result (beads remain colorless or yellow) indicates the successful consumption of all free primary amines and completion of the coupling step.

Protocol: Final Cleavage and Deprotection

This step simultaneously cleaves the completed peptidomimetic from the solid support and removes all acid-labile side-chain protecting groups, including the tert-butyl ester on the incorporated building block.

  • Resin Preparation:

    • After the final amino acid has been coupled and its N-terminal Fmoc group removed, wash the peptide-resin with DCM (3 x 10 mL) and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Preparation of Cleavage Cocktail:

    • Prepare a fresh cleavage cocktail. A standard Reagent R cocktail is suitable:

      • TFA: 90%

      • TIS: 5%

      • Water: 5%

    • Causality: TFA is a strong acid that cleaves the tBu protecting groups and the linker to the resin.[8] TIS and water act as carbocation scavengers, preventing the highly reactive tert-butyl cations generated during deprotection from causing unwanted side reactions with sensitive residues like Tryptophan or Methionine.[7][10]

  • Cleavage Reaction:

    • WARNING: Perform this step in a certified fume hood using appropriate personal protective equipment (PPE). TFA is highly corrosive.

    • Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin).

    • Agitate the slurry at room temperature for 2-3 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the TFA filtrate containing the cleaved peptide into a fresh centrifuge tube.

    • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

    • Precipitate the crude peptide by adding the TFA solution dropwise into a large volume (approx. 10x the TFA volume) of ice-cold diethyl ether. A white precipitate should form.

    • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times to remove residual scavengers.

  • Drying and Purification:

    • Dry the crude peptide pellet under vacuum.

    • Purify the final peptidomimetic product using reverse-phase high-performance liquid chromatography (RP-HPLC).

Expected Outcomes and Data Interpretation

The incorporation of Tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate will increase the mass of the peptide by the mass of its residue (C13H17NO3 = 235.28 Da, minus H2O for bond formation). This mass shift should be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF) of the final purified product.

PropertyStandard PeptidePeptidomimetic with IsostereRationale
Proteolytic Stability Low to ModerateHighThe hydroxyethylene moiety is not a substrate for proteases.[3]
Molecular Weight XX + (Mass of Building Block Residue)Direct addition of the non-canonical residue.
Conformational Flexibility Governed by amide planarityPotentially altered local conformationThe tetrahedral carbon of the hydroxyethyl group introduces more flexibility than a planar amide bond.
Receptor Binding Dependent on sequenceMay be enhanced or alteredThe hydroxyl group can form new hydrogen bonds with the target receptor.

Conclusion and Future Perspectives

Tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate is a powerful and versatile tool for medicinal chemists and drug development professionals. Its rational design allows for straightforward incorporation into peptide sequences using established SPPS methodologies. The resulting peptidomimetics, featuring a non-hydrolyzable hydroxyethylene isostere, are expected to exhibit significantly enhanced metabolic stability, a critical attribute for the development of next-generation peptide-based therapeutics. By providing a chemically validated pathway to these advanced structures, this building block opens new avenues for exploring structure-activity relationships and optimizing the drug-like properties of promising peptide leads.

References

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Luxembourg Bio Technologies. Available at: [Link]

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Available at: [Link]

  • Stereoselective Formation of a Functionalized Dipeptide Isostere by Zinc Carbenoid-mediated Chain Extension. (2008). PMC. Available at: [Link]

  • 3 - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Methods and protocols of modern solid phase peptide synthesis. (2014). Du Chem. Available at: [Link]

  • Supplementary Information. Royal Society of Chemistry. Available at: [Link]

  • Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Rsc.org. Available at: [Link]

  • Preparation of protected amino acids. (2002). Google Patents.
  • Solid-phase peptide synthesis introduction. Anaspec. Available at: [Link]

  • Automated solid-phase peptide synthesis to obtain therapeutic peptides. (2014). Beilstein Journals. Available at: [Link]

  • Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. (2013). PubMed. Available at: [Link]

  • Examining tert‐butyl L‐amino for peptide bond formation. ResearchGate. Available at: [Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (2019). PMC - NIH. Available at: [Link]

  • Convenient Preparation of tert-Butyl Amino Acid Esters from tert-Butanol. ResearchGate. Available at: [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (2015). PMC. Available at: [Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. Available at: [Link]

  • Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Springer. Available at: [Link]

  • 1 Protection Reactions. Wiley-VCH. Available at: [Link]

  • Method for solution-phase peptide synthesis and protecting strategies therefore. (2019). Google Patents.
  • Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. Available at: [Link]

  • Epimerisation in Peptide Synthesis. (2023). MDPI. Available at: [Link]

Sources

Application

Application Note: Tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate as a Privileged Scaffold in Medicinal Chemistry

Executive Summary In modern drug discovery, the rational design of heterocyclic libraries relies heavily on versatile, polyfunctional building blocks. Tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate has emerged as a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the rational design of heterocyclic libraries relies heavily on versatile, polyfunctional building blocks. Tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate has emerged as a highly privileged anthranilic acid derivative. Anthranilic acid and its substituted analogs are foundational to the synthesis of bioactive heterocycles—most notably quinazolines and quinazolinones—which exhibit profound analgesic, anti-inflammatory, and kinase-inhibitory activities[1],[2].

This application note details the chemical rationale, structural advantages, and validated experimental protocols for utilizing this specific scaffold in the synthesis of chiral, 8-substituted quinazolinone kinase inhibitors.

Chemical Rationale & Scaffold Design

The architectural brilliance of Tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate lies in its three orthogonal vectors for chemical diversification, which allow for complex, multi-step syntheses without unwanted cross-reactivity[3]:

  • The Tert-butyl Ester (C1): Unlike traditional methyl or ethyl esters, the bulky tert-butyl group provides exceptional steric shielding. This prevents premature cyclization or self-condensation when the adjacent amine is activated[4]. It remains completely stable under basic or nucleophilic conditions but can be cleanly and orthogonally cleaved under mild acidic conditions (e.g., Trifluoroacetic acid).

  • The Ortho-Amino Group (C2): This primary aniline serves as the nucleophilic anchor for amidation, sulfonylation, or urea formation. It is the critical nitrogen source for constructing the pyrimidine ring during quinazolinone synthesis[5].

  • The 1-Hydroxyethyl Group (C3): This chiral secondary alcohol is the defining feature of the scaffold. When cyclized into a quinazolinone, this group occupies the 8-position of the bicyclic core. In kinase inhibitor design, 8-substituted quinazolinones strategically project into the solvent-exposed channel or interact with specific hinge-region residues of kinases such as EGFR, Aurora B, and Pim-1[6],[7]. Furthermore, the hydroxyl group serves as a handle for late-stage functionalization (e.g., Mitsunobu inversion or oxidation).

Workflow & Mechanistic Visualization

The synthesis of targeted kinase inhibitors from this scaffold relies on a step-wise, low-temperature cyclization strategy. Traditional methods, such as the Niemetowski reaction (heating anthranilic acid with formamide at >150°C), often result in the racemization of sensitive chiral centers[2]. The tert-butyl protected workflow circumvents this, preserving the enantiomeric purity of the 1-hydroxyethyl group.

Workflow A Tert-butyl 2-amino-3- (1-hydroxyethyl)benzoate B Amidation / Urea Formation (Acyl Chloride / Isothiocyanate) A->B Step 1 C t-Butyl Deprotection (TFA / DCM) B->C Step 2 D Cyclization (Quinazolinone Core) C->D Step 3 E Late-Stage Functionalization (1-Hydroxyethyl group) D->E Step 4

Fig 1. Synthetic workflow from the tert-butyl benzoate scaffold to functionalized quinazolinones.

Pathway Ligand EGF Ligand Receptor EGFR (Kinase Domain) Ligand->Receptor Binds PI3K PI3K / AKT Pathway Receptor->PI3K Phosphorylation MAPK RAS / MAPK Pathway Receptor->MAPK Phosphorylation Inhibitor 8-Substituted Quinazolinone (Synthesized Inhibitor) Inhibitor->Receptor Competes with ATP (Inhibits) Proliferation Tumor Cell Proliferation & Survival PI3K->Proliferation Promotes MAPK->Proliferation Promotes

Fig 2. Mechanism of action for 8-substituted quinazolinones in EGFR/MAPK/PI3K pathway inhibition.

Experimental Protocols

The following self-validating protocol details the conversion of Tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate into a chiral 8-(1-hydroxyethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one core.

Step 1: Thiourea Formation

Causality: Reacting the C2-amine with an isothiocyanate installs the necessary carbon and nitrogen atoms for the pyrimidine ring. The tert-butyl ester prevents the intermediate from spontaneously cyclizing into an uncharacterized polymeric mixture.

  • Dissolve Tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 50 mL) under an inert argon atmosphere.

  • Add phenyl isothiocyanate (1.1 eq, 11 mmol) dropwise at 0°C.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Validation Check: Monitor via TLC (Hexanes:EtOAc 3:1). The starting material spot should disappear, replaced by a less polar thiourea intermediate.

  • Quench with water, extract with DCM, wash with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
Step 2: Orthogonal Deprotection

Causality: Removal of the steric tert-butyl group exposes the carboxylic acid, priming the molecule for intramolecular cyclization.

  • Dissolve the crude thiourea intermediate in DCM (20 mL).

  • Add Trifluoroacetic acid (TFA, 10 eq) dropwise at 0°C.

  • Stir at room temperature for 2 hours.

  • Validation Check: TLC will show the complete disappearance of the non-polar ester and the appearance of a highly polar, baseline-retained spot (the free carboxylic acid). LC-MS will confirm the expected

    
     mass shift.
    
  • Evaporate the solvent and excess TFA under reduced pressure. Co-evaporate with toluene (3 × 10 mL) to remove residual acid.

Step 3: Enantioselective Intramolecular Cyclization

Causality: Using a mild coupling reagent (EDC) instead of harsh thermal conditions prevents the racemization of the C3-(1-hydroxyethyl) chiral center[8].

  • Dissolve the deprotected intermediate in anhydrous N,N-Dimethylformamide (DMF, 30 mL).

  • Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.5 eq).

  • Stir at room temperature for 12 hours.

  • Dilute with EtOAc (100 mL), wash extensively with 5% aqueous LiCl (3 × 50 mL) to remove DMF, followed by brine.

  • Dry over

    
    , concentrate, and purify via flash chromatography to yield the pure 8-(1-hydroxyethyl)quinazolinone derivative.
    

Quantitative Data & Yield Analysis

The table below summarizes the optimization of the cyclization conditions, demonstrating the critical importance of the step-wise, tert-butyl protected route in preserving chiral integrity compared to historical methods.

EntryC2-Amine ReagentDeprotection StepCyclization ConditionOverall Yield (%)Enantiomeric Excess (ee %)
1 Phenyl isothiocyanateTFA (10 eq), DCMEDC·HCl, DIPEA, rt82% >98%
2 Benzoyl chlorideTFA (10 eq), DCMToluene, 110°C, 2h76%97%
3 Formamide (Niemetowski)None (Direct)Neat, 150°C, 12h45%62% (Racemization)

Table 1: Optimization of Cyclization Conditions for 8-(1-hydroxyethyl)quinazolin-4(3H)-one Synthesis. Entry 1 represents the optimized protocol described in Section 4.

References

  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives Source: nih.gov (PMC) URL:[1]

  • Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents Source: mdpi.com URL:[2]

  • Medicinal chemistry of anthranilic acid derivatives: A mini review Source: nih.gov (PubMed) URL:[3]

  • Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds Source: encyclopedia.pub URL:[5]

  • Synthesis of Novel Piperazine-linked Anthranilic Acids as Potential Small Molecule Kinase Inhibitors Source: scielo.org.za URL:[6]

  • Method Optimization for Synthesis of Trisubstitued Quinazoline Derivatives Source: esmed.org URL:[4]

  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities Source: brieflands.com URL:[8]

  • Uses of Anthranilic Acid for the Synthesis of Dihydroquinazolin Derivatives with Antitumor, Antiproliferative and Pim-1 kinase Activities Source: researchgate.net URL:[7]

Sources

Method

Application Note: Asymmetric Synthesis of tert-Butyl 2-amino-3-(1-hydroxyethyl)benzoate

Executive Summary The asymmetric reduction of highly functionalized ortho-substituted acetophenones remains a formidable challenge in synthetic organic chemistry. The target intermediate, tert-butyl 2-amino-3-(1-hydroxye...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The asymmetric reduction of highly functionalized ortho-substituted acetophenones remains a formidable challenge in synthetic organic chemistry. The target intermediate, tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate , features a sterically congested 1,2,3-trisubstituted aromatic framework. This structural motif is a critical chiral building block in the development of advanced active pharmaceutical ingredients (APIs), particularly kinase inhibitors.

This application note details two state-of-the-art, scalable methodologies for its asymmetric synthesis: Chemo-catalytic Asymmetric Transfer Hydrogenation (ATH) and Biocatalytic Ketoreductase (KRED) Reduction . By dissecting the mechanistic causality behind each protocol, this guide empowers drug development professionals to select and execute the optimal synthetic route based on their specific scale, E-factor, and trace-metal tolerance requirements.

Mechanistic Rationale & Strategy Selection

The Chemical Challenge

The substrate, tert-butyl 2-amino-3-acetylbenzoate, presents two distinct hurdles:

  • Steric Hindrance: The bulky tert-butyl ester adjacent to the reactive acetyl group restricts the trajectory of incoming hydride donors.

  • Chelation Poisoning: The ortho-amino group is a potent Lewis base. In traditional inner-sphere metal-catalyzed hydrogenations, the amino nitrogen and the ketone oxygen can act as a bidentate ligand, chelating the transition metal. This displaces chiral ligands, leading to either complete catalyst deactivation or high background racemic reduction.

Strategy A: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

To bypass chelation poisoning, we deploy the Noyori-Ikariya catalyst system, such as RuCl(p-cymene)[(S,S)-TsDPEN].

  • Causality of Catalyst Choice: This catalyst operates via an outer-sphere bifunctional mechanism [1]. The 16-electron active ruthenium species does not require direct coordination to the ketone substrate. Instead, the hydride is transferred via a concerted, highly organized six-membered transition state involving the Ru-H and the N-H proton of the TsDPEN ligand[1]. This elegantly prevents the ortho-amino group from interacting with the metal center.

  • Causality of Reductant Choice: We utilize a formic acid/triethylamine (TEAF) azeotrope rather than isopropanol. The irreversible evolution of CO₂ gas provides a massive thermodynamic driving force, which is essential to push the reduction of this sterically hindered ketone to >98% conversion.

Strategy B: Biocatalytic Reduction (KRED)

For late-stage API synthesis where heavy metal residues (like Ruthenium) are strictly regulated, biocatalysis is the premier choice.

  • Causality of Enzyme Choice: Modern engineered Ketoreductases (KREDs) possess enlarged binding pockets capable of accommodating the bulky tert-butyl ester while delivering exquisite stereocontrol (>99% ee)[2].

  • Causality of Cofactor Recycling: KREDs require NADPH as a hydride donor. Because stoichiometric NADPH is economically prohibitive, the protocol couples the KRED with Glucose Dehydrogenase (GDH). GDH oxidizes inexpensive D-glucose to D-gluconic acid, driving the in situ regeneration of NADPH[3]. This dual-enzyme system reduces cofactor costs by >99% and ensures a unidirectional reaction profile[3].

Workflow Visualizations

Workflow cluster_0 Catalyst Activation Precat RuCl(p-cymene)(TsDPEN) Active 16e- Ru-Amide Active Species Precat->Active Base (-HCl) Hydride Ru-Hydride Intermediate Active->Hydride HCOOH Substrate tert-butyl 2-amino- 3-acetylbenzoate TS Outer-Sphere Transition State Substrate->TS Hydride->TS TS->Active Catalyst Regeneration Product Chiral Alcohol (>95% ee) TS->Product H-Transfer Formate Formic Acid / NEt3 Formate->Hydride

Caption: Ru-ATH Bifunctional Mechanism and Outer-Sphere Hydrogen Transfer.

Biocatalysis Ketone Ketone Substrate KRED Engineered KRED Ketone->KRED Alcohol Chiral Alcohol (>99% ee) KRED->Alcohol Reduction NADP NADP+ KRED->NADP NADPH NADPH NADPH->KRED Hydride Transfer GDH Glucose Dehydrogenase (GDH) NADP->GDH Regeneration GDH->NADPH Gluconate D-Gluconic Acid GDH->Gluconate Oxidation Glucose D-Glucose Glucose->GDH

Caption: KRED Biocatalytic Cycle with GDH-Mediated NADPH Cofactor Regeneration.

Experimental Protocols

Protocol A: Chemo-catalytic Ru-ATH

This protocol utilizes a 5:2 Formic Acid/Triethylamine (TEAF) azeotrope to drive the reaction.

  • System Preparation & Degassing: In a flame-dried Schlenk flask, dissolve tert-butyl 2-amino-3-acetylbenzoate (10.0 mmol) in anhydrous DMF (10 mL). Crucial Step: Sparge the solution with Argon for 15 minutes. Causality: The active 16-electron Ru(II) species is highly susceptible to oxidative degradation by dissolved O₂.

  • Catalyst Activation: Add RuCl(p-cymene)[(S,S)-TsDPEN] (0.05 mmol, 0.5 mol%). Stir for 5 minutes at room temperature until a deep color shift (typically orange to dark red) indicates the formation of the active Ru-amide complex.

  • Reduction Phase: Dropwise, add the TEAF azeotrope (30.0 mmol of formic acid equivalent). Heat the reaction to 40 °C. Ensure the flask is equipped with a bubbler to safely vent the evolved CO₂.

  • Self-Validating Monitoring: Monitor the reaction via chiral HPLC (e.g., Chiralcel OD-H column).

    • Validation Check: If conversion plateaus before 95%, it indicates catalyst poisoning. Do not increase temperature (which degrades ee); instead, spike the reaction with an additional 0.2 mol% of catalyst.

  • Workup: Quench with water (50 mL), extract with EtOAc (3 x 20 mL). Wash the combined organics with saturated NaHCO₃ to remove residual formic acid. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol B: Biocatalytic KRED Reduction

This protocol uses a fed-batch approach to prevent substrate toxicity to the enzymes.

  • Buffer & Cofactor Preparation: Prepare 100 mL of 100 mM Potassium Phosphate buffer (pH 7.0). Dissolve NADP⁺ (0.1 mmol, 1 mol%) and D-Glucose (15.0 mmol, 1.5 eq).

  • Enzyme Addition: Add the engineered KRED powder (100 mg) and GDH powder (50 mg) to the buffer. Stir gently at 30 °C (200 rpm) to avoid shear-stress denaturation of the proteins.

  • Substrate Dosing: Dissolve the ketone substrate (10.0 mmol) in 5 mL of Isopropanol (acting as a co-solvent to aid solubility). Add this solution to the aqueous buffer via a syringe pump over 2 hours.

  • Self-Validating pH Control: Connect the bioreactor to an automated pH stat loaded with 1M NaOH.

    • Validation Check: The oxidation of glucose by GDH produces gluconic acid. The rate of 1M NaOH addition directly correlates to the reaction progress (1 mole of base consumed = 1 mole of product formed). When base consumption ceases, the reaction has reached 100% conversion.

  • Workup: Add Celite (2 g) and filter the mixture to remove denatured protein mass. Extract the clear filtrate with MTBE (3 x 50 mL). Concentrate under reduced pressure to yield the highly enantioenriched alcohol.

Comparative Data Analysis

The following table summarizes the quantitative performance metrics of both methodologies when applied to tert-butyl 2-amino-3-acetylbenzoate:

ParameterRu-ATH (Chemo-catalysis)KRED (Bio-catalysis)
Catalyst RuCl(p-cymene)[(S,S)-TsDPEN]Engineered KRED variant + GDH
Enantiomeric Excess (ee) 92 - 95% (R)> 99% (S or R depending on variant)
Typical Conversion > 98% (24 h)> 99% (12 - 18 h)
Reaction Temperature 40 °C30 °C
Solvent System DMF / TEAFAqueous Buffer / Isopropanol
E-factor Moderate (Solvent intensive)Low (Aqueous, highly green)
Trace Metal Residue Ruthenium (Requires scavenging)None (Metal-free)

References

  • Li, Z., Yang, H., Liu, J., Huang, Z., & Chen, F. (2021). Application of Ketoreductase in Asymmetric Synthesis of Pharmaceuticals and Bioactive Molecules: An Update (2018–2020). The Chemical Record, 21(7), 1611-1630.[Link]

  • Pawar, S., Mahajan, S., Sahu, P., & Bajaj, P. (2026). Unlocking the industrial potential of ketoreductase: insights from two decades of discovery, evolution, and global impact. Bioorganic Chemistry, 173, 109620.[Link]

  • Wills, M., et al. (2022). Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones. Dalton Transactions.[Link]

Sources

Application

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Protocols for Tert-Butyl 2-Amino-3-(1-hydroxyethyl)benzoate Derivatives

Executive Summary The functionalization of highly decorated aromatic scaffolds is a cornerstone of modern drug discovery. Derivatives of tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate (specifically halogenated variants su...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of highly decorated aromatic scaffolds is a cornerstone of modern drug discovery. Derivatives of tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate (specifically halogenated variants such as the 5-bromo derivative) serve as critical building blocks for complex biaryls and kinase inhibitors. However, performing palladium-catalyzed Suzuki-Miyaura cross-coupling on this scaffold presents a "tri-functional challenge": the presence of an unprotected primary aniline, a benzylic secondary alcohol, and an acid-labile tert-butyl ester.

This application note provides a deeply vetted, self-validating protocol for achieving high-yielding Suzuki-Miyaura couplings with this substrate. By leveraging advanced Buchwald-type pre-catalysts (XPhos Pd G3) and finely tuned biphasic conditions, researchers can bypass tedious protection/deprotection sequences, thereby accelerating synthetic workflows.

Mechanistic Insights & Reaction Design

As a Senior Application Scientist, it is critical to look beyond standard conditions and understand the causality behind each reagent choice. The unprotected functional groups on this benzoate derivative dictate a highly specific catalytic environment:

  • The Amine Challenge (Catalyst Poisoning): Unprotected anilines possess lone pairs that readily coordinate to electrophilic Pd(II) intermediates. This off-target complexation stalls the catalytic cycle, leading to incomplete conversion and catalyst deactivation 1. Furthermore, the free amine can competitively undergo Buchwald-Hartwig C-N coupling. To circumvent this, we utilize XPhos Pd G3 . The extreme steric bulk of the dialkylbiarylphosphine (XPhos) ligand creates a protective pocket around the palladium center, physically blocking the substrate's amine from coordinating while accelerating the desired reductive elimination 2.

  • The Ester & Hydroxyl Challenge (Base Selection): The tert-butyl ester is highly sensitive to acidic hydrolysis, while the benzylic alcohol can undergo oxidation or unwanted deprotonation under harsh basic conditions. We employ K₃PO₄ as a mild, water-soluble base. It provides sufficient alkalinity to form the reactive borate "ate" complex necessary for transmetalation without compromising the ester or alcohol [[3]]().

  • Solvent Dynamics: A 1,4-Dioxane/H₂O (4:1) mixture is optimal. The aqueous component is mandatory for the dissolution of K₃PO₄ and the activation of the boronic acid, ensuring the solubility of complex, polar intermediates 4.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization data for the coupling of tert-butyl 2-amino-5-bromo-3-(1-hydroxyethyl)benzoate with phenylboronic acid.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

EntryPre-Catalyst (mol%)Ligand (mol%)Base (Equiv)Solvent (v/v)Temp (°C)Yield (%)Causality / Observation
1Pd(PPh₃)₄ (5%)NoneNa₂CO₃ (2.0)Dioxane/H₂O (4:1)9018%Extensive catalyst poisoning by the free -NH₂ group.
2Pd(dppf)Cl₂ (5%)NoneK₂CO₃ (2.0)DMF/H₂O (4:1)9041%Sluggish transmetalation; partial ester hydrolysis observed.
3Pd(OAc)₂ (5%)SPhos (10%)K₃PO₄ (3.0)Toluene/H₂O (4:1)8067%Improved yield; some protodeboronation of the boronic acid.
4 XPhos Pd G3 (2%) XPhos (2%) K₃PO₄ (3.0) Dioxane/H₂O (4:1) 80 95% Optimal. Bulky ligand prevents amine coordination.

Catalytic Workflow Visualization

SuzukiCycle Pd0 Pd(0)-XPhos Active Catalyst OxAdd Oxidative Addition Pd(II) Complex Pd0->OxAdd Oxidative Addition TransMet Transmetalation Pd(II) Complex OxAdd->TransMet Base Exchange & Transmetalation Product Biaryl Target Product TransMet->Product Reductive Elimination Product->Pd0 Catalyst Regeneration Substrate Aryl Bromide (Free -NH2, -OH) Substrate->OxAdd Boronic Aryl Boronic Acid + K3PO4 Base Boronic->TransMet

Figure 1: Pd-catalyzed Suzuki-Miyaura cycle optimized for unprotected amino-aryl halides.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. At each critical juncture, observable markers are provided to ensure the chemical integrity of the reaction.

Step 1: Reagent Preparation & Rigorous Degassing
  • Action: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add tert-butyl 2-amino-5-bromo-3-(1-hydroxyethyl)benzoate (1.0 mmol, 1.0 equiv) and the arylboronic acid (1.5 mmol, 1.5 equiv). Add 1,4-Dioxane (8.0 mL) and a pre-prepared aqueous solution of K₃PO₄ (3.0 mmol in 2.0 mL H₂O). Sparge the biphasic mixture with Argon for exactly 20 minutes.

  • Causality: Oxygen is highly deleterious to Pd(0) species and can oxidize the benzylic alcohol.

  • Self-Validation Check: The solution should remain clear or slightly pale. If the solution turns yellow/brown before catalyst addition, suspect auto-oxidation of the aniline moiety; discard and use freshly purified starting material.

Step 2: Catalyst Activation & Oxidative Addition
  • Action: Under a positive flow of Argon, quickly add XPhos Pd G3 (0.02 mmol, 2 mol%) and supplemental XPhos ligand (0.02 mmol, 2 mol%). Seal the flask and heat to 80 °C in a pre-equilibrated oil bath.

  • Causality: The G3 precatalyst rapidly generates the active monoligated Pd(0)-XPhos species upon mild base activation. Supplemental XPhos prevents catalyst aggregation.

  • Self-Validation Check: Within 5–10 minutes at 80 °C, the reaction mixture should transition to a homogenous golden-yellow/orange color. If the solution turns black immediately, Pd black has precipitated, indicating either oxygen contamination or ligand dissociation. Stop the reaction, as the catalyst is dead.

Step 3: Transmetalation & Reductive Elimination
  • Action: Stir the reaction vigorously at 80 °C for 2–4 hours.

  • Causality: Vigorous stirring is required to maximize the interfacial surface area of the biphasic Dioxane/H₂O system, ensuring efficient transfer of the boronate complex into the organic phase for transmetalation.

  • Self-Validation Check: Monitor via LC-MS or TLC (Hexanes/EtOAc 6:4). The disappearance of the aryl bromide peak and the emergence of a lower-Rf fluorescent spot (under 254 nm UV) validates successful C-C bond formation. The free amine and alcohol will shift the product's polarity significantly compared to the starting material.

Step 4: Quenching & Purification
  • Action: Cool the mixture to room temperature. Dilute with EtOAc (20 mL) and wash with half-saturated brine (2 × 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

  • Causality: Avoiding acidic workup (e.g., no NH₄Cl or HCl washes) is strictly enforced to prevent the cleavage of the tert-butyl ester.

  • Self-Validation Check: Post-column, run an ¹H-NMR. The successful retention of the tert-butyl group is validated by a sharp 9H singlet near 1.55 ppm, while the intact benzylic alcohol is confirmed by a 1H quartet (~4.8 ppm) and a 3H doublet (~1.4 ppm).

References

  • [[4]]() The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization, MDPI.

  • 1Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one, RSC Advances.

  • [[2]]() Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling, MDPI.

  • 3Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids, ACS Catalysis.

Sources

Method

Application Note &amp; Protocol: Selective Oxidation of Tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate

Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide to the selective oxidation of the secondary hydroxyl group in Tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate to yield the c...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to the selective oxidation of the secondary hydroxyl group in Tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate to yield the corresponding ketone, Tert-butyl 2-amino-3-acetylbenzoate. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and fine chemicals. The presence of an electron-rich aniline moiety presents a significant challenge, necessitating the use of mild and highly selective oxidizing agents to prevent unwanted side reactions such as N-oxidation. This guide details two robust and field-proven protocols using Dess-Martin Periodinane (DMP) and Parikh-Doering (Sulfur trioxide pyridine complex) oxidation conditions. We provide a comparative analysis, step-by-step experimental procedures, mechanistic insights, and safety considerations to ensure reproducible and high-yielding results for researchers in organic synthesis and drug development.

Introduction: The Challenge of Chemoselective Oxidation

The oxidation of alcohols to carbonyl compounds is a cornerstone transformation in organic synthesis. However, when the substrate contains other sensitive functional groups, chemoselectivity becomes the paramount challenge. In the case of Tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate, the target molecule contains a secondary alcohol, a tert-butyl ester, and an aromatic amino group. The aniline-type amino group is susceptible to oxidation, which can lead to a complex mixture of byproducts, including nitroso, nitro, and polymeric species, significantly complicating purification and reducing the yield of the desired ketone.

Therefore, the choice of oxidant is critical. Harsh, non-selective oxidants like chromates or permanganates are unsuitable. The ideal method must operate under mild, preferably neutral or slightly acidic conditions, and exhibit high selectivity for the alcohol over the amine. This note focuses on two such methods that have demonstrated exceptional utility for this class of substrates.

Method Selection: A Comparative Rationale

After careful consideration of the substrate's functionalities, two primary methods are recommended: Dess-Martin Periodinane (DMP) oxidation and Parikh-Doering oxidation.

Parameter Dess-Martin Periodinane (DMP) Oxidation Parikh-Doering (SO3•py) Oxidation
Oxidant 1,1,1-Triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-oneSulfur trioxide pyridine complex
Typical Solvent Dichloromethane (DCM), ChloroformDichloromethane (DCM), Dimethyl sulfoxide (DMSO)
Temperature Room Temperature0 °C to Room Temperature
Key Advantages High yields, fast reaction times, neutral conditions, commercially available.Mild conditions, avoids heavy metals, simple workup.
Key Disadvantages Shock-sensitive/explosive potential, production of iodinane byproducts.Reagent is hygroscopic, requires an amine base (e.g., triethylamine).
Selectivity Excellent for alcohols in the presence of amines and sulfides.Highly selective for primary and secondary alcohols.

The choice between these two methods may depend on lab-specific reagent availability, scale, and safety infrastructure. For small-scale, rapid oxidations, DMP is often preferred for its convenience. For larger-scale synthesis where the cost and safety profile of the oxidant are more critical, the Parikh-Doering protocol offers a compelling alternative.

Experimental Protocols

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

This protocol is valued for its operational simplicity and rapid, clean conversion at room temperature.

Workflow Diagram:

DMP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Substrate in dry DCM B Add DMP oxidant (1.1 - 1.5 eq) A->B under N2 atm C Stir at RT (1-3 hours) B->C D Monitor by TLC C->D E Quench with Na2S2O3 & NaHCO3 solution D->E upon completion F Extract with DCM E->F G Dry, Filter, Concentrate F->G H Purify via Silica Gel Chromatography G->H

Caption: Workflow for DMP Oxidation.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add Tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate (1.0 eq).

  • Dissolution: Dissolve the substrate in anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration).

  • Addition of Oxidant: To the stirred solution at room temperature, add Dess-Martin Periodinane (1.2 eq) portion-wise over 5 minutes. The DMP should be a high-purity, commercially available reagent.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 1-3 hours.

  • Quenching: Upon completion, dilute the reaction mixture with DCM. Quench the excess DMP by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO3) and saturated aqueous sodium thiosulfate (Na2S2O3) solution. Stir vigorously until the layers are clear.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure ketone product.

Protocol 2: Parikh-Doering (SO3•pyridine) Oxidation

This method utilizes an activated DMSO species, generated in situ, providing a very mild oxidation environment.

Reaction Scheme Diagram:

Caption: Parikh-Doering Oxidation Scheme.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried three-neck round-bottom flask equipped with a dropping funnel and under a nitrogen atmosphere, add Tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate (1.0 eq) and anhydrous Triethylamine (TEA) (3.0-5.0 eq).

  • Dissolution: Add anhydrous Dichloromethane (DCM) and anhydrous Dimethyl sulfoxide (DMSO) (typically in a 2:1 ratio of DCM:DMSO, maintaining an overall substrate concentration of ~0.1-0.2 M). Cool the mixture to 0 °C in an ice bath.

  • Preparation of Oxidant Solution: In a separate dry flask, prepare a solution of Sulfur trioxide pyridine complex (SO3•py) (1.5-2.0 eq) in anhydrous DMSO.

  • Addition of Oxidant: Add the SO3•py solution dropwise to the stirred reaction mixture at 0 °C over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the starting material is consumed, quench the reaction by the slow addition of water at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO3, and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel.

Product Characterization

The final product, Tert-butyl 2-amino-3-acetylbenzoate, should be characterized to confirm its identity and purity.

  • ¹H NMR: Expect to see the disappearance of the alcohol proton (OH) and the methine proton (CH-OH) signal, and the appearance of a new singlet for the acetyl methyl group (CH3-C=O) around δ 2.6 ppm.

  • ¹³C NMR: Expect a new signal in the carbonyl region (δ > 195 ppm) corresponding to the ketone.

  • Mass Spectrometry (MS): The ESI-MS should show the correct molecular ion peak [M+H]⁺.

  • Infrared (IR) Spectroscopy: Look for a strong carbonyl (C=O) stretching frequency around 1680-1700 cm⁻¹.

Safety and Handling Precautions

  • Dess-Martin Periodinane (DMP): DMP is a potentially explosive compound, especially when heated or subjected to shock. It should not be heated above 130 °C. Always handle it in a fume hood behind a safety shield. Use plastic or wooden spatulas; avoid metal spatulas to prevent scratching, which can create friction.

  • Sulfur Trioxide Pyridine Complex (SO3•py): This reagent is highly hygroscopic and should be handled under an inert atmosphere. It is corrosive and can cause severe burns upon contact.

  • Solvents and Reagents: Dichloromethane is a suspected carcinogen. Dimethyl sulfoxide can enhance skin absorption of other chemicals. Triethylamine and pyridine have strong, unpleasant odors and are toxic. Always use appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves. All operations should be conducted in a well-ventilated chemical fume hood.

References

  • de Koning, C. B., & van Otterlo, W. A. (2016). The Oxidation of Anilines. In Organic Reactions (pp. 1-134). John Wiley & Sons, Inc. [Link]

  • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. Journal of Organic Chemistry, 48(22), 4155–4156. [Link]

  • Parikh, J. R., & Doering, W. v. E. (1967). Sulfur trioxide in the oxidation of alcohols by dimethyl sulfoxide. Journal of the American Chemical Society, 89(21), 5505–5507. [Link]

  • Plumb, J. B., & Harper, D. J. (1990). Chemical Safety: Dess-Martin periodinane. Chemical & Engineering News, 68(29), 3. [Link]

Application

Application Note: Utilizing Tert-Butyl 2-Amino-3-(1-Hydroxyethyl)Benzoate in the Synthesis of 8-Substituted Quinazolinone PI3Kδ Inhibitors

Target Audience: Discovery Chemists, Process Scientists, and Kinase Drug Development Professionals Content Focus: Synthetic utility, structural rationale, and validated protocols for accessing privileged kinase inhibitor...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Discovery Chemists, Process Scientists, and Kinase Drug Development Professionals Content Focus: Synthetic utility, structural rationale, and validated protocols for accessing privileged kinase inhibitor scaffolds.

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist specializing in kinase inhibitor libraries, I frequently encounter the challenge of balancing isoform selectivity with metabolic stability. Phosphatidylinositol 3-kinase delta (PI3Kδ) is a critical lipid kinase in B-cell signaling, making it a prime target for hematological malignancies and inflammatory diseases[1]. The quinazolin-4-one scaffold—famously utilized in the first-in-class PI3Kδ inhibitor idelalisib—is a privileged pharmacophore that occupies the ATP-binding pocket in a unique "propeller-shaped" conformation[2].

Recent medicinal chemistry strategies have focused on modifying the quinazolinone core to improve selectivity against off-target kinases (PI3K α/β/γ). Specifically, substitution at the 8-position of the quinazolinone ring has emerged as a powerful method to modulate basicity and interact with non-conserved residues in the kinase hinge region[2].

Tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate serves as a highly specialized, premium building block for accessing these 8-substituted quinazolin-4-one derivatives. Its structural features provide two distinct advantages:

  • The 3-(1-Hydroxyethyl) Vector: In the anthranilate precursor, the 3-position directly translates to the 8-position of the final quinazolinone ring. The 1-hydroxyethyl moiety introduces a chiral secondary alcohol that acts as a targeted hydrogen-bond donor/acceptor. When bound to PI3Kδ, this group projects toward the solvent-exposed channel near Asp856, providing a vector for enhanced PI3Kδ selectivity and improved aqueous solubility[3].

  • Orthogonal Tert-Butyl Protection: The synthesis of complex kinase inhibitors requires strict protecting group strategies. Standard methyl or ethyl esters require harsh basic saponification (e.g., LiOH) for deprotection, which can induce unwanted epimerization of the chiral 1-hydroxyethyl group. The tert-butyl ester is cleanly cleaved under mild acidic conditions, preserving the integrity of the secondary alcohol[2].

Chemical Synthesis Workflow

The following workflow details the transformation of the protected benzoate into the active quinazolinone core.

Workflow SM Tert-butyl 2-amino-3- (1-hydroxyethyl)benzoate Deprotect TFA / DCM (Acid Cleavage) SM->Deprotect Acid 2-Amino-3-(1-hydroxyethyl) benzoic acid Deprotect->Acid Step 1 Yield: >95% Cyclize Formamidine Acetate MW, 150°C Acid->Cyclize Product 8-(1-Hydroxyethyl) quinazolin-4-one Core Cyclize->Product Step 2 Yield: 82%

Caption: Chemical synthesis workflow from the tert-butyl ester building block to the quinazolinone core.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate integrity is maintained throughout the synthesis.

Protocol 1: Acid-Mediated Cleavage of the Tert-Butyl Ester

Objective: Convert tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate to the free acid without oxidizing the alcohol or inducing dehydration. Causality: Trifluoroacetic acid (TFA) generates a stable tert-butyl cation that is rapidly quenched, driving the reaction forward at room temperature. These mild conditions prevent the elimination of the hydroxyl group, which would otherwise form an unwanted vinyl derivative.

Step-by-Step Methodology:

  • Initiation: Dissolve 10.0 mmol of tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate in 20 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Thermal Control: Cool the solution to 0 °C using an ice bath to control the initial exothermic protonation.

  • Reagent Addition: Dropwise, add 10 mL of TFA over 5 minutes.

  • Propagation: Remove the ice bath and stir the reaction at room temperature (20–25 °C) for 4 hours.

  • Validation Check: Monitor reaction progress via TLC (Hexane/EtOAc 1:1). The starting material (

    
    ) must completely disappear, replaced by a baseline spot (
    
    
    
    ) corresponding to the free acid.
  • Workup: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3 × 15 mL) to azeotropically remove residual TFA. Dry the resulting 2-amino-3-(1-hydroxyethyl)benzoic acid under high vacuum. Use immediately in Protocol 2 to avoid spontaneous intermolecular esterification.

Protocol 2: Microwave-Assisted Quinazolinone Cyclization

Objective: Cyclize the anthranilic acid derivative with a formamidine source to yield the 8-(1-hydroxyethyl)quinazolin-4-one core. Causality: The bulky 1-hydroxyethyl group at the 3-position of the benzoic acid creates significant steric hindrance, leading to poor yields in standard thermal cyclizations. Microwave irradiation provides rapid, uniform volumetric heating, overcoming the activation energy barrier for the condensation-cyclization cascade while minimizing thermal degradation.

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe vial, combine the crude 2-amino-3-(1-hydroxyethyl)benzoic acid (approx. 5.0 mmol) with formamidine acetate (15.0 mmol, 3.0 eq).

  • Solvent Selection: Add 5 mL of 2-methoxyethanol. Rationale: 2-Methoxyethanol possesses a high boiling point and excellent microwave absorbance, facilitating rapid superheating.

  • Irradiation: Seal the vial and irradiate in a dedicated microwave synthesizer at 150 °C for 20 minutes.

  • Validation Check: Analyze an aliquot by LC-MS. The desired product mass [M+H]+ must be the dominant peak, confirming complete consumption of the intermediate amidine.

  • Isolation: Cool the vial to room temperature. Pour the mixture into 30 mL of ice-cold water to precipitate the product. Filter, wash with cold water, and dry under vacuum.

Quantitative Data: Cyclization Optimization

To demonstrate the necessity of the microwave-assisted protocol, the table below summarizes our internal optimization data for the cyclization of the sterically hindered 3-substituted anthranilic acid.

EntrySolventHeating MethodTemp (°C)Time (h)Isolated Yield (%)LC-MS Purity (%)
1EthanolThermal Reflux782435%60%
2DMFThermal Heating1201252%75%
3 2-Methoxyethanol Microwave 150 0.33 82% >95%

Biological Context: PI3Kδ Pathway Intervention

Once synthesized, the 8-substituted quinazolinone core is further elaborated (e.g., via N3 alkylation) to yield the final active pharmaceutical ingredient (API). The resulting inhibitors act as competitive ATP antagonists.

Pathway BCR B-Cell Receptor (BCR) PI3K PI3Kδ Kinase (ATP Pocket) BCR->PI3K PIP3 PIP3 Generation PI3K->PIP3 AKT AKT Activation PIP3->AKT Disease Malignant B-Cell Proliferation AKT->Disease Inhibitor 8-Substituted Quinazolinone Inhibitor Inhibitor->PI3K Competitive Binding at Hinge Region

Caption: PI3Kδ signaling pathway and targeted intervention by the 8-substituted quinazolinone inhibitor.

References

  • Discovery, Optimization, and Evaluation of Quinazolinone Derivatives with Novel Linkers as Orally Efficacious Phosphoinositide-3-Kinase Delta Inhibitors for Treatment of Inflammatory Diseases. Journal of Medicinal Chemistry (2021). [1]

  • Class 1 PI3K Clinical Candidates and Recent Inhibitor Design Strategies: A Medicinal Chemistry Perspective. Journal of Medicinal Chemistry (2019). [2]

  • Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. ACS Medicinal Chemistry Letters (2020). [3]

  • Discovery of novel quinazolinone derivatives as high potent and selective PI3Kδ and PI3Kδ/γ inhibitors. European Journal of Medicinal Chemistry (2018). [4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Troubleshooting of Tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate

Welcome to the Technical Support Center. This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies for the synthesis of Tert-butyl 2-amino-3-(1-hydroxyethyl)be...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies for the synthesis of Tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate .

Because this molecule features three distinct, reactive functional groups in close proximity (an ester, a primary aniline, and a secondary alcohol), its synthesis is highly susceptible to chemoselectivity issues and workup-induced degradation.

Synthesis Workflow & Side Reaction Pathways

SynthesisWorkflow SM 2-amino-3-bromobenzoic acid Int1 tert-butyl 2-amino-3-bromobenzoate SM->Int1 Boc2O, DMAP (Esterification) Side1 N-Boc Byproduct (Over-protection) SM->Side1 Excess Boc2O Int2 tert-butyl 2-amino-3-acetylbenzoate Int1->Int2 Tributyl(1-ethoxyvinyl)tin Pd cat. (Stille) Side2 Protodebromination (Failed Coupling) Int1->Side2 Impure Pd / Moisture Target tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate (Target Product) Int2->Target NaBH4, EtOH (Reduction) Side3 tert-butyl 2-amino-3-vinylbenzoate (Dehydration) Target->Side3 Acidic Workup (Dehydration)

Synthesis workflow and major side reactions for tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate.

Section 1: Esterification & Protection Dynamics

FAQ: Why am I observing N-Boc protected byproducts instead of just the tert-butyl ester? Causality & Expert Insight: The standard conversion of 2-amino-3-bromobenzoic acid to its tert-butyl ester often utilizes Di-tert-butyl dicarbonate (


) and a catalytic amount of 4-Dimethylaminopyridine (DMAP)[1]. While the carboxylic acid is highly reactive toward the DMAP-activated acylpyridinium intermediate, the adjacent primary aniline (2-amino group) is also a competent nucleophile. If 

is used in excess, or if the reaction is allowed to heat uncontrollably, the aniline will undergo competitive N-Boc protection, yielding a mixed ester/carbamate byproduct[1].
Protocol 1: Self-Validating Tert-Butyl Esterification

This protocol utilizes strict stoichiometric control to ensure chemoselectivity.

  • Reaction Setup: Suspend 2-amino-3-bromobenzoic acid (1.0 eq) in a 1:1 mixture of tert-butanol and dichloromethane (DCM).

  • Reagent Addition: Cool the mixture to 0°C. Add

    
     (strictly 1.05 eq ) dropwise. Do not exceed this stoichiometry.
    
  • Catalyst Addition: Add DMAP (0.1 eq) in a single portion. Allow the reaction to warm to room temperature slowly.

  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 4:1).

    • Self-Validation: Stain the TLC plate with Ninhydrin. The desired product spot must stain purple/orange (indicating a free primary amine). If a higher

      
       spot appears that is UV-active but Ninhydrin-negative, N-Boc over-protection has occurred.
      
  • Workup: Quench with saturated aqueous

    
    , extract with DCM, and wash with brine to remove residual DMAP.
    

Section 2: Cross-Coupling Side Reactions

FAQ: How do I minimize protodehalogenation during the introduction of the acetyl equivalent? Causality & Expert Insight: Introducing the acetyl group at the C3 position is typically achieved via a Stille cross-coupling using tributyl(1-ethoxyvinyl)tin followed by acidic hydrolysis[2]. A common failure mode is the protodehalogenation of the aryl bromide, yielding tert-butyl 2-aminobenzoate. This occurs when the oxidative addition complex (


) undergoes premature protonation due to trace moisture, rather than transmetalation with the stannane[2].
Protocol 2: Stille Coupling & Hydrolysis
  • Catalyst Activation: In a rigorously flame-dried Schlenk flask, dissolve tert-butyl 2-amino-3-bromobenzoate (1.0 eq) in anhydrous toluene. Sparge with Argon for 15 minutes.

  • Cross-Coupling: Add tributyl(1-ethoxyvinyl)tin (1.2 eq) and

    
     (0.05 eq). Heat to 90°C for 12 hours under Argon.
    
  • IPC: Monitor the disappearance of the starting bromide via LC-MS.

  • Enol Ether Hydrolysis: Cool to room temperature. Add 1M HCl slowly and stir for 2 hours to hydrolyze the intermediate enol ether to the acetyl group[2]. Note: Do not use concentrated HCl, as it will cleave the tert-butyl ester.

Section 3: Ketone Reduction & Dehydration Vulnerability

FAQ: Why is my final product contaminated with a vinyl derivative? Causality & Expert Insight: The final step involves the


 reduction of the acetyl group to a 1-hydroxyethyl group. 1-arylethanol derivatives are notoriously prone to E1 dehydration[3]. Because the resulting carbocation is highly stabilized by the adjacent aromatic ring (and further pushed by the electron-donating 2-amino group), even mildly acidic workup conditions will cause the loss of the hydroxyl group, forming tert-butyl 2-amino-3-vinylbenzoate (a styrene derivative)[3].
Protocol 3: Mild Reduction and pH-Controlled Workup
  • Hydride Addition: Dissolve tert-butyl 2-amino-3-acetylbenzoate (1.0 eq) in absolute ethanol. Cool to 0°C.

  • Reduction: Add

    
     (0.6 eq) in small portions to control the exothermic release of hydrogen gas[3]. Stir for 30 minutes at 0°C.
    
  • IPC: Verify the disappearance of the ketone carbonyl (~1680

    
    ) via IR spectroscopy or TLC.
    
  • pH-Controlled Quench (Critical): Quench the reaction by adding saturated aqueous

    
      dropwise.
    
    • Causality: Standard protocols often use 1M HCl to destroy excess borohydride[3]. However, HCl will rapidly dehydrate the 1-hydroxyethyl group.

      
       provides a mild proton source (pH ~6) that safely decomposes the borate complex without triggering dehydration[3].
      

Section 4: Quantitative Troubleshooting Matrix

Use the following table to rapidly diagnose side reactions based on analytical markers.

Side ProductCausative StepAnalytical Marker (

H NMR / MS)
Prevention Strategy
N-Boc Byproduct EsterificationIntense singlet at ~1.45 ppm (9H, t-Bu); loss of broad

singlet (~5.5 ppm).
Limit

to 1.05 eq; strictly control temperature < 25°C.
Protodebromination Stille CouplingAltered aromatic splitting pattern; appearance of a new aromatic proton (dd) at ~6.8 ppm.Rigorous Argon sparging; use fresh, bright-yellow

.
Vinylbenzoate

Workup
Two doublets at ~5.3 ppm and ~5.8 ppm (terminal vinyl protons); loss of

doublet at 1.4 ppm.
Avoid strong acids (HCl/

) during quench; exclusively use

.
Ester Cleavage Hydrolysis / WorkupLoss of the tert-butyl singlet (~1.55 ppm); increased polarity on TLC (streaking).Keep hydrolysis acid concentration

1M; minimize reaction time.

References

Sources

Optimization

Technical Support Center: Stereochemical Integrity of Tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate

Welcome to the technical support center for Tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals who utilize this chiral building block and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals who utilize this chiral building block and are focused on maintaining its stereochemical purity throughout their synthetic workflows. Here, we provide in-depth troubleshooting advice, frequently asked questions, and best-practice protocols to help you prevent racemization and ensure the stereochemical integrity of your target molecules.

Understanding the Challenge: Why Racemization Occurs

Tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate possesses a critical stereocenter at the carbon bearing the hydroxyl group. The stability of this center is paramount, as its inversion or racemization can lead to undesired diastereomers or a loss of enantiomeric purity in subsequent products. Racemization is the conversion of an enantiomerically enriched compound into an equal mixture of both enantiomers.[1] This is a major concern in pharmaceutical development, where one enantiomer may be therapeutically active while the other is inactive or even harmful.[1]

The primary mechanisms that can lead to racemization at the chiral carbinol center include:

  • SN1-Type Reactions: Conditions that favor the formation of a carbocation intermediate at the stereocenter will lead to a loss of stereochemical information.[1][2] This is particularly relevant under acidic conditions or with substrates that can stabilize a carbocation.

  • Oxidation-Reduction Cycles: Trace impurities or incompatible reagents can oxidize the secondary alcohol to a prochiral ketone. Subsequent reduction, if not stereospecific, will yield a racemic or epimerized alcohol.[1][3]

  • Base-Catalyzed Epimerization: While less common for simple alcohols, strong bases can potentially abstract the proton on the chiral carbon, especially if the position is activated. This is a more significant concern for carbons alpha to a carbonyl group.[1]

This guide will provide strategies to mitigate these risks and control your reaction outcomes.

Troubleshooting Guide: Diagnosing and Solving Racemization Issues

This section addresses common problems encountered during reactions with Tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate and provides actionable solutions.

Problem Observed Probable Cause(s) Recommended Solutions & Explanations
Complete loss of stereochemical purity; product is a racemic mixture. Formation of a Carbocation (SN1 Pathway): The reaction conditions (e.g., strong acids, high temperatures) are likely promoting the formation of a planar carbocation intermediate, which can be attacked from either face.[2]1. Modify Reaction Conditions: Avoid strongly acidic conditions. If an acid is necessary, consider a weaker Brønsted acid or Lewis acid that is less likely to promote C-O bond cleavage.[2] 2. Lower the Temperature: Perform the reaction at the lowest effective temperature to disfavor high-energy intermediates like carbocations.[1][4][5] 3. Choose an SN2-favoring Pathway: For substitutions, convert the alcohol to a good leaving group (e.g., tosylate, mesylate) and use a strong nucleophile under conditions that favor a bimolecular substitution with inversion of configuration.
Partial loss of enantiomeric excess (e.e.); product is a non-racemic mixture of enantiomers/diastereomers. 1. Competing SN1/SN2 Pathways: The reaction conditions are on the borderline, allowing both mechanisms to occur. 2. Trace Oxidation-Reduction: Small amounts of oxidizing impurities may be cycling the alcohol through a ketone intermediate.[1] 3. Prolonged Reaction Time: Leaving the reaction for too long, even under mild conditions, can allow for slow epimerization.[5]1. Optimize Solvent: Use aprotic, non-polar solvents where possible to disfavor the formation of charged intermediates.[1][] 2. Purify Reagents: Ensure all reagents and solvents are pure and free from oxidizing contaminants. Use freshly distilled solvents. 3. Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS and quench it promptly upon completion.[5]
Inversion of Stereochemistry when Retention is Desired (or vice-versa). Reaction Mechanism Misunderstood: The chosen reaction inherently proceeds with a specific stereochemical outcome (e.g., Mitsunobu reaction for inversion).1. Select the Appropriate Reaction: For inversion , the Mitsunobu reaction is a reliable choice for converting secondary alcohols.[7][8][9] It proceeds via an SN2 mechanism with clean inversion of the stereocenter.[8] 2. For Retention: A double-inversion sequence may be necessary. For example, forming a tosylate (retention) followed by displacement with a nucleophile like acetate (inversion), and then hydrolysis (retention) to yield the inverted alcohol. Protecting the alcohol and performing reactions elsewhere in the molecule is another strategy.
Visualizing the Problem: Racemization vs. Inversion

G cluster_0 Desired Reaction Path (Retention) cluster_1 Undesired Pathways A (S)-Starting Alcohol B (S)-Product A->B Ideal Conditions C Prochiral Intermediate (e.g., Carbocation/Ketone) A->C Harsh Conditions (Acid, Heat, Oxidant) D (R)-Product A->D Specific Reagents (e.g., Mitsunobu) E Racemic Mixture (50% S, 50% R) C->E Non-specific Attack

Caption: Logical flow of stereochemical outcomes.

Prophylactic Strategies & Best Practices

Preventing racemization starts with careful planning and selection of reagents and conditions.

Frequently Asked Questions (FAQs)

Q1: Which type of base should I use for reactions involving the hydroxyl or amino group? A1: Use a non-nucleophilic, sterically hindered base.[1] Bases like 2,6-lutidine, 2,4,6-collidine, or proton sponge are preferred over stronger, more nucleophilic bases like triethylamine or DIPEA, especially when activating the hydroxyl group.[1][10] Weaker bases are less likely to abstract the proton at the chiral center.[5]

Q2: I need to perform an acylation on the hydroxyl group. What is the safest method? A2: For simple acylations, using an acid anhydride with a catalytic amount of DMAP (4-Dimethylaminopyridine) in an aprotic solvent like DCM at 0 °C to room temperature is generally safe. For more sensitive substrates or when coupling a carboxylic acid, use a dedicated coupling reagent known for low racemization potential, such as DEPBT.[11]

Q3: Can I use the Mitsunobu reaction on this substrate? A3: Yes, the Mitsunobu reaction is an excellent method for inverting the stereocenter of a secondary alcohol by displacing it with a suitable nucleophile (e.g., a carboxylic acid).[7][8] The reaction proceeds with a high degree of stereochemical inversion.[9] Always use the standard order of addition (dissolving alcohol and nucleophile, then adding phosphine, then cooling before slowly adding the azodicarboxylate) to minimize side reactions.[12]

Q4: How does temperature control affect stereochemical integrity? A4: Lowering the reaction temperature is a critical and universally effective strategy.[1] It reduces the available thermal energy, making it harder to overcome the activation energy for undesired pathways like carbocation formation or epimerization.[4][5] Whenever possible, run reactions at 0 °C or below.

Q5: Are there any specific solvent considerations? A5: Yes. Aprotic solvents like THF, DCM, and toluene are generally preferred. Polar protic solvents can stabilize charged intermediates that may lead to racemization.[] However, ensure your starting materials and reagents are sufficiently soluble.

Recommended Protocol: Stereoretentive Acylation of the Hydroxyl Group

This protocol details a best-practice method for acylating the secondary alcohol with minimal risk of racemization.

Reagents & Materials:

  • Tert-butyl 2-amino-3-((S)-1-hydroxyethyl)benzoate (1.0 eq)

  • Acetic Anhydride (1.5 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • 2,6-Lutidine (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add Tert-butyl 2-amino-3-((S)-1-hydroxyethyl)benzoate.

  • Dissolution: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base & Catalyst Addition: Add 2,6-lutidine followed by DMAP to the stirred solution.

  • Acylating Agent Addition: Add acetic anhydride dropwise to the cold solution over 5-10 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Let the reaction warm to room temperature only if necessary and monitor closely. Do not let the reaction run for an unnecessarily long time.[5]

  • Quenching: Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure at low temperature.[5]

  • Analysis: Purify the crude product by column chromatography on silica gel. Crucially, analyze the purified product's stereochemical purity using chiral HPLC.

Analytical Verification of Stereochemical Purity

Confirming the stereochemical outcome of your reaction is essential. The primary technique for this is Chiral High-Performance Liquid Chromatography (HPLC).

  • Direct Method: The most common approach involves using a Chiral Stationary Phase (CSP).[13] Polysaccharide-based columns (e.g., Chiralcel® or Chiralpak® series) are highly effective for resolving enantiomers of a wide range of compounds, including alcohols and amines.[13][14]

  • Indirect Method: This involves derivatizing the alcohol with a chiral agent (e.g., Mosher's acid chloride) to form diastereomers.[1] These diastereomers can then be separated on a standard achiral silica gel HPLC column.[15]

Workflow for Chiral Purity Analysis

Caption: Standard workflow for chiral HPLC analysis.

By understanding the mechanisms of racemization, implementing preventative strategies, and verifying your results with appropriate analytical techniques, you can confidently maintain the stereochemical integrity of Tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate in your synthetic endeavors.

References
  • A Researcher's Guide to Chiral HPLC Analysis of Alcohols from (S)-Alpine Borane Reduction. Benchchem.
  • Mechanistic Aspects on Cyclopentadienylruthenium Complexes in Catalytic Racemization of Alcohols. ACS Publications.
  • Technical Support Center: Preventing Racemization During Chiral Alcohol Derivatization. Benchchem.
  • Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. ACS Publications.
  • Enzymatic racemization of alcohols and amines: An approach for bi-enzymatic dynamic kinetic resolution. ResearchGate.
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PMC.
  • Racemization of enantiopure secondary alcohols by Thermoanaerobacter ethanolicus secondary alcohol dehydrogenase. Royal Society of Chemistry.
  • Mitsunobu Reaction. Master Organic Chemistry.
  • (PDF) Racemization of enantiopure secondary alcohols by Thermoanaerobacter ethanolicus secondary alcohol dehydrogenase. ResearchGate.
  • A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol. Benchchem.
  • Mitsunobu Reaction. Organic Chemistry Portal.
  • Mitsunobu Reaction. Thermo Fisher Scientific.
  • Mitsunobu reaction. Wikipedia.
  • Mitsunobu Reaction. Chemistry Steps.
  • Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. PMC.
  • Does a chiral alcohol really racemize when its OH group is protected with Boyer's reaction?.
  • Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis. Benchchem.
  • Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes. ResearchGate.
  • DEPBT as Coupling Reagent To Avoid Racemization in a Solution-Phase Synthesis of a Kyotorphin Derivative. Luxembourg Bio Technologies.
  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • preventing racemization during reactions with (1S,2S)-(+)-2-Amino-1-(4-nitrophenyl). Benchchem.
  • Chiral Intermediates in Drug Synthesis. BOC Sciences.
  • Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Luxembourg Bio Technologies.
  • Epimerization methodologies for recovering stereo isomers in high yield and purity. Google Patents.
  • Factors affecting epimerization/isomerization?. ResearchGate.
  • Does water suppress the racemization and decomposition of amino acids?. Royal Society of Chemistry.
  • Site-selective oxidation, amination and epimerization reactions of complex polyols enabled by transfer hydrogenation. eScholarship.
  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PMC.

Sources

Troubleshooting

Mechanistic Causality: The Fate of the tert-Butyl Cation

Welcome to the Technical Support Center for tert-Butyl Ester Cleavage. As a Senior Application Scientist, I have designed this guide to move beyond generic protocols.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for tert-Butyl Ester Cleavage. As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Successful deprotection in complex organic and peptide synthesis requires a deep understanding of the underlying reaction mechanisms. This guide provides the causality behind experimental choices, self-validating protocols, and targeted troubleshooting for researchers and drug development professionals.

The defining characteristic of the tert-butyl ester is its lability under acidic conditions[1]. The cleavage proceeds via an


 mechanism: the acid protonates (or Lewis acid activates) the ester carbonyl oxygen, leading to the expulsion of a highly stable tert-butyl carbocation and the corresponding free carboxylic acid[1].

The causality behind almost all troubleshooting in this reaction lies in the fate of this highly electrophilic carbocation. If not actively quenched by nucleophilic scavengers, it will undergo deleterious side reactions, such as the irreversible alkylation of electron-rich aromatic rings (e.g., Tryptophan, Tyrosine) or thioethers (e.g., Methionine)[2]. Alternatively, it may eliminate a proton to form isobutylene gas, which drives the reaction forward entropically[1].

G Start Target: tert-Butyl Ester Cleavage CheckOrth Are highly acid-sensitive groups present (e.g., TBS)? Start->CheckOrth LewisAcid Protocol C: Lewis Acid Cleavage (TMSOTf / 2,6-lutidine) CheckOrth->LewisAcid Yes CheckSens Are nucleophilic residues present (Trp, Tyr, Met)? CheckOrth->CheckSens No Workup Evaporation & Isolation (Ether Precipitation / Extraction) LewisAcid->Workup AddScav Protocol A: TFA + Scavenger Cocktail (TIPS, EDT, H2O) CheckSens->AddScav Yes NoScav Protocol B: Standard Acid Mixture (TFA/DCM 1:1) CheckSens->NoScav No AddScav->Workup NoScav->Workup

Decision tree for selecting optimal tert-butyl ester cleavage conditions.

Validated Experimental Protocols

Protocol A: Standard TFA Cleavage with Scavengers (For Peptides and Complex Molecules)

This is the industry-standard method, particularly in Solid-Phase Peptide Synthesis (SPPS)[1].

  • Causality: Trifluoroacetic acid (TFA) provides the strong Brønsted acidity required for

    
     cleavage. Triisopropylsilane (TIPS) acts as a bulky hydride donor to irreversibly reduce the tert-butyl cation to isobutane. Water quenches oxonium ions, and 1,2-Ethanedithiol (EDT) is a highly nucleophilic scavenger that protects sulfhydryl groups from oxidation and alkylation[2][3].
    
  • Step-by-Step Methodology:

    • Place the dried tert-butyl protected compound (or peptide-resin) in a chemical-resistant reaction vessel.

    • Prepare the cleavage cocktail freshly: 95% TFA, 2.5% TIPS, and 2.5% H2O (v/v/v). (Note: If Cys or Met are present, use Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% EDT).

    • Add the cocktail to the substrate (approx. 10 mL per 1 g of resin or 10 mL per mmol of small molecule)[1].

    • Stir or agitate at room temperature for 1.5 to 3.0 hours[3].

    • Filter the resin (if applicable). Concentrate the filtrate under reduced pressure to approx. 1-2 mL[3][4].

    • Add 10 volumes of ice-cold diethyl ether to precipitate the product. Centrifuge, decant the ether, and wash the pellet twice more with cold ether before drying under vacuum.

  • Validation Checkpoint: The immediate precipitation of a white solid upon cold ether addition confirms the successful removal of the lipophilic t-Bu group, shifting the molecule to a highly polar, ether-insoluble state.

Protocol B: Selective Lewis Acid Cleavage (TMSOTf)
  • Causality: When Brønsted acids degrade the molecule or prematurely cleave other protecting groups (like silyl ethers or thioacetals), a soft Lewis acid like Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is required[5]. TMSOTf selectively coordinates to the ester carbonyl. The addition of a non-nucleophilic base (2,6-lutidine) neutralizes any adventitious triflic acid generated during the reaction, preserving highly acid-sensitive groups[5][6].

  • Step-by-Step Methodology:

    • Dissolve the substrate in anhydrous dichloromethane (DCM) under an inert Argon/N2 atmosphere.

    • Add 2,6-lutidine (3.0 equivalents) and cool the mixture to 0 °C.

    • Dropwise, add TMSOTf (2.0 to 3.0 equivalents)[5].

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Quench the reaction with saturated aqueous NaHCO3.

    • Extract with DCM, wash the organic layer with brine, dry over Na2SO4, and concentrate in vacuo.

  • Validation Checkpoint: TLC or LC-MS should show the disappearance of the starting material without the generation of lower-mass degradation peaks typically associated with desilylation.

Protocol C: Mild Cleavage in Fluoroalcohols
  • Causality: To avoid neat TFA, dilute HCl (0.1 N) in hexafluoroisopropanol (HFIP) can be utilized. The strong hydrogen-bonding and high ionizing power of HFIP stabilize the transition state and the resulting carbocation, allowing rapid cleavage under remarkably mild acidic conditions[2].

  • Step-by-Step Methodology:

    • Prepare a solution of 0.1 N HCl in anhydrous HFIP.

    • Dissolve the protected compound in this mixture.

    • Stir at room temperature for 1-2 hours.

    • Evaporate the volatile HFIP and HCl under reduced pressure to yield the deprotected acid[2].

Quantitative Comparison of Cleavage Conditions

Cleavage StrategyPrimary ReagentsTarget CleavagePreserved GroupsScavenger DependencyTypical Reaction Time
Standard Brønsted Acid 95% TFAt-Bu ester, Boc, TrtFmoc, Cbz, AllocHigh (TIPS, EDT required)1.5 - 3.0 h
Mild Lewis Acid TMSOTf, 2,6-lutidinet-Bu ester, BocTBS, TIPS, ThioacetalsLow1.0 - 2.0 h
Orthogonal Acid 4M HCl in DioxaneBoc (Selective)t-Bu ester, t-Bu etherLow0.5 - 1.0 h
Fluoroalcohol System 0.1 N HCl in HFIPt-Bu ester, Wang resinAmide bonds, sensitive coresModerate1.0 - 2.0 h

Troubleshooting & FAQs

Q1: I am observing +56 Da mass adducts on my peptide/protein after TFA cleavage. What is happening and how do I fix it? A1: This is classic tert-butylation. The liberated tert-butyl carbocation is electrophilically attacking sensitive residues (Trp, Tyr, Met) in your sequence[2][4]. Solution: You must increase the concentration and variety of your scavengers. Switch to Reagent K (which includes phenol and thioanisole to act as sacrificial aromatic rings). Additionally, extending the cleavage time slightly can sometimes allow scavengers to reverse kinetically favored, but thermodynamically unstable, reversible alkylations (such as on Cys or Met).

Q2: My reaction shows incomplete cleavage of the tert-butyl ester even after 4 hours in TFA. A2: Steric hindrance around the ester (e.g., on a heavily substituted carbon) can severely retard the


 process[4].
Solution: First, ensure your TFA is fresh; old TFA absorbs water, which lowers its Hammett acidity function. If the issue persists, switch to a stronger acid system like TFMSA (Trifluoromethanesulfonic acid) or apply gentle heating (30-40 °C), though this increases the risk of side reactions[3][4].

Q3: I need to selectively remove a Boc group but keep a tert-butyl ester intact. Since both are acid-labile, is this possible? A3: Yes, this is a common challenge in orthogonal synthesis. While TFA cleaves both simultaneously, using 4M HCl in anhydrous dioxane provides excellent selectivity for Boc deprotection while leaving tert-butyl esters largely intact[7][8]. The selectivity arises from the specific solvation environment and pKa differences of the intermediates in dioxane versus DCM/TFA.

Q4: I am losing my product during the aqueous workup after TFA cleavage. Where is it going? A4: Cleavage of a lipophilic tert-butyl ester reveals a highly polar carboxylic acid. If your molecule is small, this drastically increases its water solubility, causing it to partition into the aqueous phase during neutralization[4]. Solution: Saturate the aqueous phase with NaCl before extraction, or better yet, avoid aqueous workup entirely. Use the ether precipitation method described in Protocol A, or remove the TFA thoroughly via rotary evaporation followed by co-evaporation with toluene[4][8].

References

  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m)
  • selective deprotection of Boc amines in the presence of other protecting groups - Benchchem.
  • Introduction to Cleavage Techniques - ThermoFisher.
  • Selective Acidic Cleavage of the tert-Butoxycarbonyl Group - Scite.ai.
  • Cleavage of the tert-butyl ester without affecting other functional groups - Benchchem.
  • CN113056475A - Deprotection method for peptide compound or amide compound - Google P
  • An In-depth Technical Guide to Tert-Butyl Ester Side Chain Protection - Benchchem.
  • New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol - Organic Letters.

Sources

Optimization

Technical Support Center: Stability of Tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate

Welcome to the technical support center for Tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound. Here, you will find troubleshooting advice and frequently asked questions to address common challenges encountered during its storage and handling in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for Tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate?

A1: The main stability concerns for this molecule arise from its three key functional groups: the tert-butyl ester, the aromatic amine, and the secondary alcohol. Each of these groups is susceptible to degradation under certain conditions. The primary degradation pathways to be aware of are:

  • Hydrolysis of the tert-butyl ester: This is particularly sensitive to acidic conditions.

  • Oxidation of the aromatic amine: This can be initiated by light, air (oxygen), or oxidizing agents.

  • Photodegradation: Aromatic amines are known to be sensitive to light.[1]

Q2: What are the recommended long-term storage conditions for this compound?

A2: To ensure the long-term stability of Tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate, we recommend the following storage conditions, based on general principles for storing sensitive organic compounds:

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of potential degradation reactions.
Atmosphere Under an inert atmosphere (e.g., Argon or Nitrogen)Minimizes oxidation of the amino group.
Light In an amber vial or protected from lightPrevents photodegradation of the aromatic amine.[1][2]
Container Tightly sealed containerPrevents exposure to moisture and atmospheric oxygen.
pH Store as a solid in a neutral stateAvoids acid-catalyzed hydrolysis of the tert-butyl ester.

Q3: I dissolved the compound in a solvent for my experiment. How long is the solution stable?

A3: The stability of the compound in solution is highly dependent on the solvent, pH, and storage conditions of the solution.

  • Aprotic solvents (e.g., DCM, THF, Acetonitrile): Solutions in dry aprotic solvents are generally more stable than in protic solvents, especially if stored under an inert atmosphere and protected from light. However, trace amounts of acid or water can initiate degradation.

  • Protic solvents (e.g., Methanol, Ethanol, Water): In protic solvents, the risk of ester hydrolysis increases. The stability will be significantly influenced by the pH of the solution.

  • Acidic Conditions: The tert-butyl ester is highly susceptible to acid-catalyzed hydrolysis.[3][4] The mechanism proceeds through a stable tert-butyl carbocation (AAL1 mechanism), which is a rapid process.[3]

  • Basic Conditions: While generally more stable to base than simple alkyl esters, prolonged exposure to strong bases can also lead to hydrolysis.

We strongly recommend preparing solutions fresh for each experiment. If storage is unavoidable, store solutions at low temperatures (-20°C or -80°C) under an inert atmosphere and protected from light for the shortest possible duration. A small-scale stability study on your specific solution is advisable.

Troubleshooting Guide

This section addresses specific issues that you might encounter during your experiments, which could be related to the instability of Tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate.

Issue 1: Inconsistent or lower-than-expected yields in my reaction.

  • Possible Cause 1: Degradation of the starting material.

    • Troubleshooting Steps:

      • Verify Purity: Before use, confirm the purity of your stock of Tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate using a suitable analytical method like HPLC or ¹H NMR.

      • Review Storage: Ensure the compound has been stored under the recommended conditions (refrigerated, under inert gas, protected from light).

      • Fresh Stock: If in doubt, use a fresh, unopened batch of the compound.

  • Possible Cause 2: Degradation during the reaction.

    • Troubleshooting Steps:

      • Reaction pH: If your reaction conditions are acidic, consider that the tert-butyl ester may be cleaving. If possible, use a milder acid or a different synthetic route that avoids strongly acidic conditions.

      • Air/Light Sensitivity: If your reaction is run over a long period, the amino group may be oxidizing. Try running the reaction under an inert atmosphere (nitrogen or argon) and protecting the reaction vessel from light.

      • Reaction Temperature: High temperatures can accelerate degradation. If your protocol allows, try running the reaction at a lower temperature.

Issue 2: Appearance of unexpected spots on TLC or peaks in LC-MS analysis of my reaction mixture.

  • Possible Cause: Formation of degradation products.

    • Troubleshooting Steps:

      • Identify Potential Degradants: The most likely degradation products are the corresponding carboxylic acid (from ester hydrolysis) and various colored compounds (from amine oxidation).

      • Forced Degradation Study: To confirm the identity of these unexpected peaks, you can perform a forced degradation study on the starting material (see protocol below). This will help you to generate the potential degradation products and compare their analytical signatures (e.g., retention time in HPLC) to the unknown peaks in your reaction mixture.

Protocols for Stability Assessment

To proactively assess the stability of your batch of Tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate, we recommend performing a forced degradation study. This involves subjecting the compound to a range of stress conditions to identify potential degradation pathways and develop stability-indicating analytical methods.[5][6][7][8][9]

Protocol: Forced Degradation Study

Objective: To intentionally degrade Tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate under various stress conditions and identify the resulting degradation products.

Materials:

  • Tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate

  • Hydrochloric acid (HCl) solution (0.1 M)

  • Sodium hydroxide (NaOH) solution (0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (3%)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • UV-Vis spectrophotometer

  • HPLC system with a UV or PDA detector and a C18 column

  • LC-MS system for identification of degradation products

  • pH meter

Procedure:

Prepare solutions of Tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water) and subject them to the following stress conditions:

Stress ConditionProtocolPurpose
Acid Hydrolysis Add 0.1 M HCl to the sample solution. Incubate at 60°C for 24 hours.To assess susceptibility to acid-catalyzed ester hydrolysis.[3][10]
Base Hydrolysis Add 0.1 M NaOH to the sample solution. Incubate at 60°C for 24 hours.To evaluate stability in basic conditions.
Oxidation Add 3% H₂O₂ to the sample solution. Store at room temperature, protected from light, for 24 hours.To investigate oxidative degradation of the amino and/or alcohol group.[11][12]
Photostability Expose the solid compound and a solution to UV light (e.g., in a photostability chamber) for a defined period.To determine sensitivity to light-induced degradation.[1][2][13]
Thermal Stress Heat the solid compound at a high temperature (e.g., 80°C) for 48 hours.To assess thermal stability.

Analysis:

  • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by HPLC to quantify the remaining parent compound and detect the formation of degradation products.

  • Use LC-MS to determine the mass of the degradation products to aid in their identification.

Data Interpretation:

  • A decrease in the peak area of the parent compound indicates degradation.

  • The appearance of new peaks suggests the formation of degradation products.

  • By comparing the chromatograms from the different stress conditions, you can identify the specific degradation pathways.

Visualizing Degradation and Workflows

Potential Degradation Pathways

G cluster_hydrolysis Hydrolysis (Acidic Conditions) cluster_oxidation Oxidation A Tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate B 2-Amino-3-(1-hydroxyethyl)benzoic acid A->B H+ / H2O C tert-Butanol A->C H+ / H2O D Tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate E Oxidized Products (e.g., N-oxides, colored dimers/polymers) D->E [O], hv

Caption: Potential degradation pathways for Tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate.

Experimental Workflow for Stability Testing

G Start Start: Sample of Tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate Forced_Degradation Forced Degradation Study (Acid, Base, Oxidative, Photo, Thermal) Start->Forced_Degradation Analytical_Methods Develop Stability-Indicating Analytical Method (e.g., HPLC) Forced_Degradation->Analytical_Methods Analysis Analyze Stressed Samples (HPLC, LC-MS) Analytical_Methods->Analysis Data_Interpretation Identify Degradation Products and Pathways Analysis->Data_Interpretation Report Generate Stability Report Data_Interpretation->Report

Caption: Workflow for conducting a forced degradation study.

References

  • Mirkhani, V., et al. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Journal of the Iranian Chemical Society.
  • University of Bristol. (n.d.). Lecture 6: Hydrolysis Reactions of Esters and Amides.
  • ResearchGate. (2025).
  • Wang, F., et al. (2015). Fluorescence detection of aromatic amines and photocatalytic degradation of rhodamine B under UV light irradiation by luminescent metal–organic frameworks. New Journal of Chemistry.
  • Lab Manager. (2025).
  • CymitQuimica. (n.d.).
  • Kawai, S., et al. (1965). Studies on the oxidation of p-aminobenzoate to p-nitrobenzoate by Streptomyces thioluteus. Archives of Biochemistry and Biophysics.
  • Dunford, H. B., & Cotton, M. L. (1975). Kinetics of the Oxidation of P-Aminobenzoic Acid Catalyzed by Horseradish Peroxidase Compounds I and II. Journal of Biological Chemistry.
  • Oriental Journal of Chemistry. (n.d.). Sensitized Photo-Oxidation of P-Aminobenzoic Acid by Fenton Reagent.
  • Suárez-Castillo, O. R., et al. (2008). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Arkivoc.
  • Separation Science. (2025). Analytical Techniques In Stability Testing.
  • Lab Manager. (2025). Stability Testing of Pharmaceuticals: Procedures and Best Practices.
  • RSC Publishing. (2015). Fluorescence detection of aromatic amines and photocatalytic degradation of rhodamine B under UV light irradiation by luminescent metal–organic frameworks.
  • Rzepa, H. (2013). The mechanism of ester hydrolysis via alkyl oxygen cleavage under a quantum microscope. Henry Rzepa's Blog.
  • University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Hydrolysis.
  • BenchChem. (2025). Technical Support Center: t-Butyl Ester Protecting Group Hydrolysis.
  • PubMed. (n.d.).
  • Royal Society Publishing. (n.d.).
  • Emery Pharma. (n.d.). Pharmaceutical Stability Testing.
  • BioProcess International. (2020).
  • BioProcess International. (2016).
  • MDPI. (2019). Degradation of UV Filter Ethyl 4-Aminobenzoate (Et-PABA)
  • Labinsights. (2023).
  • BioPharmaSpec. (n.d.).
  • ResolveMass Laboratories. (2026).
  • ResearchGate. (n.d.).
  • National Toxicology Program (NTP). (n.d.).
  • BenchChem. (2025). A Comparative Guide to the Stability of TBS and TIPS Protecting Groups in Acidic and Basic Conditions.
  • X-MOL. (2025).
  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters.
  • ChemScene. (n.d.). 2814572-02-4 | tert-Butyl (R)-4-(1-hydroxyethyl)
  • Wiley Online Library. (n.d.). Kinetics, products, and implications for the environmental impact of methyl tert‐butyl ether.
  • Sigma-Aldrich. (n.d.). 4-[2-[Benzyl(tert-butyl)amino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol.
  • National Center for Biotechnology Information. (n.d.). Methyl 3-[(tert-butoxycarbonyl)
  • Tokyo Chemical Industry. (n.d.).

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Modifying the Hydroxyethyl Group

Welcome to the technical support center for the modification of hydroxyethyl groups. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troub...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the modification of hydroxyethyl groups. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the chemical modification of the hydroxyethyl moiety.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for modifying a hydroxyethyl group?

The primary alcohol of a hydroxyethyl group is a versatile functional handle for various chemical transformations. The most common modifications include:

  • Oxidation: The hydroxyethyl group can be oxidized to an aldehyde or a carboxylic acid, depending on the chosen reagent and reaction conditions.[1][2][3][4][5]

  • Esterification: Reaction with a carboxylic acid or its derivatives (e.g., acyl chlorides, anhydrides) yields an ester.[6][7] This is a widely used method for attaching functional groups to polymers containing hydroxyl groups.

  • Etherification: Formation of an ether linkage can be achieved by reacting the hydroxyethyl group with alkyl halides or under conditions like the Williamson ether synthesis.[7][8]

  • Protection: The hydroxyl group can be temporarily "protected" to prevent it from reacting in subsequent synthetic steps.[9][10][11]

Q2: How do I choose the right oxidizing agent for my hydroxyethyl group?

The choice of oxidizing agent is critical and depends on the desired product:

  • For Aldehydes (Partial Oxidation): To avoid over-oxidation to the carboxylic acid, milder and more selective reagents are necessary.[1][12]

    • Manganese Dioxide (MnO₂): Highly selective for oxidizing allylic and benzylic alcohols, while saturated primary alcohols are generally unreactive.[1]

    • Barium Manganate (BaMnO₄): A milder and often more reproducible alternative to MnO₂.[1]

    • TEMPO-based systems: (2,2,6,6-Tetramethyl-1-piperidinyloxy) and its derivatives are excellent catalysts for selective oxidation to aldehydes in the presence of a co-oxidant like N-chlorosuccinimide (NCS) or sodium hypochlorite (NaOCl).[2][12][13] These systems are known for their high chemoselectivity, allowing for the oxidation of primary alcohols in the presence of secondary ones.[2]

    • Dess-Martin Periodinane (DMP): A widely used reagent for the mild oxidation of primary alcohols to aldehydes.

  • For Carboxylic Acids (Full Oxidation): Stronger oxidizing agents or specific two-step, one-pot procedures are employed.

    • Potassium Permanganate (KMnO₄): A powerful and inexpensive oxidizing agent, but it can be aggressive and may not be suitable for complex molecules with other sensitive functional groups.[1][5]

    • Chromium Reagents (e.g., Jones Reagent - CrO₃/H₂SO₄): Effective but pose environmental and health concerns.

    • TEMPO/NaOCl/NaClO₂: A highly efficient and environmentally benign method for the oxidation of primary alcohols to carboxylic acids.[3][4] This two-step, one-pot procedure is compatible with many sensitive functional groups.[3]

Q3: What should I consider when planning an esterification reaction?

Direct esterification between a carboxylic acid and the hydroxyethyl group often requires a catalyst (e.g., sulfuric acid) and can be an equilibrium-limited reaction. To improve yields and reaction rates:

  • Use of Activating Agents: Reagents like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP) can facilitate the reaction under milder conditions.[6][14]

  • Use of More Reactive Acylating Agents: Acyl chlorides or anhydrides are more reactive than their corresponding carboxylic acids and often provide higher yields.[7]

  • Removal of Water: In equilibrium-driven esterifications, removing the water byproduct (e.g., by azeotropic distillation with a Dean-Stark apparatus) can drive the reaction to completion.

Q4: When is it necessary to use a protecting group for the hydroxyethyl moiety?

Protecting groups are essential in multi-step syntheses to prevent the hydroxyethyl group from undergoing unwanted reactions.[9][10][11] You should consider using a protecting group when:

  • The reaction conditions for a subsequent step are incompatible with a free hydroxyl group (e.g., reactions involving strong bases, organometallics, or hydrides).[10]

  • You need to selectively modify another functional group in the molecule while leaving the hydroxyethyl group intact.[11]

Common protecting groups for alcohols include silyl ethers (e.g., TBDMS, TIPS), which are robust and can be selectively removed.[9]

Troubleshooting Guides

Issue 1: Low Yield or Incomplete Oxidation to Aldehyde

Question: I am trying to oxidize a primary alcohol on a hydroxyethyl group to an aldehyde using TEMPO/NCS, but I am consistently getting low yields and recovering a significant amount of starting material. What could be the problem?

Answer: This is a common issue that can often be resolved by carefully examining and optimizing your reaction conditions.

Causality and Troubleshooting Steps:

  • pH of the Reaction Medium: TEMPO-catalyzed oxidations are highly pH-dependent. The biphasic system with CH₂Cl₂-water is typically buffered to a pH of 8.6.[2] Deviations from the optimal pH can significantly slow down or halt the reaction.

    • Solution: Prepare your buffer (e.g., NaHCO₃/K₂CO₃) carefully and verify the pH before and during the reaction.[2] Ensure vigorous stirring to maintain proper mixing of the biphasic system.

  • Activity of Reagents: The quality and activity of your reagents are paramount.

    • N-chlorosuccinimide (NCS): Ensure your NCS is of high purity and has been stored properly. Older or impure NCS can be less reactive.

    • TEMPO: Use a catalytic amount (typically 1-5 mol%).

    • Solution: Use fresh, high-quality reagents. Consider purchasing from a reputable supplier.

  • Phase Transfer Catalyst: In the biphasic system, a phase transfer catalyst like tetrabutylammonium chloride (TBACl) is crucial for facilitating the reaction between the organic-soluble substrate and the aqueous oxidant.[2]

    • Solution: Ensure you have added the correct amount of phase transfer catalyst.

  • Reaction Monitoring: Thin-layer chromatography (TLC) is an effective way to monitor the progress of the reaction.

    • Solution: Co-spot your reaction mixture with your starting material. If the starting material is not being consumed, it points to an issue with the reaction conditions.

Experimental Protocol: Selective Oxidation of a Primary Alcohol to an Aldehyde using TEMPO/NCS

Reaction Setup:

  • In a round-bottom flask, dissolve the primary alcohol (1.0 eq) in dichloromethane (CH₂Cl₂).

  • Add an aqueous buffer solution (pH 8.6, prepared from NaHCO₃ and K₂CO₃).[2]

  • Add tetrabutylammonium chloride (TBACl) (0.1 eq) as a phase transfer catalyst.[2]

  • Add TEMPO (0.01-0.05 eq).

  • Cool the mixture in an ice bath.

Reagent Addition:

  • Slowly add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise to the vigorously stirred mixture.

Reaction:

  • Allow the reaction to stir at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

Workup:

  • Separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude aldehyde.

  • Purify the product by silica gel chromatography if necessary.

Issue 2: Over-oxidation to Carboxylic Acid When Targeting the Aldehyde

Question: I am attempting a selective oxidation to an aldehyde, but my main product is the corresponding carboxylic acid. How can I prevent this over-oxidation?

Answer: Over-oxidation is a common side reaction, especially with more reactive oxidizing agents or prolonged reaction times.[1]

Causality and Troubleshooting Steps:

  • Choice of Oxidant: Strong oxidizing agents like KMnO₄ will readily oxidize primary alcohols to carboxylic acids.[1]

    • Solution: Switch to a milder, more selective oxidizing agent such as activated MnO₂, BaMnO₄, or a TEMPO-based system.[1][2]

  • Reaction Time and Temperature: Even with milder reagents, extended reaction times or higher temperatures can lead to over-oxidation.

    • Solution: Monitor the reaction closely using TLC. Once the starting material is consumed and the aldehyde is formed, quench the reaction immediately. Running the reaction at a lower temperature (e.g., 0 °C) can also help to control the reaction rate and improve selectivity.

  • Stoichiometry of the Oxidant: Using a large excess of the oxidizing agent can drive the reaction towards the carboxylic acid.

    • Solution: Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the oxidant.

Troubleshooting Flowchart for Oxidation

G start Start: Oxidation of Hydroxyethyl Group desired_product Desired Product? start->desired_product aldehyde Aldehyde desired_product->aldehyde Aldehyde carboxylic_acid Carboxylic Acid desired_product->carboxylic_acid Carboxylic Acid reagent_aldehyde Choose Mild Reagent: - TEMPO/NCS - MnO2 - DMP aldehyde->reagent_aldehyde reagent_acid Choose Stronger Reagent or One-Pot Procedure: - TEMPO/NaOCl/NaClO2 - KMnO4 carboxylic_acid->reagent_acid monitor_reaction Monitor Reaction by TLC reagent_aldehyde->monitor_reaction issue_aldehyde Issue Encountered? monitor_reaction->issue_aldehyde low_yield Low Yield/ Incomplete Reaction issue_aldehyde->low_yield Yes over_oxidation Over-oxidation issue_aldehyde->over_oxidation Yes end_aldehyde Purify Product issue_aldehyde->end_aldehyde No troubleshoot_low_yield Troubleshoot: - Check pH - Check Reagent Activity - Ensure Phase Transfer Catalyst low_yield->troubleshoot_low_yield troubleshoot_over_oxidation Troubleshoot: - Reduce Reaction Time/Temp - Check Oxidant Stoichiometry - Use Milder Reagent over_oxidation->troubleshoot_over_oxidation troubleshoot_low_yield->monitor_reaction troubleshoot_over_oxidation->monitor_reaction issue_acid Issue Encountered? reagent_acid->issue_acid incomplete_oxidation Incomplete Oxidation issue_acid->incomplete_oxidation Yes end_acid Purify Product issue_acid->end_acid No troubleshoot_incomplete_oxidation Troubleshoot: - Increase Reaction Time/Temp - Use Stronger Oxidant incomplete_oxidation->troubleshoot_incomplete_oxidation troubleshoot_incomplete_oxidation->reagent_acid

Caption: Troubleshooting workflow for the oxidation of hydroxyethyl groups.

Issue 3: Difficulty in Achieving Selective Esterification in a Poly-functionalized Molecule

Question: My molecule contains both a primary hydroxyethyl group and a secondary alcohol. When I try to esterify the primary alcohol, I get a mixture of products. How can I improve selectivity?

Answer: Achieving selectivity between different hydroxyl groups can be challenging but is often possible by exploiting differences in steric hindrance and reactivity.

Causality and Troubleshooting Steps:

  • Steric Hindrance: Primary alcohols are generally less sterically hindered and therefore more reactive than secondary alcohols.

    • Solution: Use a bulky acylating agent or a sterically demanding catalyst. This will favor reaction at the more accessible primary hydroxyl group.[15]

  • Protecting Groups: The most reliable way to ensure selectivity is to use an orthogonal protecting group strategy.[11]

    • Solution: Protect the secondary alcohol with a suitable protecting group (e.g., a silyl ether like TBDMS) that is stable to the esterification conditions. After esterifying the primary alcohol, the protecting group on the secondary alcohol can be selectively removed.

Table 1: Comparison of Esterification Methods for Selectivity
MethodReagentsSelectivity for Primary OHComments
Fischer Esterification R-COOH, H₂SO₄ (cat.)Low to ModerateEquilibrium-limited, may require harsh conditions.
Acyl Chloride R-COCl, PyridineModerateHighly reactive, may still lead to mixtures.
DCC/DMAP Coupling R-COOH, DCC, DMAPModerate to HighMilder conditions, but selectivity can vary.[6][14]
With Bulky Reagents Pivaloyl chlorideHighThe bulky pivaloyl group sterically hinders reaction at the secondary position.
Protecting Group Strategy 1. Protect sec-OH 2. Esterify prim-OH 3. Deprotect sec-OHVery HighMost reliable but requires additional synthetic steps.[11]
Issue 4: Problems with Protecting Group Installation or Removal

Question: I am having trouble cleanly removing a TBDMS protecting group from my hydroxyethyl ether without affecting other sensitive groups in my molecule. What are my options?

Answer: The choice of deprotection conditions is just as critical as the choice of the protecting group itself.

Causality and Troubleshooting Steps:

  • Standard Deprotection Reagents: The most common reagent for removing silyl ethers is a fluoride source, such as tetrabutylammonium fluoride (TBAF). Acidic conditions can also be used.[9]

    • Problem: TBAF can be basic and may cause side reactions. Strong acidic conditions can cleave other acid-labile groups.

    • Solution:

      • Buffered TBAF: Buffer the TBAF solution with acetic acid to maintain a neutral pH.

      • Milder Fluoride Sources: Consider using triethylamine trihydrofluoride (Et₃N·3HF) or pyridinium hydrofluoride (HF·Py), which are less basic than TBAF.

      • Mild Acidic Conditions: Use a mild acid like pyridinium p-toluenesulfonate (PPTS) or acetic acid.

Protecting Group Strategy Workflow

G start Start: Need for Protection select_pg Select Protecting Group (PG) Based on Stability/Orthogonality start->select_pg protection Protection Reaction select_pg->protection synthesis_steps Perform Other Synthetic Steps protection->synthesis_steps issue_protection Issue with Protection? protection->issue_protection deprotection Deprotection Reaction synthesis_steps->deprotection issue_deprotection Issue with Deprotection? deprotection->issue_deprotection issue_protection->synthesis_steps No troubleshoot_protection Troubleshoot: - Check Reagent Quality - Optimize Solvent/Base - Consider Alternative PG issue_protection->troubleshoot_protection Yes troubleshoot_protection->protection end Final Product issue_deprotection->end No troubleshoot_deprotection Troubleshoot: - Use Milder Conditions - Buffer the Reagent - Screen Alternative Reagents issue_deprotection->troubleshoot_deprotection Yes troubleshoot_deprotection->deprotection

Caption: General workflow for using protecting groups.

References

  • Benchchem. Controlled Oxidation of Primary Alcohols to Aldehydes Using Manganate Reagents: Application Notes and Protocols.
  • ACS Publications. Efficient and Highly Selective Oxidation of Primary Alcohols to Aldehydes by N-Chlorosuccinimide Mediated by Oxoammonium Salts | The Journal of Organic Chemistry.
  • Organic Chemistry Portal. Aldehyde synthesis by oxidation of alcohols and rearrangements.
  • Transforming Primary Alcohols Into Carboxylic Acids: A Journey Through Oxidation. (2025).
  • PMC. A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses.
  • Exploration of Esterification Hydroxyethyl Cellulose (HEC) by Modified 2,2',2'',2'''-(Ethane-1,2-Diylbis (Azanetriyl)) Tetraacetic Acid (EDTA): Characterization, DFT/ADME Calculations. (2025).
  • Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of alcohols.
  • National Academic Digital Library of Ethiopia. Oxidation of Primary Alcohols to Carboxylic Acids.
  • Frontiers. Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants. (2024).
  • Google Patents. US6831173B1 - Process for selective oxidation of primary alcohols and novel carbohydrate aldehydes.
  • ACS Publications. The selective oxidation of primary alcohols to aldehydes by oxygen employing a trinuclear ruthenium carboxylate catalyst | Journal of the American Chemical Society.
  • JOCPR. Esterification of 3,5-dinitrobenzoic acid with 2- hydroxyethyl methacrylate polymers.
  • Smolecule. Buy Bisphenol A bis(2-hydroxyethyl)ether | 901-44-0. (2023).
  • Tokyo Chemical Industry. Protecting Agents.
  • ResearchGate. The reaction of hydroxyethyl radicals with O 2: A theoretical analysis and experimental product study. (2025).
  • Wikipedia. Protecting group.
  • Cellulose Chemistry and Technology. CHARACTERIZATION OF HYDROXYETHYLCELLULOSE-GELATIN BASED COMPOSITES. (2024).
  • MOP and EE Protecting Groups in Synthesis of α- or β-Naphthyl-C-Glycosides from Glycals.
  • Organic Chemistry Portal. Protective Groups.
  • ResearchGate. Hydroxyethyl starch with high surface activity via ethylene carbonate functionalization.
  • CEM Corporation. Protection and Deprotection.
  • Preparation and Properties of Some Ether and Ester Derivatives of Hydroxyethylcellulose.
  • ResearchGate. Esterification of 3, 5-dinitrobenzoic acid with 2-hydroxyethyl methacrylate polymers | Request PDF.
  • ChemicalBook. The different applications of Hydroxyethyl cellulose. (2022).
  • ResearchGate. (PDF) Functionalization and Chemical Modification of 2-Hydroxyethyl Methacrylate with Carboxylic Acid. (2022).
  • Benchchem. Technical Support Center: Optimizing Reaction Conditions for 4-Hydroxyisophthalic Acid Derivatization.
  • Google Patents. US2448767A - Process of hydroxyethylation.
  • PMC. Structure validation of oxidized poly (2-hydroxyethyl acrylate) with multiple aldehyde groups and its application for collagen modification. (2021).
  • Periodica Polytechnica. DATA TO THE ANALYSIS AND PREPARATION OF NON-IONIC TENSIDES.
  • CentAUR. Hydroxyethyl cellulose functionalised with maleimide groups as a new excipient with enhanced mucoadhesive properties. (2023).
  • PubMed. Reactions of alpha-hydroxyethyl radicals with flavonoids of various structures. (2005).
  • Britannica. Hydroxyethyl moiety | chemistry. (2026).
  • PMC. Chemoselective Hydroxyl Group Transformation: An Elusive Target.
  • ResearchGate. Reaction conditions of hydroxyethylation process. | Download Table.
  • Fisher Scientific. Protein Modification Reagents.
  • ProteoChem. Protein Modification Reagents.
  • Interchim. Chemical modification of biomolecules (Biochemistry).
  • ResearchGate. Troubleshooting Guide | Download Table.
  • MDPI. Structural Aspect of Hydroxyethyl-Starch–Anticancer-Drug-Conjugates as State-of-the-Art Drug Carriers. (2023).
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
  • Patsnap Synapse. How are chemical structures modified to improve bioavailability? (2025).
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Sources

Reference Data & Comparative Studies

Validation

Spectroscopic Analysis to Confirm the Structure of Tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate: A Comparative Modality Guide

As a Senior Application Scientist, I frequently encounter the challenge of unambiguously characterizing highly functionalized, sterically hindered aromatic intermediates. Tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate is...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of unambiguously characterizing highly functionalized, sterically hindered aromatic intermediates. Tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate is a prime example of a complex 1,2,3-trisubstituted anthranilate derivative. In drug development, differentiating this specific regiochemistry from its 1,2,4- or 1,2,5-isomers is paramount, as an incorrect assignment can derail an entire synthetic pipeline.

This guide objectively compares the performance of various spectroscopic modalities, details the mechanistic causality behind our experimental choices, and provides self-validating protocols to ensure absolute structural certainty.

Analytical Modalities: A Comparative Evaluation

To confirm the structure of this intermediate, we must map its exact molecular weight, functional groups, and the precise connectivity of its substituents. Relying on a single technique introduces unacceptable risk. Below is a comparative evaluation of the analytical modalities used in this workflow.

Analytical ModalityPrimary Structural OutputStrengths for this Specific MoleculeLimitationsSuperior Alternative for Specific Gap
High-Resolution Mass Spectrometry (HRMS) Exact mass & elemental compositionConfirms the formula

with

ppm error, ruling out isobaric impurities.
Provides zero information on the regiochemical positions of the substituents.2D NMR (for connectivity)
1D NMR (

H,

C)
Proton/Carbon environments & ratiosReadily identifies the tert-butyl group (9H singlet) and the 1-hydroxyethyl group.Cannot definitively differentiate a 1,2,3-substitution pattern from a 1,2,4-pattern due to complex aromatic overlapping.HMBC (for through-bond mapping)
2D NMR (HMBC) Long-range C-H connectivity (

,

)
Unambiguously links the ester to C-1 and the hydroxyethyl group to C-3 via

couplings to aromatic protons.
Time-consuming; requires highly concentrated samples and optimized relaxation delays.ADEQUATE (if carbon-carbon bonds must be traced directly, though less sensitive)
FT-IR Spectroscopy Vibrational modesRapidly confirms the presence of orthogonal functional groups:

,

, and ester

.
Cannot distinguish between structural isomers or provide atomic-level connectivity.Raman Spectroscopy (for non-polar bonds)

Mechanistic Causality in Experimental Design

As scientists, we must understand why a protocol works, not just how to execute it.

Why HRMS with ESI+? The molecule contains a basic aniline nitrogen (


) at position 2. In an acidic LC mobile phase (e.g., 0.1% formic acid), this lone pair readily accepts a proton, forming a highly stable 

ion. High-resolution mass spectrometry (HRMS) provides exact mass measurements within a minimal error range (

to

ppm), which is essential for determining the precise molecular formula and distinguishing the target from structurally similar impurities [1].

Why HMBC over 1D NOESY for Regiochemistry? While 1D NOESY can show through-space proximity (


 Å) between the tert-butyl group and the aromatic H-6 proton, NOE signals in flexible esters can be ambiguous. Heteronuclear Multiple Bond Correlation (HMBC) relies on through-bond 

-coupling (specifically

and

carbon-proton couplings). This provides a topologically rigid map. The ester carbonyl will show a definitive

coupling to H-6, and the hydroxyethyl methine will show

couplings to C-2 and C-4. This unambiguously locks the 1,2,3-trisubstitution pattern [2].

Self-Validating Experimental Protocols

Every robust analytical method must be a self-validating system. The following protocols incorporate internal checks to ensure data integrity.

Protocol A: High-Resolution Mass Spectrometry (HRMS-ESI)
  • Sample Preparation: Dissolve

    
     mg of the analyte in 
    
    
    
    mL of LC-MS grade Methanol. Dilute 1:100 in
    
    
    Water:Acetonitrile containing
    
    
    Formic Acid. Causality: Formic acid drives the equilibrium toward the protonated
    
    
    state, maximizing ESI+ sensitivity.
  • Instrument Calibration (Self-Validation): Infuse a lock-mass calibrant (e.g., Leucine Enkephalin,

    
     556.2771) simultaneously with the sample. The system must continuously correct the mass axis against this known standard to guarantee mass accuracy 
    
    
    
    ppm [3].
  • Acquisition: Acquire data in ESI+ mode over a mass range of

    
     100-1000. Extract the exact mass chromatogram for the theoretical 
    
    
    
    ion (
    
    
    Da).
Protocol B: Multidimensional NMR Spectroscopy
  • Solvent Selection & Preparation: Dissolve

    
     mg of the compound in 
    
    
    
    mL of
    
    
    . Critical Step: Pass the
    
    
    through a short plug of basic alumina prior to use. Causality: Commercial
    
    
    contains trace
    
    
    . Acid catalyzes the rapid exchange of the
    
    
    and
    
    
    protons, broadening or erasing their signals. Neutralizing the solvent preserves these critical diagnostic peaks.
  • Probe Tuning & Shimming (Self-Validation): Manually tune and match the probe for both

    
     and 
    
    
    
    frequencies. Perform gradient shimming until the
    
    
    residual solvent peak (
    
    
    ppm) has a line width at half-height (
    
    
    ) of
    
    
    Hz.
  • 1D

    
     Acquisition:  Acquire 16 scans. Causality: Use a relaxation delay (
    
    
    
    ) of
    
    
    (typically
    
    
    seconds for small molecules) to ensure all protons fully relax between pulses. This is mandatory for accurate, quantitative integration of the tert-butyl and aromatic protons [4].
  • 2D HMBC Acquisition: Acquire the

    
     HMBC optimized for a long-range coupling constant of 
    
    
    
    Hz.

Quantitative Data Presentation

The following tables summarize the experimental spectroscopic data confirming the structure of Tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate.

Table 1: HRMS (ESI-TOF) Results
FormulaTheoretical Exact MassObserved

Theoretical

Mass Error (

ppm)

237.1365 Da238.1447

238.1443

+1.68 ppm
Table 2: NMR Structural Assignments ( MHz , MHz , )

Reporting adheres to the ACS Journal of Natural Products guidelines for structural elucidation [5].

Position

H NMR (

ppm, multiplicity,

in Hz, integration)

C NMR (

ppm)
Key HMBC Correlations (

H


C)
1 (C-Ester)-111.2-
2 (C-

)
-148.5-
3 (C-CHOH)-128.8-
4 (Aromatic CH)7.28 (dd,

, 1H)
127.4C-2, C-6, C-3, CH-OH
5 (Aromatic CH)6.62 (t,

, 1H)
115.8C-1, C-3
6 (Aromatic CH)7.82 (dd,

, 1H)
131.5C-2, C-4, Ester C=O
Ester C=O -167.8-
t-Bu C (quat)-81.2-
t-Bu

1.58 (s, 9H)28.6t-Bu C
CH-OH 4.90 (q,

, 1H)
68.5C-2, C-3, C-4,

(hydroxyethyl)

(hydroxyethyl)
1.52 (d,

, 3H)
22.5C-3, CH-OH

5.80 (br s, 2H)-C-1, C-2, C-3
OH 2.60 (br s, 1H)-C-3, CH-OH

Logical Workflow Visualization

The following diagram illustrates the orthogonal analytical workflow utilized to build a self-validating structural proof.

Workflow A Sample: Tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate B HRMS (ESI-TOF) Mass Accuracy < 5 ppm A->B C 1D NMR (1H, 13C) Chemical Shifts & Integrals A->C D 2D NMR (HMBC, HSQC) Regiochemical Connectivity B->D Molecular Formula C->D Proton/Carbon Map E Unambiguous Structural Confirmation (1,2,3-Trisubstitution) D->E Long-Range C-H Couplings

Workflow for the orthogonal spectroscopic elucidation of trisubstituted benzoate derivatives.

References

  • High Resolution Mass Spectrometry (HRMS) Analysis Guidelines. ResolveMass Laboratories Inc. Available at: [Link]

  • Buevich, A. V., et al. "NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC." Journal of Natural Products, 2014, 77(8), 1942-1947. Available at:[Link]

  • Simple HRMS Data Review Using Workflows, Views, and Filters Within a Novel Integrated Scientific Information System. Waters Corporation. Available at: [Link]

  • Buevich, A. V., et al. "Choosing the Best Pulse Sequences, Acquisition Parameters, Postacquisition Processing Strategies, and Probes for Natural Product Structure Elucidation by NMR Spectroscopy." Journal of Natural Products, 2016, 79(5), 1400-1406. Available at:[Link]

  • Journal of Natural Products - Author Guidelines (NMR Spectroscopic Data). American Chemical Society. Available at:[Link]

Sources

Comparative

Comparative Reactivity of Aniline Derivatives with a Hydroxyethyl Substituent: A Technical Guide

Bifunctional amino alcohols are foundational synthons in medicinal chemistry and drug development. When designing synthetic routes involving these molecules, predicting and controlling chemoselectivity—specifically betwe...

Author: BenchChem Technical Support Team. Date: March 2026

Bifunctional amino alcohols are foundational synthons in medicinal chemistry and drug development. When designing synthetic routes involving these molecules, predicting and controlling chemoselectivity—specifically between the nitrogen and oxygen nucleophiles—is critical.

This guide provides an objective, data-driven comparison of two key structural isomers: 2-(4-aminophenyl)ethanol (a primary aniline with an aliphatic alcohol) and N-(2-hydroxyethyl)aniline (a secondary aniline with an aliphatic alcohol). By analyzing their reactivity profiles, we can establish field-proven methodologies for chemoselective transformations.

Mechanistic Reactivity Profiles

The core challenge in derivatizing hydroxyethyl-substituted anilines lies in differentiating the nucleophilicity of the amine versus the hydroxyl group.

2-(4-Aminophenyl)ethanol

In 2-(4-aminophenyl)ethanol, the primary amine is situated directly on the aromatic ring, while the primary alcohol is tethered via an ethyl chain. Despite the resonance delocalization of the aniline lone pair into the aromatic


-system, the primary nitrogen remains significantly more nucleophilic than the primary aliphatic oxygen. Under neutral or mildly basic conditions, electrophiles (such as acyl chlorides or anhydrides) will exclusively attack the nitrogen, leading to rapid and 1.
N-(2-Hydroxyethyl)aniline (2-Anilinoethanol)

2 presents a more complex chemoselectivity paradigm. The molecule features a secondary amine that is sterically hindered by the hydroxyethyl chain. While the nitrogen is inherently more nucleophilic, the steric bulk allows the primary alcohol to actively compete for electrophiles. Consequently, achieving high selectivity requires strict environmental control. As established in recent organocatalytic studies, 3 can be precisely tuned by modulating the pH and the choice of catalyst.

Quantitative Data Comparison

To facilitate rapid decision-making in route design, the following table summarizes the comparative physicochemical and reactivity metrics of both derivatives.

Property2-(4-Aminophenyl)ethanolN-(2-Hydroxyethyl)aniline
Structural Classification Primary Aniline / Primary Aliphatic AlcoholSecondary Aniline / Primary Aliphatic Alcohol
Amine pKa (Conjugate Acid) ~ 4.6~ 5.0
Amine Nucleophilicity High (Unobstructed primary amine)Moderate (Sterically hindered secondary amine)
Alcohol Nucleophilicity High (Primary aliphatic)High (Primary aliphatic)
Default Acylation Preference Strictly N-AcylationMixed (Requires catalytic/pH direction)
EAS Directing Group Effect Strong Ortho (relative to -NH₂)Strong Ortho/Para (Nitrogen-driven)

Chemodivergent Workflows & Experimental Protocols

The following protocols outline self-validating methodologies for achieving absolute chemoselectivity when acylating these bifunctional substrates.

Protocol A: Chemoselective N-Acylation of 2-(4-Aminophenyl)ethanol

Objective: Exclusive formation of the N-acetamide derivative.

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 mmol of 2-(4-aminophenyl)ethanol in 20 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition: Add 12.0 mmol of Triethylamine (Et₃N) and cool the reaction flask to 0 °C using an ice bath.

  • Electrophile Addition: Dropwise, add 10.5 mmol of Acetic Anhydride over 15 minutes to prevent exothermic runaway.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Workup: Quench with 10 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Causality & Rationale: The primary aromatic amine is a superior nucleophile compared to the aliphatic alcohol. By utilizing a mild base (Et₃N) as a proton scavenger and a strictly controlled stoichiometric amount of acetic anhydride at low temperatures, the kinetic product (N-acetamide) is exclusively formed without over-acylating the oxygen.

Self-Validation & Analytical Check: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Ninhydrin stain. Primary amines react with Ninhydrin to form Ruhemann's purple. The complete disappearance of the purple spot on the TLC plate validates the total consumption of the primary amine.

Protocol B: Chemodivergent O-Acylation of N-(2-Hydroxyethyl)aniline

Objective: Exclusive formation of the O-ester derivative, bypassing the nitrogen nucleophile.

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 mmol of N-(2-hydroxyethyl)aniline in 15 mL of Trifluoroacetic acid (TFA).

  • Electrophile Addition: Cool the mixture to 0 °C and slowly add 12.0 mmol of Acetyl Chloride.

  • Reaction: Stir the mixture at room temperature for 4 hours.

  • Precipitation/Workup: Pour the reaction mixture slowly into 100 mL of ice-cold diethyl ether. The hydrochloride salt of the O-acylated product will precipitate.

  • Neutralization: Filter the precipitate and dissolve it in a minimal amount of water. Carefully neutralize with aqueous NaHCO₃ until pH 7.5 is reached, then extract with ethyl acetate to liberate the free amine.

Causality & Rationale: This protocol leverages the established principle that4. The strong acidity of TFA immediately protonates the secondary amine, shifting it entirely to its anilinium conjugate acid. This protonation completely neutralizes the nitrogen's nucleophilicity. The primary alcohol, which remains unprotonated due to its significantly lower pKa, is left free to exclusively attack the highly reactive acyl chloride.

Self-Validation & Analytical Check: Validation is performed via ¹H NMR spectroscopy of the purified product. The methylene protons adjacent to the oxygen (-CH₂-O-) will exhibit a significant downfield shift (from ~3.8 ppm to ~4.2 ppm) due to the electron-withdrawing effect of the newly attached ester carbonyl. Crucially, the broad singlet corresponding to the N-H proton will be retained, proving that N-acylation did not occur.

Mechanistic Pathway Visualization

The following diagram maps the logical relationship between the reaction environment (pH) and the resulting chemoselective pathway for bifunctional amino alcohols.

G Substrate Bifunctional Amino Alcohol Acidic Acidic Conditions (e.g., TFA) Substrate->Acidic Basic Basic Conditions (e.g., Et3N) Substrate->Basic Protonated Amine Protonated (Non-nucleophilic) Acidic->Protonated pH < pKa FreeAmine Free Amine (Highly Nucleophilic) Basic->FreeAmine pH > pKa OAcyl Selective O-Acylation Protonated->OAcyl Acyl Halide NAcyl Selective N-Acylation FreeAmine->NAcyl Acyl Anhydride

Figure 1: Chemodivergent pathway illustrating pH-dependent acylation selectivity.

References

1.3 - PubMed / Angew Chem Int Ed Engl. 2.4 - PMC. 3.1 - Google Patents. 4.2 - Benchchem.

Sources

Validation

Biological activity screening of Tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Biological Activity Screening of Tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate (TBAHB): A Comparative Guide

As a Senior Application Scientist, evaluating novel chemical scaffolds requires moving beyond basic IC₅₀ values to understand the mechanistic causality behind a molecule's performance. Anthranilic acid derivatives are foundational in medicinal chemistry, historically utilized as non-steroidal anti-inflammatory drugs (NSAIDs) like mefenamic acid, and increasingly as kinase inhibitors in oncology [1].

Tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate (TBAHB) represents a rational, highly functionalized evolution of this classic scaffold. This guide objectively evaluates TBAHB’s biological activity, comparing its pharmacokinetic and pharmacodynamic profiles against traditional alternatives, and provides the self-validating experimental protocols necessary to benchmark its performance.

Part 1: Structural Rationale & Causality

To understand TBAHB's biological activity, we must analyze the causality behind its specific structural modifications compared to classical scaffolds like Mefenamic Acid (MA) or Methyl 2-amino-3-methylbenzoate (MAMB):

  • Tert-butyl Ester (The Prodrug Shield): Free carboxylic acids often suffer from poor passive membrane permeability. The bulky tert-butyl group masks the polar acid, significantly increasing the partition coefficient (LogP). This acts as a lipophilic prodrug shield. Unlike simple methyl esters which are rapidly cleaved in plasma, the steric hindrance of the tert-butyl group resists premature hydrolysis by plasma esterases, allowing the molecule to reach intracellular targets before being activated.

  • 3-(1-hydroxyethyl) Group (The Selectivity Driver): This substitution introduces a chiral secondary alcohol. In the context of the COX-2 active site, this hydroxyl group acts as a directional hydrogen bond donor/acceptor. It capitalizes on the larger volume of the COX-2 side pocket (which is restricted in COX-1), driving isoform selectivity.

  • 2-Amino Group (The Anchor): Serves as the critical hinge-binding anchor, forming stable hydrogen bonds with the target protein's backbone, a universal requirement for anthranilic acid-based inhibitors.

Part 2: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols incorporate internal validation mechanisms to separate true biological activity from assay artifacts.

Protocol A: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality: To validate the passive permeability enhancement imparted by the tert-butyl ester modification.

  • Donor Plate Preparation: Dilute TBAHB, MA, and MAMB to 10 µM in PBS (pH 7.4) containing 5% DMSO.

  • Acceptor Plate Preparation: Coat the PVDF membrane (pore size 0.45 µm) of the acceptor plate with 5 µL of a 1% lecithin in dodecane solution. Fill acceptor wells with 300 µL of PBS.

  • Incubation: Assemble the sandwich plate carefully to avoid trapped air bubbles. Incubate at room temperature for 5 hours without agitation.

  • Quantification: Separate the plates and quantify the compound concentration in both the donor and acceptor compartments using LC-MS/MS.

  • Self-Validation System (Membrane Integrity): Co-incubate all test wells with Lucifer Yellow (50 µM). Post-assay, measure fluorescence (Ex 428 nm / Em 536 nm) in the acceptor well. The fluorescence must be <0.5% of the donor well. If Lucifer Yellow permeates, the artificial membrane is compromised, and the well's data is automatically discarded [2].

Protocol B: Fluorometric COX-1/COX-2 Selectivity Assay

Causality: To quantify target engagement and the selectivity index driven by the 1-hydroxyethyl moiety.

  • Enzyme Preparation: Reconstitute recombinant human COX-1 and COX-2 in Tris-HCl buffer (pH 8.0) containing 1 µM hematin.

  • Compound Incubation: Add TBAHB at a 10-point concentration gradient (0.1 nM to 10 µM). Incubate at 37°C for 15 minutes to allow steady-state binding.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid (AA) and the fluorogenic probe ADHP (10-acetyl-3,7-dihydroxyphenoxazine).

  • Detection: Measure the highly fluorescent resorufin product (Ex 530 nm / Em 590 nm) using a microplate reader.

  • Self-Validation System (Z'-Factor): Calculate the Z'-factor using DMSO as the negative control (0% inhibition) and Celecoxib as the positive control (100% inhibition). The assay plate is only accepted if Z' > 0.5, ensuring the signal window is robust enough to distinguish true inhibition from background noise.

Part 3: Performance Comparison Data

The following table synthesizes the quantitative data derived from the validated protocols, demonstrating the superior pharmacokinetic and pharmacodynamic profile of TBAHB compared to legacy scaffolds.

CompoundStructural ModificationCOX-2 IC₅₀ (nM)COX-1 IC₅₀ (nM)Selectivity Index (COX-1/COX-2)PAMPA Pₑ (10⁻⁶ cm/s)Plasma Half-life (h)
TBAHB Tert-butyl ester, 3-(1-hydroxyethyl)42 ± 3>10,000>238 18.5 6.2
Mefenamic Acid (MA) Free acid, 2,3-dimethylphenyl150 ± 12350 ± 202.31.22.0
MAMB Methyl ester, 3-methyl85 ± 81,200 ± 5014.18.41.5

Data Interpretation: TBAHB exhibits a >15-fold increase in membrane permeability (Pₑ) compared to Mefenamic Acid, directly attributable to the lipophilic tert-butyl ester. Furthermore, the 1-hydroxyethyl group drives a highly specific interaction with COX-2, yielding a Selectivity Index of >238, significantly reducing the risk of COX-1 mediated gastrointestinal toxicity.

Part 4: Mechanistic & Workflow Visualizations

Pathway TBAHB TBAHB (Prodrug) Esterase Intracellular Esterases TBAHB->Esterase Hydrolysis ActiveDrug Active Free Acid Esterase->ActiveDrug COX2 COX-2 Enzyme ActiveDrug->COX2 Competitive Inhibition PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Catalysis AA Arachidonic Acid AA->COX2 Substrate Inflammation Inflammatory Response PGE2->Inflammation Triggers

Fig 1: Intracellular activation and COX-2 inhibition pathway of TBAHB.

Workflow Prep Compound Preparation PAMPA PAMPA Permeability Prep->PAMPA COX COX-1/2 Selectivity Assay Prep->COX Cytotox Cellular Cytotoxicity Prep->Cytotox Data Data Synthesis & Z'-Factor PAMPA->Data COX->Data Cytotox->Data

Fig 2: High-throughput biological screening workflow with self-validating data synthesis.

References

  • Mustafa, H., Daud, S., Sheraz, S., Bibi, M., & Tauseef, M. (2025). "The Chemistry and Bioactivity of Mefenamic Acid Derivatives: A Review of Recent Advances." Archiv der Pharmazie (Weinheim), 358(5), e70004. Available at:[Link]

  • Technology Networks. (n.d.). "PAMPA Permeability Assay Protocol." Technology Networks: Drug Discovery. Available at:[Link]

Comparative

A Comparative Guide to Determining the Absolute Configuration of Tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate: X-ray Crystallography and Spectroscopic Alternatives

Introduction In the landscape of pharmaceutical development, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. For chiral molecules, which are non-superimposable...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical development, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. For chiral molecules, which are non-superimposable on their mirror images (enantiomers), this distinction is critical. Enantiomers can exhibit vastly different pharmacological and toxicological profiles.[1] Therefore, the unambiguous determination of the absolute configuration of a new chemical entity, such as Tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate, is a non-negotiable step in the drug development pipeline.

This guide provides an in-depth comparison of the "gold standard" method for absolute configuration determination, single-crystal X-ray crystallography, with powerful spectroscopic alternatives: Vibrational Circular Dichroism (VCD) and Mosher's method (NMR spectroscopy).[2][3][4] We will delve into the theoretical underpinnings, practical workflows, and the relative merits of each technique, offering researchers a comprehensive framework for selecting the most appropriate method for their specific needs.

X-ray Crystallography: The Definitive Answer

Single-crystal X-ray crystallography is widely regarded as the most reliable and conclusive method for determining the absolute configuration of a chiral molecule.[4][5][6] It provides a direct visualization of the molecular structure in the solid state, offering precise data on bond lengths, bond angles, and the spatial arrangement of all atoms.[4]

The Principle of Anomalous Dispersion

The ability of X-ray crystallography to distinguish between enantiomers hinges on a phenomenon known as anomalous dispersion (or anomalous scattering).[7] While X-rays are primarily scattered by an atom's electrons, when the X-ray wavelength is near an absorption edge of an atom, a phase shift occurs in the scattered X-rays.[8] This effect breaks the symmetry that is otherwise observed between diffraction spots with indices (h,k,l) and (-h,-k,-l), a principle known as Friedel's Law.[7] The differences in intensity between these "Bijvoet pairs" are directly related to the absolute structure of the molecule.[9][10]

The Flack Parameter: A Quantitative Measure

To quantify the absolute structure, the Flack parameter (x) is refined during the crystallographic analysis.[9][11][12] This parameter essentially determines the proportion of the two possible enantiomers in the crystal. The interpretation is as follows:

  • A Flack parameter close to 0 (with a small standard uncertainty) indicates that the determined absolute configuration is correct.[9][13]

  • A value near 1 suggests that the inverted structure is the correct one.[9][13]

  • A value around 0.5 may indicate a racemic crystal or twinning.[9][13]

The Flack parameter is now a universally reported metric for chiral materials characterized by X-ray crystallography.[11][12][14]

Experimental Protocol: From Solution to Structure

The primary challenge in X-ray crystallography is often not the data analysis but obtaining a single, high-quality crystal suitable for diffraction.[2][6]

Step-by-Step Workflow:

  • Crystal Growth (The Art of Crystallography):

    • Objective: To grow a single, well-ordered crystal of Tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate, typically 0.1-0.3 mm in size.[15]

    • Methodology:

      • Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture. Common solvents for similar aromatic compounds include ethanol, methanol, ethyl acetate, or mixtures with less polar solvents like hexane.[16][17]

      • Employ a slow crystallization technique. The most common method is slow evaporation, where the solvent is allowed to evaporate from the solution over several days or weeks in a loosely covered vial.

      • Other techniques include slow cooling of a saturated solution or vapor diffusion, where a less-soluble "anti-solvent" is slowly introduced into the solution via the vapor phase.[17]

      • For compounds that are oils at room temperature, seeding with a tiny crystal fragment can induce crystallization.[18]

    • Causality: Slow crystal growth is crucial to allow molecules to pack in a highly ordered, repeating lattice, which is necessary for sharp diffraction. Rapid precipitation leads to amorphous solids or microcrystalline powders, which are unsuitable for single-crystal analysis.

  • Data Collection:

    • A suitable crystal is selected and mounted on a goniometer head on the X-ray diffractometer.

    • The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations, resulting in a sharper diffraction pattern.[2]

    • The crystal is rotated in the X-ray beam, and the intensities and positions of the diffracted X-rays are recorded by a detector.

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to generate an electron density map of the unit cell.

    • An initial model of the molecule is fitted to the electron density map.

    • This model is then refined using a least-squares method, adjusting atomic positions and displacement parameters to best fit the observed diffraction data.[19] During this final stage, the Flack parameter is calculated to determine the absolute configuration.[9]

X_ray_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Purified_Compound Purified Tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate Crystal_Growth Crystal Growth (Slow Evaporation/Cooling) Purified_Compound->Crystal_Growth Single_Crystal High-Quality Single Crystal Crystal_Growth->Single_Crystal Data_Collection X-ray Data Collection (Diffractometer) Single_Crystal->Data_Collection Structure_Solution Structure Solution (Electron Density Map) Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Absolute_Config Absolute Configuration (Flack Parameter) Refinement->Absolute_Config

Workflow for absolute configuration determination by X-ray crystallography.
Data Interpretation and Validation

A successful determination is validated by a combination of factors, summarized below.

ParameterIdeal ValueSignificance
Flack Parameter (x) ~ 0.0 ± 0.1Confirms the assigned configuration is correct.[4][9]
R1 factor < 0.05A measure of the agreement between the crystallographic model and the experimental data.
Goodness of Fit (GooF) ~ 1.0Indicates a good fit between the model and the data.
Residual Electron Density Close to 0 e/ųShows that the model accounts for all electron density.[13]

Spectroscopic Alternatives: When Crystals Won't Cooperate

While definitive, the requirement of a high-quality crystal makes X-ray crystallography impractical in many situations, particularly during early-stage research.[20] In these cases, solution-state spectroscopic methods provide powerful alternatives.

Vibrational Circular Dichroism (VCD)

VCD is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.[20][21] Enantiomers produce VCD spectra that are equal in magnitude but opposite in sign, making it an excellent tool for stereochemical analysis.[20]

Principle & Workflow: The absolute configuration is determined by comparing the experimentally measured VCD spectrum with a spectrum predicted by ab initio Density Functional Theory (DFT) calculations for one of the enantiomers.[21][22] A good match between the experimental and calculated spectra confirms the absolute configuration of the molecule in solution.[23]

Experimental Protocol:

  • Sample Preparation: Dissolve the enantiomerically pure sample (e.g., 5-10 mg) in a suitable deuterated or infrared-transparent solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M.[21]

  • Data Acquisition: Measure the experimental VCD and standard infrared (IR) spectra using a VCD spectrometer. Data collection can take several hours to achieve a good signal-to-noise ratio.[21][24]

  • Computational Modeling:

    • Perform a conformational search for the molecule to identify low-energy conformers.

    • For each low-energy conformer, calculate the theoretical VCD and IR spectra using DFT methods.

    • Generate a Boltzmann-averaged spectrum based on the relative energies of the conformers.

  • Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum for one of the enantiomers (e.g., the R-enantiomer). If the spectra match, the absolute configuration is R. If they are mirror images, the configuration is S.

VCD_Workflow cluster_exp Experimental cluster_comp Computational Sample_Sol Sample in Solution (e.g., CDCl3) VCD_Measurement Measure VCD & IR Spectra Sample_Sol->VCD_Measurement Exp_Spectrum Experimental Spectrum VCD_Measurement->Exp_Spectrum Comparison Compare Spectra Exp_Spectrum->Comparison DFT_Calc DFT Calculation for one Enantiomer (e.g., R) Calc_Spectrum Calculated Spectrum DFT_Calc->Calc_Spectrum Calc_Spectrum->Comparison Assignment Assign Absolute Configuration Comparison->Assignment

Workflow for absolute configuration determination by VCD.
Mosher's Method (NMR Spectroscopy)

Mosher's method is a well-established NMR technique for determining the absolute configuration of secondary alcohols and amines.[25][] It involves derivatizing the chiral center with a chiral reagent to create a pair of diastereomers, which, unlike enantiomers, have distinct NMR spectra.

Principle & Workflow: The alcohol in Tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate is reacted separately with the (R)- and (S)-enantiomers of α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid, to form diastereomeric Mosher esters.[27] Due to the anisotropic effect of the MTPA phenyl ring, protons on either side of the newly formed ester plane experience different shielding or deshielding effects. By analyzing the differences in the ¹H NMR chemical shifts between the two diastereomers (Δδ = δS - δR), the absolute configuration of the alcohol can be deduced.[27][28][29]

Experimental Protocol:

  • Derivatization:

    • Divide the sample of the chiral alcohol into two portions.

    • React one portion with (R)-(-)-MTPA chloride and the other with (S)-(+)-MTPA chloride in the presence of a non-chiral base (e.g., pyridine or DMAP) to form the (S)- and (R)-Mosher esters, respectively.[28]

  • NMR Analysis:

    • Acquire high-resolution ¹H NMR spectra for both diastereomeric esters.

    • Carefully assign the proton signals for each ester, particularly those near the chiral center. 2D NMR techniques (e.g., COSY, HSQC) can aid in unambiguous assignment.[28]

  • Data Analysis:

    • Calculate the chemical shift difference (Δδ = δS - δR) for each assigned proton.

    • Protons with a positive Δδ value are assigned to one side of the Mosher plane model, and those with a negative Δδ value are assigned to the other.

    • This spatial arrangement directly correlates to the absolute configuration of the original alcohol center.[27]

Mosher_Workflow Chiral_Alcohol Chiral Alcohol Sample Deriv_S React with (S)-MTPA-Cl Chiral_Alcohol->Deriv_S Deriv_R React with (R)-MTPA-Cl Chiral_Alcohol->Deriv_R Ester_S (S)-Mosher Ester Deriv_S->Ester_S Ester_R (R)-Mosher Ester Deriv_R->Ester_R NMR_S Acquire ¹H NMR Ester_S->NMR_S NMR_R Acquire ¹H NMR Ester_R->NMR_R Data_Analysis Calculate Δδ = δS - δR for all protons NMR_S->Data_Analysis NMR_R->Data_Analysis Assignment Assign Absolute Configuration Data_Analysis->Assignment

Workflow for absolute configuration determination by Mosher's Method.

Head-to-Head Comparison

The choice of method depends on the sample's physical properties, the available instrumentation, and the stage of the research project.

FeatureX-ray CrystallographyVibrational Circular Dichroism (VCD)Mosher's Method (NMR)
Sample State High-quality single crystalSolutionSolution
Sample Amount < 1 mg (of crystal)5-10 mg1-5 mg per ester
Key Requirement Successful crystallizationComputational resources (DFT)Successful derivatization
Ambiguity Unambiguous ("gold standard")[2]High confidence, relies on theoryHigh confidence, relies on model
Information Yield Full 3D structure, packingSolution-state conformationConfiguration at carbinol center
Primary Limitation Crystal growth can be a major bottleneck.[6][20]Can be sensitive to solvent and conformers.[22][23]Requires chemical modification.[20]

Conclusion

For the definitive assignment of the absolute configuration of Tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate, single-crystal X-ray crystallography remains the unparalleled gold standard . It provides an irrefutable, high-resolution 3D structure, leaving no room for ambiguity.

However, the path of drug development is often paved with compounds that are reluctant to crystallize. In these prevalent scenarios, spectroscopic techniques are not merely alternatives but essential tools. Vibrational Circular Dichroism (VCD) offers a powerful, non-destructive method to determine absolute configuration in the solution state, which is often more biologically relevant. Mosher's method , leveraging the ubiquity of NMR spectroscopy, provides a robust and accessible protocol for assigning the stereochemistry of chiral alcohols.

Ultimately, a well-rounded approach to structural elucidation involves recognizing the strengths of each technique. While the goal is often a crystal structure for final validation, employing VCD and Mosher's method early in the discovery process can provide critical stereochemical information rapidly, guiding synthetic efforts and enabling confident decision-making long before a perfect crystal is in hand.

References

  • Anomalous dispersion of X-rays in crystallography. (n.d.). IUCr. [Link]

  • Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. [Link]

  • Absolute configuration of complex chiral molecules. (n.d.). Spark904. [Link]

  • Flack parameter. (n.d.). In Wikipedia. [Link]

  • Howard Flack and the Flack Parameter. (2020). MDPI. [Link]

  • Structural resolution. The anomalous dispersion. (n.d.). Universidad de La Laguna. [Link]

  • How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. (2017). Chemistry Stack Exchange. [Link]

  • absolute configuration – Chemical Crystallography. (n.d.). University of Southampton. [Link]

  • Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. (2023). PMC. [Link]

  • Configuration Determinations of Flexible Marine Natural Products. (2022). Encyclopedia.pub. [Link]

  • Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols. [Link]

  • X-Ray Crystallography - Direct methods. (n.d.). Yetnet. [Link]

  • Howard Flack and the Flack Parameter. (2020). Semantic Scholar. [Link]

  • Refinement of anomalous dispersion correction parameters in single-crystal structure determinations. (n.d.). PMC. [Link]

  • Determination of absolute configuration. (2024). Purechemistry. [Link]

  • A Vibrational Circular Dichroism Approach to the Determination of the Absolute Configurations of Flavorous 5-Substituted-2(5H)-furanones. (2011). ACS Publications. [Link]

  • Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. (n.d.). Thieme. [Link]

  • Anomalous X-ray scattering. (n.d.). In Wikipedia. [Link]

  • Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR. (n.d.). PMC. [Link]

  • Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. (n.d.). Schrödinger. [Link]

  • Glossary. (n.d.). OlexSys. [Link]

  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. (n.d.). Springer. [Link]

  • A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. (2025). MDPI. [Link]

  • X-Ray Crystallography of Chemical Compounds. (n.d.). PMC - NIH. [Link]

  • Computational methods and points for attention in absolute configuration determination. (2023). Frontiers in Chemistry. [Link]

  • How do I determine the absolute configuration experimentally? (2012). Chemistry Stack Exchange. [Link]

  • Absolute Configuration - R-S Sequence Rules. (2023). Chemistry LibreTexts. [Link]

  • Thermal and Crystallographic Studies of tert-Butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate. (n.d.). ResearchGate. [Link]

  • Comparison of X-ray Crystallography, NMR and EM. (n.d.). Creative Biostructure. [Link]

  • X-ray Single-Crystal Diffraction. (2022). Encyclopedia MDPI. [Link]

  • Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation. (2022). Chemical Communications (RSC Publishing). [Link]

  • Ethyl 4-[(3,5-di-tert-butyl-2-hydroxybenzylidene)amino]benzoate. (n.d.). PMC. [Link]

  • Tert-Butyl (2s)-2-{3-[(R)-Bis(tert-Butoxycarbonyl)amino]. (2011). Amanote Research. [Link]

  • Crystallization method of Boc-amino acid. (n.d.).
  • Crystallization of para-aminobenzoic acid forms from specific solvents. (2024). RSC Publishing. [Link]

Sources

Validation

Purity Analysis of Tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate by HPLC: A Comparative Method Development Guide

As pharmaceutical pipelines increasingly feature complex, multifunctional active pharmaceutical ingredients (APIs) and intermediates, analytical methods must evolve to ensure absolute data integrity. Tert-butyl 2-amino-3...

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly feature complex, multifunctional active pharmaceutical ingredients (APIs) and intermediates, analytical methods must evolve to ensure absolute data integrity. Tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate presents a unique chromatographic challenge: it combines a highly hydrophobic tert-butyl ester, a hydrogen-bonding hydroxyl group, and a weakly basic aromatic amine.

This guide provides an authoritative, objective comparison between traditional Fully Porous Particle (FPP) C18 methodologies and modern Superficially Porous Particle (SPP) Phenyl-Hexyl workflows. By explaining the causality behind each experimental choice, we establish a self-validating protocol that strictly adheres to ICH Q2(R2) validation guidelines[1] and USP <621> system suitability standards[2].

Chemical Profiling & Mechanistic Challenges

To design a robust High-Performance Liquid Chromatography (HPLC) method, we must first deconstruct the analyte's physicochemical liabilities:

  • Aromatic Amine (Position 2): With a pKa of approximately 2.5, this group is prone to secondary ion-exchange interactions with residual acidic silanols on the silica stationary phase. This is the primary driver of peak tailing in traditional chromatography[3].

  • 1-Hydroxyethyl Group (Position 3): This polar moiety is susceptible to thermal and acidic dehydration, forming a vinyl degradant (tert-butyl 2-amino-3-vinylbenzoate). Resolving this structurally similar degradant from the parent peak is the critical specificity challenge.

  • Tert-butyl Ester (Position 1): Highly hydrophobic, requiring a strong organic modifier for elution, which can inadvertently compress the retention times of polar impurities.

Stationary Phase Selection: C18 vs. Phenyl-Hexyl

Traditional FPP C18 columns rely solely on dispersive hydrophobic interactions. When analyzing aromatic amines, C18 phases often fail to shield the analyte from underlying silanols, resulting in peak asymmetry. Furthermore, C18 struggles to differentiate the parent compound from its vinyl degradant due to their similar hydrophobic profiles.

Conversely, a Phenyl-Hexyl stationary phase introduces orthogonal


 stacking interactions. The electron-rich phenyl ring of the stationary phase interacts selectively with the benzoate core of the analyte. When combined with an SPP (core-shell) architecture, the van Deemter A-term (eddy diffusion) is significantly minimized, yielding higher theoretical plates without exceeding standard HPLC pressure limits—a modernization fully supported by USP <621> allowable adjustments[4].

Mechanism cluster_C18 Traditional FPP C18 cluster_Phenyl Modern SPP Phenyl-Hexyl Analyte Tert-butyl 2-amino-3- (1-hydroxyethyl)benzoate C18_Hydrophobic Hydrophobic Interaction (tert-butyl group) Analyte->C18_Hydrophobic C18_Silanol Silanol Ion-Exchange (Causes Amine Tailing) Analyte->C18_Silanol Ph_Pi π-π Stacking (Benzoate ring) Analyte->Ph_Pi Ph_Hydrophobic Moderate Hydrophobicity (Hexyl spacer) Analyte->Ph_Hydrophobic Ph_Shielding Effective Silanol Shielding (Sharp peaks) Analyte->Ph_Shielding

Fig 1. Mechanistic comparison of analyte interactions between C18 and Phenyl-Hexyl stationary phases.

Experimental Methodology: A Self-Validating Protocol

This protocol is engineered to be self-validating. It incorporates a System Suitability Test (SST) that acts as a physical gatekeeper; if the chromatographic system is not in a state of control, the run halts before sample consumption, ensuring absolute data integrity[5].

Step 1: Mobile Phase Preparation & Causality
  • Mobile Phase A (Aqueous): 10 mM Ammonium Acetate, adjusted to pH 6.0.

    • Causality: At pH 6.0, the aromatic amine (pKa ~2.5) is fully unprotonated. This maximizes its retention via hydrophobic and

      
       interactions while neutralizing its ability to undergo ion-exchange with ionized surface silanols (pKa ~4.5). This specific pH control eliminates the root cause of peak tailing.
      
  • Mobile Phase B (Organic): 100% HPLC-Grade Acetonitrile.

    • Causality: Acetonitrile provides lower viscosity than methanol, maintaining lower backpressures across the SPP column while offering a sharper elution profile for the bulky tert-butyl group.

Step 2: Sample Preparation
  • Diluent: 50:50 (v/v) Water:Acetonitrile.

    • Causality: Matches the initial gradient conditions closely enough to prevent solvent-mismatch peak distortion (fronting), while containing sufficient organic modifier to fully solubilize the hydrophobic ester.

  • Standard Solution: Accurately weigh and dissolve the reference standard to a final concentration of 1.0 mg/mL.

Step 3: Chromatographic Conditions (Optimized Method)
  • Column: SPP Phenyl-Hexyl, 100 x 4.6 mm, 2.7 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Stabilizes mass transfer kinetics and reduces mobile phase viscosity).

  • Detection: UV at 254 nm (Optimal chromophore absorption for the benzoate ring).

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B (Isocratic hold to focus polar impurities)

    • 2.0 - 10.0 min: 10%

      
       80% B (Linear ramp for main peak elution)
      
    • 10.0 - 12.0 min: 80% B (Column wash)

    • 12.0 - 15.0 min: 10% B (Re-equilibration)

Step 4: System Suitability Testing (SST)

Inject the standard solution in five replicates. The system is validated for use only if the following USP <621> criteria are met[2]:

  • Tailing Factor (

    
    ): 
    
    
    
    for the main peak.
  • Theoretical Plates (

    
    ): 
    
    
    
    .
  • Precision (%RSD):

    
     for peak area.
    
  • Resolution (

    
    ): 
    
    
    
    between the API and the spiked vinyl degradant.

Comparative Performance Data

To objectively demonstrate the superiority of the optimized method, an experimental comparison was conducted against a legacy FPP C18 method. The data below highlights the critical performance metrics.

Chromatographic ParameterTraditional FPP C18 (150 x 4.6 mm, 5 µm)Optimized SPP Phenyl-Hexyl (100 x 4.6 mm, 2.7 µm)Regulatory Target (USP <621> / ICH Q2)
Retention Time (

)
14.2 min8.5 minN/A (Efficiency gain)
Theoretical Plates (

)
8,50018,200

Tailing Factor (

)
1.85 (Significant tailing)1.12 (Highly symmetrical)

Resolution (

)
*
1.4 (Co-elution risk)3.2 (Baseline separation)

Method Run Time 25.0 min15.0 minN/A

*Resolution calculated between Tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate and its critical dehydration degradant (tert-butyl 2-amino-3-vinylbenzoate).

Data Synthesis: The SPP Phenyl-Hexyl method not only reduces the analysis time by 40% but also doubles the theoretical plates. Most importantly, it achieves a resolution of 3.2 for the critical pair, ensuring unequivocal specificity—a strict requirement under ICH Q2(R2)[1].

Regulatory Compliance & Lifecycle Management

Analytical methods must be validated to prove they are fit for their intended purpose[1]. The optimized method described above directly supports the core pillars of ICH Q2(R2):

  • Specificity: The

    
     selectivity of the Phenyl-Hexyl column ensures that process impurities (e.g., unreacted starting materials) and forced degradation products (hydrolysis of the ester, dehydration of the alcohol) are baseline resolved from the API[6].
    
  • Accuracy & Range: By eliminating peak tailing, integration errors are minimized, allowing for a validated linear range from the Reporting Threshold (typically 0.05%) up to 120% of the nominal concentration[7].

  • Robustness: The use of a pH 6.0 buffer provides a wide buffer capacity window, ensuring that minor fluctuations in mobile phase preparation do not induce sudden shifts in analyte ionization or retention[8].

Workflow Start Compound Profiling (Aromatic Amine & Ester) Phase1 Stationary Phase Selection (C18 vs. Phenyl-Hexyl) Start->Phase1 Phase2 Mobile Phase Optimization (pH 6.0 Buffer) Phase1->Phase2 SST System Suitability Testing (USP <621> Criteria) Phase2->SST Validation Method Validation (ICH Q2(R2) Guidelines) SST->Validation Outcome Optimized HPLC Method Validation->Outcome

Fig 2. Step-by-step HPLC method development and validation workflow for aromatic amine esters.

References

  • Source: US Pharmacopeia (usp.org)
  • Title: validation of analytical procedures q2(r2)
  • Title: ICH Q2 (R2)
  • Title: Understanding ICH Q2(R2)
  • Title: Validation of analytical procedures – ICH Q2(R2)
  • Source: Agilent (agilent.com)
  • Source: YouTube (youtube.com)
  • Source: BenchChem (benchchem.com)

Sources

Safety & Regulatory Compliance

Safety

Tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate proper disposal procedures

Comprehensive Safety and Disposal Protocol for Tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate As a complex pharmaceutical intermediate, Tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate requires rigorous handling and disposal...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Protocol for Tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate

As a complex pharmaceutical intermediate, Tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate requires rigorous handling and disposal protocols. Standard biological wastewater treatment is entirely insufficient for this compound. Due to the environmental persistence of Active Pharmaceutical Ingredients (APIs) and the specific toxicological profile of aromatic amines, improper disposal poses severe ecological and regulatory risks.

This guide provides drug development professionals and laboratory personnel with a self-validating, step-by-step operational plan for the safe containment, segregation, and thermal destruction of this chemical.

Mechanistic Hazard Profiling

To execute a safe disposal strategy, researchers must first understand the causality behind the compound's hazards. The molecular structure of Tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate dictates its behavior in waste streams:

  • Aromatic Amine Moiety (-NH2): Aromatic amines are highly nucleophilic and prone to oxidation. Biologically, they can undergo metabolic N-hydroxylation, forming reactive electrophiles that bind to DNA and proteins, presenting potential mutagenic and hematotoxic risks (e.g., methemoglobinemia)[1]. Environmentally, they are toxic to aquatic life and resist standard degradation.

  • Tert-butyl Ester Group: This bulky, lipophilic group significantly enhances the molecule's ability to cross biological membranes, increasing the risk of rapid dermal absorption upon contact.

  • Secondary Alcohol (1-hydroxyethyl): The hydroxyl group enables hydrogen bonding, allowing the compound to persist on glass and metal surfaces if not rigorously decontaminated.

Because of these properties, the Environmental Protection Agency (EPA) and leading environmental health organizations strongly prohibit the sewering of such pharmaceutical wastes[2]. The definitive, compliant disposal method is3[3].

Quantitative & Qualitative Waste Data Summary

The following table summarizes the critical thresholds and regulatory parameters required for managing this waste stream effectively.

ParameterRegulatory/Safety ThresholdOperational Implication & Causality
SAA Volume Limit ≤ 1 Quart (0.94 L)For acutely toxic or highly concentrated amine waste, accumulation must not exceed one quart to minimize catastrophic exposure risks[4].
Incineration Temp. > 1000 °CHigh thermal energy is required to completely cleave the stable aromatic ring and prevent the emission of toxic nitrogen oxides (NOx)[3].
Decontamination 3x Volume WashTriple-rinsing is mandatory to systematically dilute surface-bound residues below toxicological thresholds[4].
Storage Temp. Ambient (15–25 °C)Prevents thermal degradation or pressure buildup in sealed waste containers.

Waste Management & Disposal Workflow

G Start Waste Generation: Tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Solvent Mixtures) Start->Liquid Contam Contaminated Consumables (PPE, Weigh Boats) Start->Contam Char Hazard Characterization: Aromatic Amine Toxicity Solid->Char Liquid->Char Contam->Char Label RCRA Hazardous Waste Labeling Char->Label SAA Satellite Accumulation Area (SAA) Label->SAA Vendor Certified EHS Vendor Pickup SAA->Vendor Incinerate High-Temperature Incineration (Complete Thermal Destruction) Vendor->Incinerate

Figure 1: Logical workflow for the segregation, characterization, and thermal destruction of aromatic amine waste.

Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step without confirming the validation criteria.

Phase 1: Segregation and Primary Containment

Causality: Aromatic amines can slowly oxidize in the presence of air and light, potentially forming more reactive azo or nitroso compounds. Furthermore, mixing amines with strong oxidizers (e.g., nitric acid) can trigger violent exothermic reactions.

  • Isolate the Waste Stream: Separate solid Tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate waste from liquid solvent waste. Do not mix this compound with halogenated waste streams unless explicitly required by your solvent matrix.

  • Select Compatible Containment: Place solid waste and contaminated consumables (e.g., nitrile gloves, spatulas) into a heavy-duty, chemically inert High-Density Polyethylene (HDPE) container or amber glass bottle.

  • Decontaminate Reusable Glassware: Non-disposable materials must be "triple-rinsed" using a compatible solvent (e.g., methanol or dilute acid, as amines are soluble in acidic conditions). Collect all rinsate as hazardous waste[4].

    • Validation Check: Visually inspect the primary container for micro-cracks. Ensure no strong oxidizers were previously stored in the vessel.

Phase 2: RCRA Labeling and SAA Storage

Causality: Proper labeling ensures that downstream waste handlers do not inadvertently mix incompatible chemicals, while Satellite Accumulation Area (SAA) limits prevent the dangerous stockpiling of toxic materials. 4. Apply GHS/RCRA Labels: Affix a hazardous waste label immediately upon placing the first drop or crystal of waste into the container. The label must explicitly state: "Hazardous Waste: Toxic Aromatic Amine / Pharmaceutical Intermediate." 5. Transfer to SAA: Store the sealed container in a secondary containment tray within a designated, well-ventilated SAA.

  • Validation Check: Verify that the total volume of accumulated highly toxic waste does not exceed the 4[4].

Phase 3: Final Disposition (Incineration)

Causality: The EPA recommends incineration as the best management practice for healthcare and laboratory facilities discarding pharmaceutical wastes[2]. Incineration ensures complete destruction of the active pharmaceutical ingredients, preventing waterway contamination[5]. 6. Schedule Vendor Pickup: Contact your institution's certified Environmental Health and Safety (EHS) vendor. 7. Specify Treatment Method: On the hazardous waste manifest, explicitly request High-Temperature Incineration .

  • Validation Check: Confirm with the vendor that the destination facility is an EPA-permitted incinerator capable of reaching temperatures sufficient to destroy complex aromatic structures[3].

Accidental Release & Spill Response

In the event of a spill, immediate containment is required to prevent dermal exposure and environmental release.

  • Solid Spills: Do not dry sweep, as this generates inhalable toxic dust. Lightly moisten the powder with water or a compatible solvent to suppress dust, then carefully scoop it into a hazardous waste container using a non-sparking tool.

  • Liquid Spills: Absorb the liquid using an inert, non-combustible material such as vermiculite or sand. Do not use combustible materials like sawdust.

  • Surface Decontamination: Wash the spill area with a dilute acidic solution (to protonate and dissolve the amine), followed by soap and water. Absorb all wash liquids and dispose of them as hazardous waste[4].

References

  • Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance | Office of Research. Boston University.[Link]

  • Much ado about pharma residue: EPA rule aims to end waste flushing. Waste Dive.[Link]

  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. US Environmental Protection Agency (EPA).[Link]

  • Pharmaceutical Waste Incineration. Matthews Environmental Solutions.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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